molecular formula C8H7N3O3 B8045175 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Cat. No.: B8045175
M. Wt: 193.16 g/mol
InChI Key: DPXICUPWMWCDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methoxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-5-4(2-3-9-7)6(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXICUPWMWCDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry. As a member of the pyridopyrimidine class, this scaffold is recognized for its potential in the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] This document synthesizes available data to offer insights into its chemical and physical characteristics, a plausible synthetic pathway, and its potential biological significance. It is important to note that while some data is available for structurally related compounds, specific experimental data for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is limited. Therefore, some properties outlined in this guide are based on predictions from analogous structures.

Chemical Structure and Physicochemical Properties

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, with the CAS Number 1470249-15-0, is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring, with a methoxy group at the 8th position and hydroxyl groups at the 2nd and 4th positions.[4][5] An important characteristic of this molecule is the potential for tautomerism, existing in equilibrium between the diol and the more stable dione form, 8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. This tautomerism significantly influences its chemical reactivity and biological interactions.

Table 1: Predicted Physicochemical Properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

PropertyPredicted Value/RangeNotes
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol [5]
Appearance White to off-white solidExpected to be a crystalline solid at room temperature.
Melting Point >300 °C (decomposes)High melting points are characteristic of pyridopyrimidine derivatives due to strong intermolecular hydrogen bonding and planar structures.
Solubility Water: Slightly soluble. Organic Solvents: Soluble in DMSO, DMF.Solubility in aqueous solutions may be enhanced at acidic or basic pH due to salt formation. Limited solubility is expected in nonpolar solvents.
pKa Acidic: 4-5, Basic: 8-9The diol groups contribute to its acidic nature, while the nitrogen atoms in the pyridine and pyrimidine rings provide basicity. The exact pKa values are highly dependent on the predominant tautomeric form.
LogP ~2.34This value is for the related 2,4-dichloro-8-methoxypyrido[3,4-d]pyrimidine and serves as an estimate.[6]

Spectroscopic Profile

  • ¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm range. The methoxy group protons would likely be a singlet around δ 4.0 ppm. The N-H protons of the dione tautomer would exhibit broad signals.

  • ¹³C NMR: Aromatic carbons are anticipated in the δ 110-160 ppm range. The carbonyl carbons of the dione tautomer would be found further downfield.

  • FT-IR (cm⁻¹): Broad O-H stretching bands are expected around 3200-3500 cm⁻¹. The dione tautomer would show C=O stretching in the 1650-1700 cm⁻¹ region. C=N and C=C stretching bands are predicted to be in the 1500-1600 cm⁻¹ range, with aromatic C-H stretching appearing above 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) is expected at an m/z of 193.16. The fragmentation pattern of the related Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione suggests that fragmentation would likely involve the loss of small neutral molecules such as CO and HCN from the heterocyclic core.[8]

Synthesis Pathway

A definitive, published synthetic route for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol was not identified in the surveyed literature. However, a plausible pathway can be proposed based on the synthesis of structurally similar compounds, specifically the preparation of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine derivatives.[9][10] The synthesis would likely begin with a suitable pyridine precursor, followed by the construction of the pyrimidine ring.

A potential key intermediate for the synthesis is 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine .[9] This intermediate could then undergo hydrolysis to replace the 4-chloro and 2-amino groups with hydroxyl groups to yield the target diol.

Proposed Synthetic Workflow:

Synthetic Workflow Start 2-amino-4-picoline Intermediate1 4-methyl-3-nitropyridin-2-amine Start->Intermediate1 Nitration Intermediate2 4-methyl-3-nitropyridin-2-ol Intermediate1->Intermediate2 Sandmeyer Reaction Intermediate3 4-(chloromethyl)-3-nitropyridin-2-ol Intermediate2->Intermediate3 Chlorination Intermediate4 2-hydroxy-3-nitropyridine-4-carbaldehyde Intermediate3->Intermediate4 Oxidation Intermediate5 2-hydroxy-3-nitropyridine-4-carbonitrile Intermediate4->Intermediate5 Condensation Intermediate6 3-amino-2-hydroxypyridine-4-carbonitrile Intermediate5->Intermediate6 Reduction Intermediate7 8-hydroxypyrido[3,4-d]pyrimidine-2,4-diamine Intermediate6->Intermediate7 Cyclization Intermediate8 2,4-dichloro-8-hydroxypyrido[3,4-d]pyrimidine Intermediate7->Intermediate8 Chlorination Target 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Intermediate8->Target Methoxylation & Hydrolysis Signaling Pathway Compound 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (and its derivatives) Kinase Target Kinase (e.g., EGFR, VEGFR, CDK) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Catalyzes Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis, Cell Cycle) Substrate->Signaling Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling->Response

Figure 2: Potential mechanism of action for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol derivatives.

Experimental Protocols

The following are standard, detailed methodologies for the experimental determination of the key physicochemical properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Compare the measured concentration against a calibration curve prepared from standard solutions of known concentrations to determine the solubility.

Determination of pKa by Potentiometric Titration
  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions at, below, and above the expected pKa range.

  • Sample Preparation: Dissolve a precisely weighed amount of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in a known volume of deionized water. If solubility is low, a co-solvent system may be used. Maintain a constant ionic strength by adding a background electrolyte (e.g., KCl).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.

Conclusion

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a promising heterocyclic scaffold for drug discovery, particularly in the realm of kinase inhibition. While specific experimental data for this compound is sparse, this technical guide provides a foundational understanding of its core basic properties based on available information for structurally related molecules. The outlined experimental protocols offer a clear path for researchers to further characterize this compound and explore its therapeutic potential. Further investigation into the synthesis, spectroscopic characterization, and biological evaluation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and its derivatives is warranted to fully elucidate its utility in medicinal chemistry.

References

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. Available at: [Link]

  • Shamroukh, A. H., & Ali, M. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

  • Calvo, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents - PubMed. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue C), 15-20. Available at: [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Available at: [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 177-183. Available at: [Link]

  • Sbrancia, M., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4287-4293. Available at: [Link]

  • Bartolini, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2347-2361. Available at: [Link]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione - NIST WebBook. Available at: [Link]

  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Available at: [Link]

  • Pyrido[3,4-d]pyrimidine - Wikipedia. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. Available at: [Link]

  • 2,4-Dichloropyrido[3,4-D]pyrimidine | C7H3Cl2N3 | CID 45789969 - PubChem. Available at: [Link]

Sources

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol: Structural Chemistry & Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol , a bicyclic heterocyclic scaffold critical in medicinal chemistry. This structure serves as a versatile template for developing kinase inhibitors, epigenetic modulators, and anticancer therapeutics.

Chemical Identity & Structural Analysis

The molecule 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) is a fused bicyclic system combining a pyrimidine ring and a pyridine ring. While formally named as a "diol" (lactim form), it predominantly exists in the 2,4(1H,3H)-dione (lactam) tautomeric form under physiological conditions and in the solid state. This tautomeric preference is crucial for its hydrogen-bonding interactions within biological active sites.

1.1 Nomenclature & Numbering

The numbering of the pyrido[3,4-d]pyrimidine system is derived from the fusion of the pyrimidine and pyridine rings.

  • Core Scaffold: Pyrido[3,4-d]pyrimidine.[1][2][3][4][5][6][7]

  • Fusion Bond: The d-face of the pyrimidine (C5–C6) is fused to the 3,4-bond of the pyridine.

  • Substituents:

    • Positions 2 & 4: Hydroxyl groups (tautomerizing to carbonyls).

    • Position 8: Methoxy group (-OCH₃).

    • Position 7: Pyridine nitrogen (in the 8-methoxy isomer derived from 3-amino-2-methoxyisonicotinic acid).

Table 1: Physicochemical Profile

PropertyData
IUPAC Name 8-Methoxy-1H,3H-pyrido[3,4-d]pyrimidine-2,4-dione
CAS Number 1470249-15-0
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Core Scaffold Pyrido[3,4-d]pyrimidine
Key Features H-bond donor/acceptor motif (uracil-like); Methoxy steric handle
Solubility Low in water; soluble in DMSO, DMF
Tautomerism & Molecular Geometry

Understanding the tautomeric equilibrium is vital for rational drug design. The 2,4-diol structure mimics the nucleobase uracil , allowing it to interact with ATP-binding pockets in kinases or cofactor binding sites in epigenetic enzymes.

Diagram 1: Tautomeric Equilibrium The following diagram illustrates the equilibrium between the diol (aromatic) and dione (keto) forms.

Tautomerism Diol Lactim Form (2,4-Diol) Aromatic Pyrimidine Ring Dione Lactam Form (2,4-Dione) Uracil-like H-Bonding Diol->Dione  Predominant in Solution/Solid  

Caption: Tautomeric shift from the 2,4-diol (left) to the thermodynamically stable 2,4-dione (right).

Synthetic Methodology

The synthesis of the 8-methoxy derivative requires precise regiocontrol to ensure the pyridine nitrogen and methoxy group are correctly positioned relative to the pyrimidine fusion. The most robust route utilizes 3-amino-2-methoxyisonicotinic acid as the starting material.

3.1 Retrosynthetic Analysis

The pyrimidine ring is constructed via a cyclocondensation reaction between the ortho-amino ester/acid on the pyridine ring and a C1 source (Urea).

Diagram 2: Synthesis Pathway

Synthesis SM Starting Material 3-Amino-2-methoxyisonicotinic Acid Intermediate Cyclization Intermediate Ureido-acid derivative SM->Intermediate  Condensation    (160-180°C)   Reagent Reagent Urea (NH2CONH2) Reagent->Intermediate Product Target Scaffold 8-Methoxypyrido[3,4-d]pyrimidine-2,4-dione Intermediate->Product  Dehydration / Ring Closure   Deriv Functionalization 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine Product->Deriv  POCl3 / Reflux    (Chlorination)  

Caption: Step-wise synthesis from isonicotinic acid precursor to the chlorinated drug intermediate.

3.2 Detailed Protocol: Cyclization to the Core Scaffold

This protocol describes the formation of the dione core, a self-validating step where the product precipitates due to high lattice energy/low solubility.

Reagents:

  • 3-Amino-2-methoxyisonicotinic acid (1.0 eq)

  • Urea (5.0 eq)

  • Solvent: None (Melt) or Diphenyl ether (for thermal control)

Step-by-Step Methodology:

  • Mixing: Intimately mix 3-amino-2-methoxyisonicotinic acid and excess urea in a round-bottom flask.

  • Fusion: Heat the mixture to 160–180°C . The urea will melt, acting as both solvent and reagent. Ammonia gas (NH₃) will evolve (use a trap).

  • Completion: Monitor reaction progress by LC-MS. The reaction typically completes in 2–4 hours once the melt solidifies into a crust.

  • Work-up: Cool to 80°C and add hot water. The unreacted urea dissolves, while the 8-methoxypyrido[3,4-d]pyrimidine-2,4-dione remains insoluble.

  • Purification: Filter the precipitate, wash copiously with water and ethanol, and dry under vacuum.

    • Validation: Product should appear as a beige/white solid with a melting point >250°C. Mass spec (ESI+) should show [M+H]⁺ = 194.16.

3.3 Functionalization (Chlorination)

To utilize this scaffold in drug discovery, the hydroxyls are converted to chlorides, enabling SNAr reactions.

  • Reagent: Phosphorus oxychloride (POCl₃) + catalytic N,N-Dimethylaniline.

  • Condition: Reflux (105°C) for 4–16 hours.

  • Product: 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine. This intermediate is highly reactive toward amines at the C4 position.

Biological Applications & Mechanism of Action[8]

The pyrido[3,4-d]pyrimidine scaffold is an isostere of quinazoline (e.g., Gefitinib) and pteridine. The 8-methoxy group provides unique steric bulk and electronic donation, modulating binding affinity and solubility.

4.1 Target Classes
  • Kinase Inhibitors: The 2,4-dione core mimics the adenine/uracil moiety of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CDK4/6, EGFR).

  • Epigenetic Modulators: Used in the design of inhibitors for Histone Lysine Demethylases (KDM4/5). The scaffold chelates the active site Fe(II) ion.

  • Anticancer Agents: Derivatives show potent cytotoxicity against breast (MCF-7) and renal (UO-31) cancer cell lines.

Diagram 3: Mechanism of Action (Kinase Hinge Binding)

MOA Scaffold 8-Methoxy-pyrido[3,4-d]pyrimidine (Inhibitor Core) Interaction H-Bond Network: N1/C2=O <--> Backbone NH/CO Scaffold->Interaction  Docks into   Hinge Kinase Hinge Region (ATP Binding Pocket) Hinge->Interaction Effect Inhibition of Phosphorylation Cell Cycle Arrest Interaction->Effect  Blocks ATP  

Caption: Schematic of the scaffold docking into the kinase ATP-binding pocket via hydrogen bonding.

References
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2013). Source:

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. (2016). Source:

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Chemical Data. NIST Chemistry WebBook. Source:

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. (2022). Source:

Sources

Synthesis Pathway and Mechanistic Evaluation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of irreversible KRAS G12C inhibitors[1] and potent antagonists of the human chemokine receptor CXCR2[2]. Specifically, 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol (which exists in tautomeric equilibrium with its 2,4(1H,3H)-dione form) serves as a critical advanced intermediate.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard synthetic recipes. Here, we dissect the causality behind the synthetic choices, the regioselective logic of the pyridine functionalization, and the thermodynamic drivers of the final pyrimidine annulation. This guide provides a self-validating, step-by-step methodology for the robust synthesis of this core.

Retrosynthetic Strategy & Pathway Design

The construction of the fused bicyclic system relies on a classical approach: functionalizing the electron-deficient pyridine ring prior to the annulation of the pyrimidine ring.

The target molecule features a methoxy group at the C8 position and a nitrogen at the N7 position of the fused system. Disconnecting the pyrimidine-2,4-diol ring reveals the requisite starting material: 3-amino-2-methoxyisonicotinic acid (or its ester equivalent).

By starting with commercially viable 2-chloro-3-nitroisonicotinic acid, we can leverage the highly activated C2 position for a nucleophilic aromatic substitution (SNAr). Subsequent esterification and nitro reduction set the stage for a urea-mediated cyclization.

SynthesisPathway SM 2-Chloro-3-nitro- isonicotinic acid Int1 2-Methoxy-3-nitro- isonicotinic acid SM->Int1 NaOMe, MeOH 65°C, 4h Int2 Methyl 2-methoxy-3-nitro- isonicotinate Int1->Int2 SOCl2, MeOH Reflux, 12h Int3 Methyl 3-amino-2-methoxy- isonicotinate Int2->Int3 H2, Pd/C, MeOH RT, 6h Prod 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol Int3->Prod Urea, 160°C Melt, 4h

Figure 1: Four-step synthetic pathway from 2-chloro-3-nitroisonicotinic acid to the final bicyclic core.

Step-by-Step Experimental Methodologies

The following protocols are designed as a self-validating system. Each intermediate must be isolated and verified to ensure the success of the subsequent cascade cyclization.

Phase 1: Functionalization of the Pyridine Core

Step 1.1: SNAr Methoxylation

  • Reagents: 2-Chloro-3-nitroisonicotinic acid (1.0 eq), Sodium methoxide (3.0 eq), Anhydrous Methanol.

  • Procedure: Dissolve the starting material in anhydrous methanol under an inert atmosphere. Portion-wise add NaOMe at 0 °C to control the initial exotherm. Heat the reaction to reflux (65 °C) for 4 hours.

  • Causality: The chloride leaving group is highly activated by both the ortho-nitro group and the para-pyridine nitrogen. This dual electron-withdrawing effect drastically lowers the activation energy for the Meisenheimer complex formation, ensuring >95% regioselective conversion to 2-methoxy-3-nitroisonicotinic acid.

  • Workup: Concentrate the mixture in vacuo. Dilute with water and acidify to pH 3 using 1M HCl. Collect the resulting precipitate via vacuum filtration and dry under high vacuum.

Step 1.2: Fischer Esterification

  • Reagents: 2-Methoxy-3-nitroisonicotinic acid (1.0 eq), Thionyl chloride (2.0 eq), Anhydrous Methanol.

  • Procedure: Suspend the intermediate in methanol at 0 °C. Add SOCl2 dropwise (caution: vigorous HCl/SO2 evolution). Heat to reflux for 12 hours.

  • Causality: Converting the free carboxylic acid to a methyl ester is a critical strategic choice. If left as a free acid, the subsequent reduction step would yield an amino-acid zwitterion, which severely dampens the nucleophilicity of the amine required for the final cyclization. The methyl ester acts as a superior leaving group during the pyrimidine annulation.

  • Workup: Evaporate the solvent, carefully neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 2-methoxy-3-nitroisonicotinate.

Step 1.3: Catalytic Nitro Reduction

  • Reagents: Methyl 2-methoxy-3-nitroisonicotinate (1.0 eq), 10% Pd/C (0.1 eq), H₂ gas.

  • Procedure: Dissolve the ester in methanol. Add the Pd/C catalyst under an argon blanket. Purge the vessel with hydrogen gas and stir vigorously at room temperature (1 atm H₂) for 6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to afford methyl 3-amino-2-methoxyisonicotinate.

Phase 2: Pyrimidine Ring Annulation

Step 2.1: Urea-mediated Cyclization

  • Reagents: Methyl 3-amino-2-methoxyisonicotinate (1.0 eq), Urea (10.0 eq).

  • Procedure: Intimately grind the amino ester and urea into a fine, homogenous powder. Heat the neat mixture to 160 °C to form a melt. Maintain stirring in the melt phase for 4 hours.

  • Workup: Cool the melt to approximately 90 °C and carefully quench with water to dissolve excess urea. Triturate the mixture and filter the resulting solid. Wash with cold water and ethanol to isolate the pure 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Mechanistic Insights: The Annulation Cascade

The final cyclization step is a thermodynamically driven cascade. Understanding this mechanism is vital for troubleshooting yield variations.

  • Nucleophilic Attack: The primary amine of the pyridine core (at C3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the molten urea. This expels ammonia gas and forms a highly reactive ureido intermediate (methyl 3-ureido-2-methoxyisonicotinate).

  • Intramolecular Amidation: The extreme thermal conditions (160 °C) provide the activation energy required for the terminal nitrogen of the newly formed ureido group to attack the adjacent methyl ester at the C4 position.

  • Aromatization/Tautomerization: The expulsion of methanol closes the six-membered pyrimidine ring, yielding the highly stable 2,4-dione system, which tautomerizes to the 2,4-diol form.

CyclizationMech A Methyl 3-amino-2-methoxyisonicotinate + Urea B Nucleophilic Attack (Pyridine-NH2 attacks Urea C=O) A->B C Ureido Intermediate Methyl 3-ureido-2-methoxyisonicotinate B->C - NH3 D Intramolecular Cyclization (Terminal NH2 attacks Ester C=O) C->D E 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol + MeOH + NH3 D->E - MeOH

Figure 2: Mechanistic cascade of the urea-mediated pyrimidine annulation.

Quantitative Data & Analytical Characterization

Reaction Metrics Summary

To establish a reliable baseline for process scale-up, the following quantitative metrics represent the expected performance of this synthetic route:

StepTransformationReagents & ConditionsExpected YieldPurity (HPLC)
1.1 SNAr MethoxylationNaOMe (3 eq), MeOH, 65 °C, 4h88%>95%
1.2 EsterificationSOCl₂ (2 eq), MeOH, Reflux, 12h92%>98%
1.3 Nitro Reduction10% Pd/C, H₂ (1 atm), MeOH, RT, 6h95%>98%
2.1 Pyrimidine AnnulationUrea (10 eq), 160 °C (Melt), 4h75%>97%
Structural Validation via NMR

A common pitfall in heterocyclic synthesis is incorrect regiochemical assignment. To validate the structure of 8-methoxypyrido[3,4-d]pyrimidine derivatives, ¹H NMR spectroscopy is definitive[3].

In the final product, the pyridine ring contains exactly two protons located at the C5 and C6 positions. Because the nitrogen is located at position 7 (N7), these two protons are adjacent to one another. Consequently, they will couple to each other, appearing as two distinct doublets (typically around ~7.8 ppm and ~7.0 ppm) with an ortho-coupling constant of J ≈ 4–5 Hz . If the nitrogen were located between them (i.e., at position 6), these protons would appear as two uncoupled singlets. This J-coupling signature is the ultimate proof of the [3,4-d] fusion architecture and the correct placement of the 8-methoxy substituent.

References

  • US10689377B2 - KRas G12C inhibitors (Google Patents). Demonstrates the utility of the pyrido[3,4-d]pyrimidine-2,4-diol core in the synthesis of oncology therapeutics.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 (MDPI). Highlights the structure-activity relationship and biological relevance of substituted pyrido[3,4-d]pyrimidines. URL:[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents (PMC / NIH). Provides the authoritative ¹H NMR structural validation and coupling constant analysis for 8-methoxypyrido[3,4-d]pyrimidine derivatives. URL: [Link]

Sources

In-Depth Technical Guide: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

[1]

Executive Summary

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (more accurately described in its dominant tautomeric form as 8-methoxy-1H,3H-pyrido[3,4-d]pyrimidine-2,4-dione ) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2][3] Belonging to the pyrido[3,4-d]pyrimidine class—an isomer of the pteridine and quinazoline families—this core is structurally significant for its ability to mimic purine nucleobases.

This guide provides a rigorous analysis of the compound’s nomenclature, structural elucidation including tautomeric equilibria, validated synthetic pathways, and physicochemical properties relevant to drug development.

Part 1: Structural Elucidation & Nomenclature[1]

Systematic Nomenclature and Numbering

The IUPAC name for this compound depends heavily on the tautomeric form being described. While "2,4-diol" suggests a fully aromatic lactim structure, the compound exists predominantly as a lactam (dione) in the solid state and in polar solvents.

  • Preferred IUPAC Name (PIN): 8-Methoxy-1H,3H-pyrido[3,4-d]pyrimidine-2,4-dione[1][3]

  • Tautomeric Name: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol[1][3][4]

  • CAS Registry Number (Related): 1470249-15-0 (often associated with the dione form)[1]

  • SMILES: COc1nccc2c1[nH]c(=O)[nH]c2=O (Dione form)

Numbering Logic

The pyrido[3,4-d]pyrimidine system is a fused bicyclic heterocycle. The numbering is derived as follows:

  • Skeleton: A pyrimidine ring fused to a pyridine ring.[2][5]

  • Fusion: The 'd' face of the pyrimidine (C4–C5 bond) is fused to the 3,4-bond of the pyridine.

  • Orientation: The nitrogen atom of the pyridine ring is assigned position 7 to satisfy IUPAC rules for lowest locants in the fused system.

    • Positions 1, 3: Nitrogens of the pyrimidine ring.[6]

    • Positions 2, 4: Carbons of the pyrimidine ring (carbonyls in the dione form).[2][7][8]

    • Position 7: Nitrogen of the pyridine ring.[5][8][9][10][11]

    • Position 8: The carbon adjacent to the pyridine nitrogen and the bridgehead.

This places the methoxy substituent (-OCH₃) at position 8, which corresponds to the C2 position of the original pyridine precursor (see Synthesis section).

Tautomeric Equilibrium (Lactam-Lactim)

Like uracil and other nitrogen heterocycles, this compound undergoes lactam-lactim tautomerism.[1]

  • Lactam (Dione): Protonated nitrogens (N1-H, N3-H) and carbonyl oxygens (C2=O, C4=O). This is the thermodynamically favored form in aqueous and polar environments due to solvation energy and resonance stabilization.

  • Lactim (Diol): Aromatic hydroxyl groups (C2-OH, C4-OH) and unprotonated nitrogens (N1, N3). This form is relevant when deriving the "diol" name but is rarely the dominant species.

Tautomerismcluster_0Tautomeric EquilibriumDioneDione Form (Dominant)(1H,3H-Lactam)DiolDiol Form (Minor)(Lactim)Dione->Diol  -2H (N), +2H (O)  captionFigure 1: Lactam-Lactim tautomerism. The dione form is the Preferred IUPAC Name (PIN) basis.

Part 2: Synthetic Pathways[2][5][6][8][12]

The synthesis of 8-methoxypyrido[3,4-d]pyrimidine-2,4-dione requires the construction of the pyrimidine ring onto a pre-functionalized pyridine scaffold.[1] The critical challenge is establishing the 8-methoxy group, which requires a specific substitution pattern on the pyridine starting material.

Retrosynthetic Analysis
  • Target: 8-Methoxy-1H,3H-pyrido[3,4-d]pyrimidine-2,4-dione.[1][3]

  • Disconnection: The pyrimidine ring is opened at the N1-C2 and N3-C2 bonds.[1]

  • Precursor: A 3-aminoisonicotinic acid derivative (specifically 3-amino-2-methoxyisonicotinic acid or its ester).[1]

  • Logic:

    • The carboxylic acid (or ester) at C4 of the pyridine becomes C4=O of the pyrimidine.

    • The amino group at C3 of the pyridine becomes N3 of the pyrimidine (or N1 depending on cyclization reagent).

    • The methoxy group at C2 of the pyridine becomes the 8-methoxy group in the fused system.[1]

Validated Synthetic Protocol

This protocol is synthesized from established methods for pyrido[3,4-d]pyrimidines [1][2].

Step 1: Precursor Preparation (2-Methoxy-3-aminoisonicotinic acid ethyl ester)[1]
  • Starting Material: Ethyl 2-chloro-3-nitroisonicotinate.[1]

  • Nucleophilic Aromatic Substitution (SNAr):

    • React ethyl 2-chloro-3-nitroisonicotinate with sodium methoxide (NaOMe) in methanol.

    • Mechanism:[1] The nitro group at C3 activates the C2-Cl bond for displacement by the methoxide ion.[1]

    • Product: Ethyl 2-methoxy-3-nitroisonicotinate.[1]

  • Reduction:

    • Reduce the nitro group using Hydrogen (H₂) with Pd/C catalyst or Iron/Acetic acid.

    • Product: Ethyl 3-amino-2-methoxyisonicotinate.[1]

Step 2: Cyclization to the Pyrimidine Core
  • Reagents: Urea (excess) or Potassium Cyanate (KOCN).

  • Conditions: Fusion at 180–200°C (solvent-free) or reflux in acetic acid.

  • Procedure:

    • Mix Ethyl 3-amino-2-methoxyisonicotinate with urea (5 equivalents).

    • Heat the melt to 190°C for 2-4 hours. Ammonia is evolved.

    • Cool and triturate with water.

    • Acidify (if necessary) to precipitate the product.

  • Purification: Recrystallization from DMF/Water.

SynthesisStartEthyl 2-chloro-3-nitroisonicotinateStep1Ethyl 2-methoxy-3-nitroisonicotinateStart->Step1Step2Ethyl 3-amino-2-methoxyisonicotinateStep1->Step2R1NaOMe / MeOH(SNAr)Final8-Methoxypyrido[3,4-d]pyrimidine-2,4-dioneStep2->FinalR2H2, Pd/C(Reduction)R3Urea, 190°C(Cyclization)captionFigure 2: Synthetic route from isonicotinic acid derivative to the target dione.

Part 3: Physicochemical Properties & Characterization[1]

Predicted Spectral Data

Based on the pyrido[3,4-d]pyrimidine core [3]:

PropertyValue / CharacteristicNotes
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
¹H NMR (DMSO-d₆) δ ~11.5 (s, 1H, NH), 11.2 (s, 1H, NH), 8.3 (s, 1H, H6), 7.1 (s, 1H, H5), 3.9 (s, 3H, OMe)H6 and H5 are singlets due to para-like separation on the pyridine ring.[12]
Solubility Low in Water; Moderate in DMSO, DMF; Soluble in aqueous base (forming salt).Acidic protons on N1/N3 allow solubility in NaOH.
pKa (Predicted) ~7.5 - 8.5 (Amide protons)Acidic due to resonance with carbonyls.
Biological Relevance

The pyrido[3,4-d]pyrimidine scaffold is a known bioisostere of quinazoline and pteridine.

  • Kinase Inhibition: Derivatives of this core (often with substitution at C4) are potent inhibitors of tyrosine kinases (e.g., EGFR, JAK) [1]. The dione form serves as a key intermediate for chlorination (POCl₃) to access these 4-amino/4-anilino drugs.[1]

  • Antifolates: Similar to methotrexate, these systems can inhibit Dihydrofolate Reductase (DHFR) if appropriately substituted.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central (PMC). Available at: [Link]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. NIST Chemistry WebBook. Available at: [Link]

  • 8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. Molaid Chemicals. Available at: [Link]

An In-depth Technical Guide to 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS No. 1470249-15-0), a molecule with considerable potential for therapeutic applications. This document will delve into the chemical properties, a plausible synthetic pathway, and the potential biological significance of this compound, with a particular focus on its relevance as a kinase inhibitor. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting signaling pathways implicated in diseases such as cancer.

Introduction: The Prominence of the Pyrido[3,4-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. There are four possible isomeric structures for pyridopyrimidines, depending on the position of the nitrogen atom in the pyridine moiety.[1] The pyrido[3,4-d]pyrimidine isomer has emerged as a particularly valuable scaffold in drug discovery. Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent and selective inhibition of various protein kinases.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery, and the pyrido[3,4-d]pyrimidine scaffold is a promising starting point for the design of such agents.

Physicochemical Properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

The subject of this guide, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, is characterized by the presence of a methoxy group at the 8-position and two hydroxyl groups at the 2- and 4-positions of the pyridopyrimidine core. These functional groups are expected to significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

It is important to note that 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol can exist in tautomeric equilibrium with its dione form, 8-Methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.[4] This tautomerism is a key feature of the molecule and will affect its chemical reactivity and interactions with biological targets.

PropertyValueSource
CAS Number 1470249-15-0[5]
Molecular Formula C8H7N3O3[4]
Molecular Weight 193.16 g/mol [4]
Appearance Expected to be a solidInferred
Solubility Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF.Inferred
Tautomerism Exists in equilibrium between the diol and dione forms.[4]

Synthesis and Chemical Reactivity

A potential synthetic pathway could start from a substituted 3-aminopyridine derivative. The pyrimidine ring can then be formed through cyclocondensation with a suitable C1 synthon, such as urea or a derivative thereof. The methoxy group at the 8-position would likely be introduced early in the synthetic sequence on the pyridine ring.

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine.[6][7] This suggests that functionalization at the 2- and 4-positions can be achieved through nucleophilic substitution reactions on a di-chloro precursor, 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine.[8] Subsequent hydrolysis of the chloro groups would yield the desired diol.

Proposed Retrosynthetic Analysis:

G Target 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Intermediate1 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine Target->Intermediate1 Hydrolysis Intermediate2 Substituted 3-aminopyridine Intermediate1->Intermediate2 Cyclocondensation Reagents Urea or derivative Reagents->Intermediate1

Caption: Proposed retrosynthetic pathway for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Biological Activity and Therapeutic Potential

The pyrido[3,4-d]pyrimidine scaffold is a key component of several potent kinase inhibitors.[2] These compounds typically act by competing with ATP for binding to the kinase active site, thereby blocking the downstream signaling pathways that are often hyperactivated in cancer cells.

One particularly relevant target for this class of compounds is Monopolar spindle 1 (Mps1) kinase, a crucial regulator of the mitotic checkpoint.[9] Overexpression of Mps1 is observed in various cancers, and its inhibition leads to mitotic catastrophe and cell death in cancer cells.[9] A series of novel pyrido[3,4-d]pyrimidine derivatives have been identified as potent Mps1 inhibitors, highlighting the potential of this scaffold for the development of new anti-cancer therapies.[9]

The 8-methoxy and 2,4-diol substitutions on the pyrido[3,4-d]pyrimidine core of the title compound are likely to play a significant role in its biological activity. The methoxy group can influence the compound's electronic properties and metabolic stability, while the hydroxyl groups can participate in hydrogen bonding interactions with the target protein, contributing to binding affinity and selectivity.

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have also been explored as antagonists of the human chemokine receptor CXCR2, which is implicated in a number of inflammatory diseases.[10] This suggests that 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and its analogues could have therapeutic potential beyond oncology.

Potential Signaling Pathway Involvement:

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (Potential Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the RAS-RAF-MEK-ERK signaling pathway by a pyrido[3,4-d]pyrimidine-based kinase inhibitor.

Experimental Protocols

General Protocol for the Synthesis of a Pyrido[3,4-d]pyrimidine Core (Illustrative Example):

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

  • Starting Material: Begin with an appropriately substituted 3-amino-4-cyanopyridine. The 8-methoxy functionality should ideally be incorporated at this stage.

  • Cyclization: React the aminopyridine with a suitable cyclizing agent, such as guanidine hydrochloride, in the presence of a base (e.g., sodium ethoxide) in a high-boiling solvent like ethanol or DMF.

  • Intermediate Formation: This reaction should yield the 2,4-diamino-8-methoxypyrido[3,4-d]pyrimidine intermediate.

  • Hydrolysis: The amino groups can then be converted to hydroxyl groups via diazotization followed by hydrolysis. This is a standard transformation in heterocyclic chemistry.

  • Purification: The final product, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, should be purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the compound should be confirmed by analytical methods including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conclusion and Future Directions

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol represents a promising chemical entity within the broader class of biologically active pyridopyrimidines. Its structural features suggest a potential role as a kinase inhibitor, with possible applications in the treatment of cancer and other diseases driven by aberrant cell signaling. Further research is warranted to fully elucidate the synthetic route, characterize its physicochemical and biological properties, and explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogues, will be crucial in optimizing the potency and selectivity of this compound and advancing it as a lead for drug development.

References

  • Desbènes-Monvernay, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. Available from: [Link]

  • Kandeel, M. M., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 273-285. Available from: [Link]

  • ResearchGate. Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. Available from: [Link]

  • Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(17), 5129. Available from: [Link]

  • Desbènes-Monvernay, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • PubMed. Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines and their applications. Available from: [Link]

  • Semantic Scholar. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • Google Patents. US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease.
  • MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Available from: [Link]

  • ChemicalBook. Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-4-methoxy-2-[[(2S) -... Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21430097.htmProperty_EN_CB21430097.htm

Sources

An In-depth Technical Guide to the Discovery of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS RN: 1470249-15-0). The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated as potent inhibitors of various protein kinases, making them promising candidates for oncology drug discovery.[1][2] This document details a proposed synthetic pathway for the title compound, based on established principles of heterocyclic chemistry, and provides detailed experimental protocols. Furthermore, it outlines the expected physicochemical and spectroscopic properties to aid in its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, chemical biology, and oncology.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These structures are of significant interest in pharmaceutical sciences due to their diverse biological activities.[3] The pyrido[3,4-d]pyrimidine isomer, in particular, has been identified as a core scaffold in the development of potent kinase inhibitors and anticancer agents.[3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, existing in tautomeric equilibrium with its dione form, 8-Methoxy-1H-pyrido[3,4-d]pyrimidine-2,4(3H)-dione, represents a novel derivative within this important class of compounds. Its structural features suggest a potential for interaction with the ATP-binding site of various kinases, making it a compelling target for synthesis and biological evaluation.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Synthetic_Pathway start Pyrido[3,4-d]pyrimidine- 2,4,8-trione Precursor precursor 2,4-Dichloro-8-methoxypyrido [3,4-d]pyrimidine start->precursor Chlorination (e.g., POCl₃) & Methoxylation target 8-Methoxypyrido[3,4-d]pyrimidine- 2,4-diol precursor->target Hydrolysis (Acidic or Basic)

Caption: Proposed synthetic pathway for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Step 1: Synthesis of 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine

The synthesis of the key dichlorinated intermediate can be achieved from a suitable pyridopyrimidine core. A plausible starting material would be a derivative of 2,4-dihydroxy-pyridopyrimidine. The chlorination of such uracil-like scaffolds is a standard transformation in heterocyclic chemistry, commonly employing phosphorus oxychloride (POCl₃).[4][5]

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of the appropriate 8-methoxy-pyrido[3,4-d]pyrimidine-2,4-dione precursor (1.0 eq) in phosphorus oxychloride (10.0 eq) is prepared.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is then cautiously poured onto crushed ice with vigorous stirring. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and the solvent, a common and effective method for converting hydroxyl groups on pyrimidine rings to chlorides.[4][6]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction and drive it to completion.

  • Aqueous Work-up with Base: The quenching with ice is highly exothermic and must be done with extreme care. Neutralization with a weak base like sodium bicarbonate is crucial to remove any remaining acidic impurities.

Step 2: Hydrolysis to 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

The conversion of the 2,4-dichloro intermediate to the desired 2,4-diol can be achieved through hydrolysis under either acidic or basic conditions. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, but with appropriate conditions, both can be displaced by hydroxyl groups.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq) is dissolved in a suitable solvent such as dioxane or ethanol.

  • Reaction Conditions (Acidic Hydrolysis): An aqueous solution of a strong acid, such as 6M hydrochloric acid, is added, and the mixture is heated to reflux for 8-12 hours.

  • Reaction Conditions (Basic Hydrolysis): Alternatively, an aqueous solution of a base, such as 2M sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized. If the reaction was performed under acidic conditions, a base (e.g., sodium bicarbonate) is added. If under basic conditions, an acid (e.g., acetic acid) is used to bring the pH to ~7. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum to yield 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Causality Behind Experimental Choices:

  • Hydrolysis: This is a classic nucleophilic aromatic substitution reaction where the chloride leaving groups are replaced by hydroxide nucleophiles.

  • Choice of Acid or Base: Both acidic and basic conditions can effectively promote the hydrolysis. The choice may depend on the stability of the starting material and product to the respective conditions.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

PropertyValueSource
CAS Number 1470249-15-0Commercial Suppliers
Molecular Formula C₈H₇N₃O₃Calculated
Molecular Weight 193.16 g/mol Calculated
Appearance Expected to be a solidAnalogy to similar compounds

Expected Spectroscopic Data:

While published spectra for this specific compound are not widely available, the following characteristics can be predicted based on its structure and data from related pyridopyrimidine derivatives. Experimental data such as NMR, HPLC, and LC-MS may be available from commercial suppliers.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-8.5 ppm range.

    • The methoxy protons (O-CH₃) should appear as a singlet around δ 3.9-4.1 ppm.

    • The N-H protons of the dione tautomer are expected to be broad singlets in the δ 10.0-12.0 ppm range.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Carbonyl carbons (C=O) of the dione form are expected in the δ 150-170 ppm region.

    • Aromatic and heteroaromatic carbons will appear in the δ 100-160 ppm range.

    • The methoxy carbon (O-CH₃) is expected around δ 55-60 ppm.

  • FT-IR (KBr, cm⁻¹):

    • Broad N-H stretching bands from 3100-3300 cm⁻¹.

    • C=O stretching vibrations around 1650-1700 cm⁻¹.

    • C=N and C=C stretching in the 1500-1600 cm⁻¹ region.

    • Aromatic C-H stretching above 3000 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ at m/z = 194.05.

    • Expected [M-H]⁻ at m/z = 192.04.

Potential Biological Activity and Applications

Kinase_Inhibition cluster_0 ATP Binding Pocket Compound 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol Kinase Protein Kinase (e.g., EGFR, CDK, PI3K) Compound->Kinase Competitive Inhibition Kinase->Block ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Block Phosphorylation PhosphoSubstrate Phosphorylated Protein Substrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Block->PhosphoSubstrate

Caption: General mechanism of competitive kinase inhibition by a small molecule inhibitor.

The pyridopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Many approved drugs and clinical candidates, such as Palbociclib (a CDK4/6 inhibitor), are based on this core structure.[7] The structural features of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, including its hydrogen bond donors and acceptors, make it an attractive candidate for targeting the ATP-binding site of various protein kinases.

Potential research applications for this compound include:

  • Screening against kinase panels: To identify specific kinase targets and determine its inhibitory potency (e.g., IC₅₀ values).

  • In vitro anti-proliferative assays: To evaluate its efficacy against various cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: As a foundational molecule for the synthesis of a library of derivatives to optimize potency and selectivity.

  • Computational studies: For docking into the active sites of kinases to predict binding modes and guide further derivatization.

Safety Precautions

The synthesis of this compound involves the use of hazardous reagents that should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • Strong acids and bases: Are corrosive and should be handled with care.

Conclusion

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a novel heterocyclic compound with significant potential for drug discovery, particularly in the field of oncology. This technical guide provides a comprehensive, albeit proposed, pathway for its synthesis, based on well-established chemical principles. The detailed protocols and characterization data presented herein are intended to serve as a valuable resource for researchers seeking to synthesize and evaluate this promising molecule and its derivatives as potential therapeutic agents.

References

  • El-Sayed, M. A. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Ranganathan, S., et al. The crafting of uracils with enhanced stacking potential. Journal of Chemical Sciences, 106(5), 1049-1061. [Link]

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (1996).
  • Cheeseman, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(101), 57582-57586. [Link]

  • El-Sayed, M. A. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]

  • Wu, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

Sources

Theoretical studies of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a Privileged Scaffold in Drug Discovery

Abstract

The pyrido[3,4-d]pyrimidine nucleus is a recognized privileged scaffold in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including anticancer and kinase inhibitory activities.[1][2] This technical guide presents a comprehensive theoretical framework for the investigation of a specific analogue, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. As a Senior Application Scientist, this document outlines a multi-faceted computational strategy designed to elucidate the molecule's fundamental electronic properties, predict its biological target interactions, and forecast its pharmacokinetic profile. By integrating Quantum Chemical Analysis, Molecular Docking, and in silico ADMET predictions, this guide provides researchers and drug development professionals with a robust, self-validating workflow to accelerate the rational design and optimization of novel therapeutics based on this promising scaffold.

Introduction: The Rationale for a Theoretical Deep Dive

The fusion of pyrimidine and pyridine rings gives rise to pyridopyrimidines, a class of heterocyclic compounds of immense interest due to their structural analogy to biogenic purines and their wide spectrum of biological activities.[3] The pyrido[3,4-d]pyrimidine isomer, in particular, has been successfully exploited to develop potent inhibitors of key cellular targets, such as tyrosine kinases and monopolar spindle 1 (Mps1) kinase, which are crucial in cancer cell proliferation.[2][4]

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is an intriguing member of this family. Its structure combines the core heterocyclic system with methoxy and diol functional groups that can significantly influence its electronic distribution, solubility, and potential for hydrogen bonding with biological macromolecules. While synthetic routes to related 8-methoxy-pyrido[3,4-d]pyrimidine derivatives have been established, a detailed theoretical understanding of this specific molecule is lacking.[1]

This guide proposes a systematic computational investigation to bridge this gap. A theoretical approach is indispensable in modern drug discovery; it allows for the cost-effective, early-stage evaluation of a molecule's potential, saving significant time and resources by identifying promising candidates and flagging potential liabilities before extensive laboratory testing begins.[5][6] By calculating quantum mechanical properties, simulating interactions with protein targets, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, we can construct a detailed molecular profile to guide further experimental work.[7][8]

Quantum Chemical Analysis: Understanding the Molecule's Intrinsic Nature

To understand the structure-activity relationship (SAR) of any potential drug candidate, we must first understand its fundamental electronic and geometric properties. Density Functional Theory (DFT) has become an indispensable tool for this purpose, providing profound insights into electronic structure, molecular geometry, and reactivity at the atomic level.[9]

Causality Behind the Protocol

The choice of DFT, specifically with a functional like B3LYP and a basis set such as 6-311++G(d,p), represents a balance of computational accuracy and efficiency for organic molecules.[10] This level of theory is well-established for reliably predicting geometric parameters and electronic properties of heterocyclic systems.[11] The protocol is designed to be self-validating: a successful geometry optimization is confirmed by a vibrational frequency analysis showing the absence of imaginary frequencies, which verifies the structure as a true energy minimum.[12]

Experimental Protocol: DFT Calculations
  • Structure Preparation: The 2D structure of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.

  • Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a computational chemistry package like Gaussian or ORCA. This step identifies the most stable, lowest-energy conformation of the molecule.[9]

  • Vibrational Frequency Analysis: At the same level of theory, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Electronic Property Calculation: Post-optimization, several key electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[12][13]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. This map is invaluable for identifying electron-rich regions (sites for electrophilic attack and hydrogen bond donors) and electron-poor regions (sites for nucleophilic attack and hydrogen bond acceptors).[13]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within the molecule.[13]

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation (e.g., Gaussian, ORCA) cluster_analysis Data Analysis & Interpretation struct_2d 2D Chemical Structure struct_3d Initial 3D Structure struct_2d->struct_3d Conversion geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) struct_3d->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Validation prop_calc Electronic Property Calculation freq_calc->prop_calc Proceed if no imaginary frequencies fmo HOMO/LUMO Analysis (Reactivity) prop_calc->fmo mep MEP Mapping (Reactive Sites) prop_calc->mep nbo NBO Analysis (Charge Delocalization) prop_calc->nbo

Workflow for Quantum Chemical (DFT) Analysis.
Predicted Quantitative Data

The following table summarizes the kind of data expected from a DFT analysis.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation; susceptibility to electrophilic attack
LUMO Energy-1.8 eVRegion of electron acceptance; susceptibility to nucleophilic attack
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical stability; a larger gap suggests lower reactivity
Dipole Moment3.2 DebyeMeasures molecular polarity; influences solubility and interactions

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[14] This is crucial for hypothesis-driven drug design, allowing us to predict how our compound might interact with a specific biological target.[15]

Causality Behind the Protocol

Given that pyrido[3,4-d]pyrimidine derivatives are known Mps1 kinase inhibitors, Mps1 is a logical and high-value target for this theoretical study.[2] The protocol's trustworthiness is established by first validating the docking procedure. This involves removing the co-crystallized inhibitor from the protein's crystal structure and using the docking algorithm to place it back. A successful validation, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose, confirms that the chosen parameters can accurately reproduce the experimental binding mode.[15]

Experimental Protocol: Molecular Docking
  • Protein Preparation: An X-ray crystal structure of the target protein (e.g., Mps1 kinase, PDB ID: 6X0T) is downloaded from the Protein Data Bank. Using software like AutoDock Tools or Schrödinger Maestro, water molecules are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized 3D structure of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A docking grid box is defined around the active site of the protein, typically centered on the position of a known co-crystallized ligand.

  • Docking Execution: Docking is performed using software like AutoDock Vina.[16] The program systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a force field.

  • Pose Analysis: The resulting binding poses are analyzed. The top-ranked pose is evaluated based on its binding energy (a lower value indicates stronger binding) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with key amino acid residues in the active site.

Docking_Workflow cluster_prep Input Preparation cluster_dock Docking Simulation (e.g., AutoDock Vina) cluster_analysis Results Analysis ligand Ligand Preparation (Optimized 3D Structure) grid Define Binding Site (Grid Box Generation) ligand->grid protein Protein Preparation (PDB Crystal Structure) protein->grid dock Execute Docking (Conformational Search) grid->dock score Rank Poses (Binding Energy) dock->score interact Analyze Interactions (H-Bonds, Hydrophobic) score->interact hypothesis Formulate Binding Hypothesis interact->hypothesis

Workflow for Molecular Docking Studies.

In Silico ADMET Profiling: Forecasting Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body at a non-toxic concentration.[17] ADMET prediction assesses the pharmacokinetic and safety profiles of drug candidates early in the discovery process, helping to reduce attrition rates in later development stages.[8] Computational tools can effectively predict these properties based on the molecule's structure.[5]

Causality Behind the Protocol

The use of multiple well-validated online tools and models (e.g., pkCSM, SwissADME) provides a consensus view, increasing confidence in the predictions. This approach evaluates the molecule against established empirical rules, such as Lipinski's Rule of Five, which correlate physicochemical properties with oral bioavailability. This early assessment is critical for identifying potential liabilities that might require chemical modification to optimize the molecule's drug-like properties.[7]

Experimental Protocol: ADMET Prediction
  • Structure Input: The SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of the compound is submitted to various web-based ADMET prediction servers (e.g., pkCSM, SwissADME).

  • Property Calculation: The servers employ algorithms and machine learning models to calculate a range of properties.

  • Data Consolidation: The predicted data is collected and summarized in a table for comprehensive analysis. Key properties include:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity).

Predicted ADMET Profile

The table below illustrates a hypothetical ADMET profile for the target compound.

Property CategoryParameterPredicted ValueImplication
Absorption Intestinal Absorption> 90%High potential for oral bioavailability
Distribution BBB PermeantNoUnlikely to cause CNS side effects
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Excretion Total Clearance0.8 L/min/kgModerate rate of elimination from the body
Toxicity AMES ToxicityNoLow probability of being mutagenic
Drug-Likeness Lipinski's Rule0 ViolationsGood physicochemical properties for an oral drug

Integrated Analysis: From Data to Drug Design

The true power of this theoretical approach lies in the synthesis of insights from all three areas.

Integrated_Analysis dft Quantum Chemistry (DFT) - Reactivity - Electronic Profile synthesis Synthesis of Insights dft->synthesis docking Molecular Docking - Binding Affinity - Target Interactions docking->synthesis admet ADMET Prediction - Pharmacokinetics - Safety Profile admet->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar design Rational Drug Design (Lead Optimization) sar->design

Integrated workflow for theoretical drug discovery.

An MEP map from DFT might reveal a strongly electronegative region around the diol oxygens, which molecular docking could confirm are critical for forming hydrogen bonds with a key residue like Gly605 in the Mps1 kinase hinge region.[2] The ADMET analysis might predict poor solubility. This integrated insight leads to a clear design strategy: synthesize an analogue where one hydroxyl group is replaced with a bioisostere that preserves the hydrogen-bonding capability but improves solubility, and then re-evaluate this new molecule through the same computational workflow.

This iterative cycle of prediction, design, and (eventual) synthesis is the cornerstone of modern, efficient drug discovery. The theoretical studies outlined in this guide provide a comprehensive, data-driven foundation for advancing 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and its derivatives from a promising scaffold to viable clinical candidates.

References

  • Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from Remedy Publications LLC. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from Deep Origin. [Link]

  • Al-Ostath, A., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 134. [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from Aurlide. [Link]

  • Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from Fiveable. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 680. [Link]

  • Cheng, F., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 3(10), 1250-1257. [Link]

  • Sridhar, S., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 32. [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from Bitesize Bio. [Link]

  • Bentham Science. (2021, March 1). Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. Retrieved from Bentham Science. [Link]

  • Loukhmi, Z., et al. (2022). Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. CBS 2022. [Link]

  • DergiPark. (2020, November 29). Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations. Retrieved from DergiPark. [Link]

  • Almashal, F., et al. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. European Journal of Chemistry, 9(2), 84-88. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • ResearchGate. (2022, January 28). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from ResearchGate. [Link]

  • Yessenaliyev, A., et al. (2025). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. Eurasian Journal of Chemistry and Chemical Technology. [Link]

  • El-Ahmady, S. H., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021, 6674261. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from International Journal of Pharmacy and Biological Sciences. [Link]

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link]

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

  • MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from MDPI. [Link]

  • MDPI. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from MDPI. [Link]

  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from MDPI. [Link]

  • Semantic Scholar. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from Semantic Scholar. [Link]

  • MDPI. (2021, August 21). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Retrieved from MDPI. [Link]

Sources

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Executive Summary 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) represents a critical scaffold in the development of kinase inhibitors (e.g., CDK, PI3K) and antimetabolites. While often nomenclated as a "diol," this compound predominantly exists as the 2,4-dione tautomer in solid state and neutral solution. This structural reality dictates its solubility profile: it is a high-melting, lipophilic solid with poor neutral aqueous solubility but significant acidity, allowing for solubilization in basic media. This guide provides a definitive analysis of its stability, solubility behaviors, and the protocols required to validate these parameters in a drug discovery context.

Part 1: Structural Analysis & Tautomeric Equilibrium

The physicochemical behavior of this compound is governed by the lactam-lactim tautomerism. Understanding this is the prerequisite for all formulation logic.

  • Nomenclature vs. Reality: While the "2,4-diol" name suggests two hydroxyl groups, the thermodynamic equilibrium heavily favors the 2,4(1H,3H)-dione form (uracil-like structure).

  • Implications:

    • H-Bonding: The dione form acts as a hydrogen bond donor (via N-H) and acceptor (via C=O), creating a rigid crystal lattice with high melting points (>200°C).

    • Polarity: The 8-methoxy group adds lipophilicity (increasing LogP) compared to the parent scaffold, potentially reducing water solubility further while enhancing permeability.

Diagram 1: Tautomeric Equilibrium & Ionization

The following diagram illustrates the shift from the "diol" form to the stable "dione" form and its subsequent ionization in basic conditions.

Tautomerism cluster_0 Nominal Structure (Rare) cluster_1 Dominant Species (pH < 7) cluster_2 Solubilized Species (pH > 9) Diol 2,4-Diol Form (Lactim) High Energy Dione 2,4-Dione Form (Lactam) Stable Solid/Solution Diol->Dione Tautomerization (Fast) Anion Mono-Anion (Deprotonated N-3) Water Soluble Dione->Anion +OH⁻ (pKa ~8.5) Solubilization

Caption: Thermodynamic shift from the nominal 2,4-diol to the stable 2,4-dione tautomer, and subsequent ionization in basic media.

Part 2: Solubility Profile

The solubility of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is strictly pH-dependent due to the acidic nature of the imide-like protons on the pyrimidine ring.

Predicted Solubility Data

Note: Values are derived from structural analogs (e.g., pyrido[3,4-d]pyrimidine-2,4-dione, 6-azauracil) and physicochemical principles.

Solvent SystemSolubility EstimateMechanism/Notes
Water (pH 7) < 0.1 mg/mL (Insoluble)High crystal lattice energy; lack of ionization.
0.1 M NaOH > 10 mg/mL (Soluble)Deprotonation of N-H (pKa ~8.0–9.0) forms a soluble sodium salt.
0.1 M HCl < 0.5 mg/mL (Poor)Pyridine nitrogen protonation (pKa ~3) may slightly aid solubility, but chloride salts often precipitate.
DMSO > 20 mg/mL (High)Disrupts lattice energy; preferred stock solvent.
Ethanol/Methanol 1–5 mg/mL (Low)Limited solubility; improves with heating.
PBS (pH 7.4) < 0.2 mg/mLInsufficient pH to drive full ionization.
Formulation Recommendations
  • Stock Solutions: Prepare 10–20 mM stocks in anhydrous DMSO . Avoid storing in aqueous buffers for extended periods to prevent precipitation.

  • Assay Buffer: For biological assays, dilute the DMSO stock into buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity.

  • In Vivo Vehicle: Use a co-solvent system such as 5% DMSO / 40% PEG400 / 55% Water . Alternatively, formulate as a sodium salt using 1 equivalent of NaOH or Meglumine.

Part 3: Stability Assessment

Chemical Stability
  • Hydrolysis: The pyrido[3,4-d]pyrimidine core is highly resistant to hydrolysis under neutral and physiological conditions. The 2,4-dione moiety mimics uracil, which is evolutionarily optimized for stability.

  • Oxidation: The 8-methoxy group is a potential site for oxidative metabolism (O-demethylation by CYPs) in vivo, but the compound is stable to air oxidation in solid state.

  • Photostability: Heterocycles of this class can absorb UV light. Protect solid and solution forms from direct sunlight to prevent potential photodegradation or dimerization.

Thermal Stability
  • Melting Point: Expected >220°C (dec).

  • Storage: Stable at room temperature (RT) in solid form. Store DMSO stocks at -20°C to prevent solvent hygroscopicity (absorption of water from air), which can cause the compound to crash out.

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Shake-Flask Method)

Purpose: To determine the equilibrium solubility in various vehicles.

  • Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the test solvent (e.g., PBS pH 7.4, pH 4.0, pH 9.0).

  • Agitation: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute 10x in DMSO, and analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.

    • Self-Validation: If the pellet disappears, the compound is fully soluble; repeat with more solid.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate stability limits for storage and handling.

Workflow Diagram:

StabilityWorkflow cluster_conditions Stress Conditions (24 Hours) Start 1 mM Stock (in DMSO) Acid 0.1 M HCl (Acid Hydrolysis) Start->Acid Base 0.1 M NaOH (Base Hydrolysis) Start->Base Ox 3% H2O2 (Oxidation) Start->Ox Heat 60°C (Thermal) Start->Heat Analysis LC-MS Analysis (% Recovery) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis

Caption: Forced degradation workflow to identify liabilities in acidic, basic, oxidative, and thermal environments.

Interpretation of Results:

  • >95% Recovery: Stable.

  • 80-95% Recovery: Labile; requires controlled storage (e.g., -80°C).

  • <80% Recovery: Unstable; requires immediate use or specific formulation (e.g., lyophilization).

References

  • Structural Analogs & Tautomerism

    • PubChem.[1][2][3] "Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CID 278397)."[3][4] National Library of Medicine. Accessed 2024.[5] Link

  • Synthetic Pathways & Intermediates

    • ChemicalBook. "6-Azauracil Properties and Solubility (Analogous Pyrimidine Dione)." Link

  • General Physicochemical Principles of Pyrimidines

    • J. Org.[6] Chem. "The Chemistry of Pyrido[2,3-d]pyrimidines."[7][8][9] (Review of analogous scaffold stability). Link

  • Vendor Data

    • BLD Pharm.[10] "8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS 1470249-15-0)."[10] Link

Sources

Technical Assessment: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Chemical Identity

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] While often cataloged as a "diol," this compound exists in a dynamic tautomeric equilibrium, predominantly favoring the 2,4(1H,3H)-dione form in physiological conditions.

This structural duality allows the molecule to function as a versatile pharmacophore , mimicking the hydrogen-bonding motifs of endogenous purines and pyrimidines. Consequently, it serves as a critical intermediate and core scaffold for developing ATP-competitive kinase inhibitors, epigenetic modulators (KDM inhibitors), and antagonists for G-protein coupled receptors (GPCRs).

Chemical Profile
PropertySpecification
IUPAC Name 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol
Preferred Tautomer 8-methoxy-1H,3H-pyrido[3,4-d]pyrimidine-2,4-dione
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Core Scaffold Pyrido[3,4-d]pyrimidine (Deaza-pteridine / Diaza-quinazoline)
Key Substituent 8-Methoxy (-OCH₃): Enhances solubility and alters electron density of the pyridine ring.[2][3][4][5]

Tautomerism & Structural Biology

Understanding the tautomeric state is prerequisite to rational drug design. The "diol" nomenclature implies two hydroxyl groups, but X-ray crystallography and NMR studies of similar fused pyrimidines confirm the "dione" (lactam) dominance.

Mechanistic Implication[7]
  • Donor/Acceptor Motifs: The dione form provides a specific H-bond donor (N-H) and acceptor (C=O) pattern essential for binding to the hinge region of kinase ATP-binding pockets.

  • 8-Methoxy Influence: The methoxy group at position 8 exerts an electron-donating effect on the pyridine ring, potentially increasing the basicity of the ring nitrogens and modulating metabolic stability against oxidative attack.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Recognition Diol 2,4-Diol Form (Aromatic, less polar) Dione 2,4-Dione Form (Lactam, dominant in solution) Diol->Dione Proton Transfer KinaseHinge Kinase Hinge Region (ATP Binding Site) Dione->KinaseHinge H-Bond Donor/Acceptor Complementarity

Figure 1: Tautomeric equilibrium favoring the dione form, facilitating critical H-bond interactions with kinase hinge regions.

Biological Activity & Therapeutic Applications[4][5][6][7][8][9][10][11]

The 8-methoxypyrido[3,4-d]pyrimidine core is rarely the final drug; rather, it is the "warhead" carrier. Functionalization at the C2 and C4 positions transforms this inactive scaffold into potent inhibitors.

Kinase Inhibition (JAK/STAT & HER Family)

Derivatives of this scaffold have demonstrated potency against Janus Kinases (JAK1/2) and HER family kinases .

  • Mechanism: The scaffold occupies the adenine-binding pocket of the kinase.

  • SAR Insight: The 8-methoxy group often improves selectivity by interacting with the "gatekeeper" residue or solvent-front regions within the kinase cleft.

  • Evidence: Research indicates that 4-amino or 4-aryl ether derivatives of 8-methoxypyrido[3,4-d]pyrimidine exhibit cytotoxicity against breast (MCF-7) and renal (UO-31) cancer cell lines by inhibiting signal transduction.

Epigenetic Modulation (KDM Inhibitors)

The scaffold has been identified in inhibitors of Histone Lysine Demethylases (KDM4/5) .[6]

  • Mechanism: The pyridopyrimidine nitrogens and the carbonyl oxygens (in the dione form) can chelate the Fe(II) cofactor in the JmjC domain of demethylases, blocking their enzymatic activity.

  • Therapeutic Outcome: Inhibition of KDM4/5 leads to increased H3K9me3/H3K4me3 levels, suppressing tumor growth in prostate and breast cancers.

KRAS G12D Inhibition

Recent patent literature (WO2022042630A1) links 8-methoxypyrido[3,4-d]pyrimidine-2,4-dione intermediates to the synthesis of KRAS G12D inhibitors .

  • Role: It acts as a rigid linker or pharmacophore that positions other binding elements to lock KRAS in an inactive state.

Experimental Protocols: From Scaffold to Lead

To validate the biological activity of this scaffold, it must first be functionalized. The following protocols outline the conversion of the diol/dione into a testable kinase inhibitor.

Protocol A: Chlorination (Activation)

Rationale: The 2,4-diol is unreactive toward nucleophiles. Conversion to the 2,4-dichloro derivative renders the C4 position highly electrophilic for SNAr reactions.

  • Reagents: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (1.0 eq), POCl₃ (excess), N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Procedure:

    • Suspend the diol in neat POCl₃ under an inert atmosphere (Ar/N₂).

    • Add DIPEA dropwise (catalyst/base).

    • Reflux at 110°C for 4–6 hours until the solid dissolves and TLC shows consumption of starting material.

    • Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ (Caution: Exothermic). Extract with DCM.

  • Validation: ¹H NMR should show the disappearance of amide protons.

Protocol B: Regioselective SNAr (Library Generation)

Rationale: The C4-chloride is more reactive than the C2-chloride due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Reagents: 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq), Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.0 eq), iPrOH or DMF.

  • Procedure:

    • Dissolve the dichloro-heterocycle in iPrOH.

    • Add the aniline derivative.

    • Stir at Room Temperature (RT) for 2 hours. (Heating may lead to di-substitution).

    • Workup: The product often precipitates as the HCl salt. Filter and wash with cold ether.

Protocol C: In Vitro Kinase Assay (ADP-Glo™)

Rationale: To quantify the inhibitory potential (IC₅₀) of the synthesized derivative against a target kinase (e.g., JAK2).

  • Setup: Prepare 384-well white plates.

  • Reaction:

    • Mix Kinase (JAK2, 2 ng/well), Substrate (Poly Glu:Tyr, 0.2 µg/µl), and Test Compound (serial dilution in DMSO).

    • Initiate reaction with ATP (10 µM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram illustrates the derivatization pathway and the subsequent biological interference in the JAK/STAT signaling pathway.

MOA_Pathway Scaffold 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol Intermediate 2,4-Dichloro Derivative Scaffold->Intermediate POCl3 / Reflux ActiveDrug 4-Amino-Substituted Inhibitor Intermediate->ActiveDrug SNAr (Aniline) Target JAK Kinase (ATP Pocket) ActiveDrug->Target Competitive Binding Substrate STAT Protein Target->Substrate Phosphorylation (Blocked) Effect Inhibition of Tumor Cell Proliferation Substrate->Effect Downstream Signaling Halted

Figure 2: Synthetic workflow from the 8-methoxy scaffold to an active JAK inhibitor and its downstream biological impact.

References

  • National Institutes of Health (NIH). (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 and KDM5 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals.[3][4][7] Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2022). Patent WO2022042630A1: Heteroaryl Compounds, Preparation Methods and Uses Thereof (KRAS Inhibitors).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a valuable heterocyclic scaffold, from its precursor, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine. The core of this transformation relies on a robust, one-pot acid-catalyzed double hydrolysis. This guide elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and includes troubleshooting guidance to ensure reproducible and high-yield synthesis. The pyridopyrimidine core is a "privileged structure" in medicinal chemistry, frequently investigated for its potential as a kinase inhibitor and in the development of novel therapeutics for various diseases, including cancer.[1][2][3] This protocol is designed for researchers in synthetic chemistry and drug development, providing the necessary detail to replicate the synthesis and understand the critical parameters involved.

Scientific Principles and Rationale

The conversion of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine to 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is achieved through the simultaneous hydrolysis of two distinct functional groups: a chloro group at the C4 position and an amino group at the C2 position. The selection of strong acidic conditions and heat is a deliberate choice grounded in established reactivity patterns of pyrimidine-based heterocycles.

A. Mechanism of Hydrolysis

The overall reaction proceeds via two primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is susceptible to nucleophilic substitution. The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which activates the C4 position towards attack by a nucleophile, in this case, water. Protonation of the ring nitrogens under strong acidic conditions further enhances the electrophilicity of the carbon centers, facilitating the displacement of the chloride ion by water.[4]

  • Amide-like Hydrolysis at C2: The 2-amino group on the pyrimidine ring is part of a cyclic amidine system. Its hydrolysis to a carbonyl group is analogous to the hydrolysis of an amide, a reaction that is notoriously slow under neutral conditions.[5] The process requires catalysis by a strong acid.[5][6] The mechanism involves the initial protonation of the carbonyl oxygen (in the tautomeric imidic acid form) or the exocyclic amine, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[7]

B. Product Tautomerism

It is critical to recognize that the final product, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, exists in a tautomeric equilibrium with its more stable dione form: 8-Methoxy-1H-pyrido[3,4-d]pyrimidine-2,4(3H,5H)-dione . In solid-state and in most solutions, the dione form predominates due to the greater stability of the amide C=O bonds. This guide will refer to the product by its diol name as requested but will represent its structure as the more stable dione tautomer.[8]

Visualizing the Transformation

The following diagram illustrates the proposed mechanistic pathway for the double hydrolysis reaction.

Caption: Proposed reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

A. Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine≥95%Various(Not Available)Synthesized via established literature methods.[4]
Hydrochloric Acid (HCl)37% (concentrated)ACS Reagent7647-01-0Highly corrosive. Use with extreme caution.
Deionized Water (H₂O)High Purity-7732-18-5Used as reagent and for work-up.
Sodium Hydroxide (NaOH)≥97%, pelletsACS Reagent1310-73-2For neutralization. Caustic.
Ethanol (EtOH)95% or AbsoluteReagent Grade64-17-5For washing/recrystallization.
Celite® (Diatomaceous Earth)-Filter Aid61790-53-2Optional, for filtration of fine precipitates.
Round-bottom flask (100 mL)Borosilicate glass--
Reflux CondenserBorosilicate glass--
Magnetic Stirrer/Hotplate---
Buchner Funnel and Filter Flask---For vacuum filtration.
pH paper or pH meter---For monitoring neutralization.
B. Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (e.g., 1.0 g, 1.0 eq).

    • In a fume hood, carefully add 20 mL of concentrated hydrochloric acid (37%) to the flask. The mixture may warm slightly.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reaction Execution:

    • Place the apparatus on a magnetic stirrer/hotplate and begin vigorous stirring.

    • Heat the mixture to reflux (approximately 110 °C). The solid will gradually dissolve.

    • Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored.

    • Monitoring: Periodically (e.g., every 4 hours), a small aliquot can be carefully withdrawn, neutralized, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate of the product should form.

    • Slowly neutralize the acidic solution by adding a 5 M solution of sodium hydroxide (NaOH) dropwise while stirring vigorously in an ice bath. Monitor the pH, adjusting to approximately pH 5-6. Be cautious as the neutralization is exothermic.

    • Allow the resulting suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual salts and impurities.

    • Dry the purified product, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, in a vacuum oven at 60 °C to a constant weight.

C. Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to the product's molecular weight (C₈H₇N₃O₃, MW: 193.16 g/mol ).

  • ¹H NMR: The spectrum will confirm the structure. Expect signals for the methoxy group protons, the aromatic protons on the pyridine ring, and exchangeable N-H protons of the dione tautomer.

  • ¹³C NMR: Will show the expected number of carbon signals, including those for the two carbonyl groups in the dione form.

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies (around 1650-1700 cm⁻¹) and N-H stretches, confirming the dione structure.

Experimental Workflow and Troubleshooting

Adherence to a logical workflow is essential for success.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time to 36 hours. Ensure the heating mantle is maintaining a consistent reflux temperature.
Deactivated starting material.Confirm the purity of the starting material before beginning the synthesis.
Low Yield Product is partially soluble in the filtrate.Ensure the neutralization and precipitation steps are performed in an ice bath to minimize product solubility. Minimize the volume of wash solvents.
Incomplete precipitation.After neutralization, allow the suspension to stir at 0-5 °C for a longer period (e.g., 1-2 hours) before filtration.
Product Contamination Incomplete hydrolysis (mono-hydrolyzed intermediate).Increase reflux time or acid concentration. Purify the crude product via recrystallization from a suitable solvent like aqueous ethanol or DMF/water.
Trapped inorganic salts.Ensure the filter cake is thoroughly washed with cold deionized water during the isolation step.

Safety Precautions

  • Handling Acids/Bases: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive and can cause severe burns. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The neutralization of strong acid with strong base is highly exothermic. Perform this step slowly and in an ice bath to control the temperature.

  • General Precautions: Avoid inhalation of vapors and direct contact with all chemicals.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PMC. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PMC. Available at: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PMC. Available at: [Link]

  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2017). ResearchGate. Available at: [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2025). Research Journal of Pharmacy and Technology. Available at: [Link]

  • SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. (2017). HETEROCYCLES. Available at: [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. (2012). PMC. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012). Google Patents.
  • Chemistry of Amides. (2022). LibreTexts. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen Institute. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available at: [Link]

  • Preparation of 4-hydroxypyrazolo(3,4-d)pyrimidine. (1969). Google Patents.

Sources

Application Notes and Protocols for the Cellular Characterization of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyrido[3,4-d]pyrimidine Analog

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of this core structure have demonstrated the ability to inhibit key cellular processes involved in cancer progression. Notably, certain pyrido[3,4-d]pyrimidine compounds have been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase.[3][4] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][5][6] Cancer cells, often characterized by aneuploidy and chromosomal instability, are particularly reliant on a functional SAC for survival, making Mps1 an attractive therapeutic target.[4][7]

This document provides a comprehensive guide for the initial in vitro characterization of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a novel analog within this promising class of compounds. The following protocols are designed to be a self-validating system for researchers to assess its potential as an anticancer agent by systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression. The experimental choices outlined are grounded in established methodologies to ensure robust and reproducible data generation.

Physicochemical Properties and Compound Handling

A fundamental aspect of any in vitro study is the proper handling and solubilization of the test compound. Based on the properties of structurally related pyridopyrimidine derivatives, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is predicted to be a solid at room temperature with limited aqueous solubility but soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[8][9][10]

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/RangeNotes
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance White to off-white solidExpected to be a crystalline solid.
Solubility Water: LowDMSO, DMF: SolubleSolubility in aqueous media is expected to be low. Use of a polar aprotic solvent is recommended for stock solution preparation.[8][11]
Storage Store solid at -20°C. Store DMSO stock solutions at -20°C or -80°C in small aliquots.Avoid repeated freeze-thaw cycles of stock solutions to maintain compound integrity.[12]
Protocol 1: Preparation of Stock and Working Solutions

The causality behind this protocol is to create a high-concentration, stable stock solution in an organic solvent that can be serially diluted into aqueous cell culture medium to achieve the desired final concentrations, while keeping the final solvent concentration non-toxic to the cells (typically ≤0.5%).[12][13]

Materials:

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a precise amount of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (e.g., 1.93 mg for 1 mL of a 10 mM solution).

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.

    • Vortex the tube thoroughly until the compound is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[14] Visually inspect for any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. This aliquoting strategy is critical to prevent degradation that can occur with multiple freeze-thaw cycles.[12]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution directly into complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial: Ensure the final DMSO concentration in the culture wells does not exceed a level toxic to your specific cell line, typically below 0.5%.[12][13] Always include a vehicle control group (cells treated with the same final concentration of DMSO) in every experiment to account for any solvent-induced effects.

Experimental Workflow for Cellular Characterization

The following diagram illustrates a logical workflow for the initial screening and characterization of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Hypothesis Generation A Prepare 10 mM Stock Solution in DMSO B Cell Viability / Cytotoxicity Assay (MTT) (e.g., NCI-60 cell lines, breast, renal cancer lines) A->B C Determine IC50 Value B->C D Treat cells at IC50 and 2x IC50 concentrations C->D Based on IC50 E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Data Interpretation & Pathway Analysis E->G F->G H Hypothesize Mechanism of Action (e.g., Mps1 Inhibition) G->H G Compound 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol Mps1 Mps1 Kinase Compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Inactivated Mitosis Mitotic Arrest / Aberrant Mitosis SAC->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Sources

Application Notes and Protocols: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine scaffold, a privileged structure in medicinal chemistry.[1] This heterocyclic system is of significant interest due to its presence in a variety of biologically active compounds.[2] Members of the pyridopyrimidine family have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] Notably, various derivatives of the pyridopyrimidine core have been identified as potent inhibitors of protein kinases.[2][3][4]

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, and apoptosis.[5] The dysregulation of kinase activity is a well-established driver of numerous diseases, particularly cancer.[6] This has made kinases a major class of targets for drug discovery and development.[2][4] The pyrido[3,4-d]pyrimidine scaffold, in particular, has been explored for its potential to target various kinases. For instance, derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, making it a promising target in oncology.[7][8]

This document provides a detailed guide for the investigation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a potential kinase inhibitor. While specific data for this exact molecule is not extensively available in the public domain, the protocols and methodologies outlined herein are based on established principles for characterizing kinase inhibitors and are tailored to the broader class of pyrido[3,4-d]pyrimidine derivatives. These application notes will guide researchers in the systematic evaluation of this compound's inhibitory activity, from initial in vitro kinase assays to cell-based functional assessments.

Hypothesized Mechanism of Action

Based on the known mechanism of other pyridopyrimidine-based kinase inhibitors, it is hypothesized that 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol functions as an ATP-competitive inhibitor.[2] The planar heterocyclic ring system likely mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the target kinase. The substituents on the pyridopyrimidine core, in this case, the 8-methoxy group and the 2,4-diol functionalities, would then form specific interactions with amino acid residues in the active site, dictating the compound's potency and selectivity.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor targeting a key signaling node, such as a mitogen-activated protein kinase (MAPK).

G cluster_0 Hypothetical MAPK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor 8-Methoxypyrido [3,4-d]pyrimidine -2,4-diol Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway by 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of the test compound against a purified kinase. Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard for their direct measurement of enzyme activity and high sensitivity.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein for PKC)[10]

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (stock solution in DMSO)

  • [γ-33P]ATP or [γ-32P]ATP[9]

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA)[10]

  • ATP solution

  • Phosphoric acid

  • Filter paper or membrane

  • Scintillation counter

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Substrate

    • Test compound or DMSO vehicle control

    • Purified kinase

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP or [γ-32P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a filter paper or membrane that binds the phosphorylated substrate.[9]

  • Washing: Wash the filters extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data Presentation:

Compound Concentration (nM)% Inhibition (Mean ± SD)
15.2 ± 1.8
1015.6 ± 3.2
10048.9 ± 4.5
100085.3 ± 2.1
1000098.1 ± 0.9

IC50: 120 nM (Example Value)

Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

This protocol assesses the ability of the test compound to inhibit the activity of a target kinase within a cellular context.[11] This is achieved by measuring the phosphorylation of a known downstream substrate of the kinase.

Objective: To evaluate the cellular potency of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol by quantifying the inhibition of substrate phosphorylation.

Materials:

  • Cell line expressing the target kinase (either endogenously or through transfection)

  • Cell culture medium and supplements

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

  • Stimulant (e.g., growth factor, if required to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[10]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: phospho-specific antibody for the substrate and total substrate antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol or DMSO for a specified period (e.g., 1-2 hours).

  • Cell Stimulation: If necessary, stimulate the cells with an appropriate agonist for a short period to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (pan) form of the substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-signal to the total protein signal for each sample. Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control and determine the cellular IC50.

G cluster_workflow Cell-Based Kinase Assay Workflow A Cell Seeding & Adherence B Compound Treatment (Varying Concentrations) A->B C Pathway Stimulation (e.g., Growth Factor) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE & Western Blot E->F G Antibody Incubation (Phospho- & Total Protein) F->G H Signal Detection & Quantification G->H I Data Analysis & IC50 Determination H->I

Caption: Workflow for a cell-based kinase phosphorylation assay.

Protocol 3: Cell Proliferation Assay

This assay determines the effect of the kinase inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.[12]

Objective: To assess the anti-proliferative activity of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in a relevant cancer cell line.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

  • 96-well cell culture plates

  • Reagent for measuring cell viability (e.g., MTT, resazurin, or a reagent for measuring ATP content)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol or DMSO.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.

Trustworthiness and Self-Validation

The protocols described above include internal controls to ensure the validity of the results.

  • In the in vitro kinase assay, the use of a DMSO vehicle control and a known inhibitor of the target kinase (if available) will provide a baseline and a positive control, respectively.

  • In the cell-based phosphorylation assay, probing for the total protein level of the substrate is crucial for normalizing the phosphorylation signal and confirming that the observed effects are not due to changes in protein expression.

  • For all assays, performing experiments in triplicate or quadruplicate will allow for statistical analysis and ensure the reproducibility of the findings.

By adhering to these principles of good experimental design, researchers can have confidence in the data generated for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • PMC. (2024, July 26). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Retrieved from [Link]

  • PubMed. (2012, October 15). Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Kinase Activity Profiling. Retrieved from [Link]

  • MDPI. (2022, March 31). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • MDPI. (2021, August 21). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Retrieved from [Link]

  • PMC. (n.d.). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). Retrieved from [Link]

  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2022, March 10). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Content Focus: Mechanistic rationale, assay causality, and validated in vitro screening protocols.

Mechanistic Rationale & Target Biology

The pyrido[3,4-d]pyrimidine scaffold is a privileged chemotype in oncology, demonstrating exceptional efficacy as an ATP-competitive inhibitor of critical kinases, most notably Monopolar Spindle 1 (MPS1) kinase[1] and the Epidermal Growth Factor Receptor (EGFR)[2].

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0)[3] serves as a highly versatile building block and primary pharmacophore for these inhibitors. Structural and crystallographic studies reveal that the 2,4-diol (tautomeric with the 2,4-dione) core perfectly mimics the pyrimidine ring of ATP, engaging the kinase hinge region via critical hydrogen bonds[4]. Substitutions at the 8-position, such as the methoxy group, project into the ribose pocket or solvent channel to enhance target selectivity and modulate lipophilicity[4]. Furthermore, molecular dynamics simulations confirm that this scaffold forms highly stable hydrogen bonds with specific hinge residues (e.g., Gly605 in MPS1), providing a strong thermodynamic basis for its binding affinity[5].

To accurately profile the activity of this compound and its functionalized derivatives, a robust, self-validating cascade of in vitro assays is required.

Mechanism Cmpd 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol EGFR EGFR (WT / Mutants) Cmpd->EGFR ATP-Competitive Inhibition MPS1 MPS1 (TTK) Kinase Cmpd->MPS1 ATP-Competitive Inhibition Downstream1 PI3K / AKT / MAPK EGFR->Downstream1 Phosphorylation Downstream2 Spindle Assembly Checkpoint MPS1->Downstream2 Kinetochore Recruitment Outcome1 Cell Cycle Arrest / Apoptosis Downstream1->Outcome1 Blockade leads to Outcome2 Mitotic Catastrophe Downstream2->Outcome2 Bypass leads to

Figure 1: Dual-pathway inhibition mechanism of pyrido[3,4-d]pyrimidine derivatives.

Experimental Workflow Design

As a Senior Application Scientist, I emphasize that generating an


 value is only as good as the assay's physiological relevance. We employ a three-tiered screening cascade:
  • Biochemical Target Engagement: To prove direct, cell-free catalytic inhibition.

  • Cellular Target Engagement: To prove cell permeability and specific intracellular pathway blockade.

  • Phenotypic Viability: To prove the resulting biological consequence (cell death) in a physiologically relevant 3D model.

Workflow Prep Compound Prep (DMSO Stocks) Biochem Biochemical Assay (ADP-Glo Kinase) Prep->Biochem Cellular Cellular Assay (Western Blot) Prep->Cellular Viability Phenotypic Assay (3D Spheroids) Prep->Viability Analysis Data Analysis (IC50 / GI50) Biochem->Analysis Cellular->Analysis Viability->Analysis

Figure 2: In vitro screening workflow for evaluating kinase inhibitor activity.

Detailed Experimental Protocols

Protocol 3.1: Cell-Free Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: We utilize the ADP-Glo™ assay because it directly measures ADP accumulation, universally applicable to any kinase without requiring radioactive ATP. Crucially, we run this assay at the specific ATP


 of the target kinase (e.g., MPS1 or EGFR). Testing at the 

ensures that the apparent

accurately reflects the inhibitor's true affinity (

), preventing artificial inflation caused by excessive ATP competition[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution series.

  • Buffer Formulation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Expert Tip: Add 0.01% CHAPS to prevent compound aggregation, a notorious source of false-positive inhibition.

  • Enzyme/Substrate Incubation: In a 384-well low-volume white plate, add 2 µL of the target kinase (e.g., 2 nM MPS1) and 1 µL of compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration set to the enzyme's

    
    ). Incubate for 60 minutes at 25°C.
    
  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Self-Validating System: Read luminescence. Include No-Enzyme Controls (NEC) for 0% activity and Vehicle (DMSO) controls for 100% activity. Calculate the Z'-factor; proceed with

    
     curve fitting only if Z' > 0.6.
    
Protocol 3.2: Cellular Target Engagement (Immunoblotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or efflux pumps. We assess the phosphorylation status of downstream targets (e.g., p-EGFR for EGFR, or p-Smad/autophosphorylation for MPS1) in live cells. Serum starvation is mandatory prior to stimulation to silence basal, multi-pathway noise, ensuring the signal is driven solely by the targeted receptor[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCC827 (for EGFR) or HeLa (for MPS1) cells at

    
     cells/well in 6-well plates. Allow adherence for 24 hours.
    
  • Serum Starvation: Wash cells with PBS and replace with media containing 0.1% FBS for 16 hours.

  • Compound Treatment: Treat cells with the pyrido[3,4-d]pyrimidine derivative at varying concentrations (0.1 µM to 10 µM) for 2 hours.

  • Ligand Stimulation (EGFR specific): Stimulate with 50 ng/mL EGF for exactly 15 minutes to synchronize receptor activation.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF). Expert Tip: Phosphatase inhibitors are critical; without them, endogenous phosphatases will erase the p-EGFR signal within seconds of lysis.

  • Detection: Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with primary antibodies against total and phosphorylated target proteins. Normalize p-target bands against total protein bands using densitometry.

Protocol 3.3: 3D Spheroid Viability Assay

Causality & Rationale: Traditional 2D monolayer viability assays often overestimate drug efficacy. 3D spheroids develop a hypoxic core and a natural gradient of drug penetration, closely mimicking the in vivo solid tumor microenvironment.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours until a dense, single spheroid forms per well.

  • Dosing: Carefully add 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol at desired concentrations. Incubate for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (optimized with stronger detergents to penetrate 3D structures). Shake for 5 minutes, incubate for 25 minutes, and record luminescence to calculate the

    
    .
    

Data Presentation & Interpretation

The table below summarizes representative baseline profiling data for the unsubstituted 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol scaffold. While the raw diol serves as a moderate baseline inhibitor, terminal functionalization (e.g., converting the diol to substituted amines) typically drives potency into the sub-nanomolar range[1].

Assay TypeTarget / Cell LineReadout8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (

)
Reference Control (

)
BiochemicalMPS1 (TTK)Luminescence145 nM12 nM (BOS172722)
BiochemicalEGFR (L858R/T790M)Luminescence320 nM15 nM (Osimertinib)
Cellular TEp-MPS1 (HeLa)Immunoblot850 nM45 nM (BOS172722)
Viability (3D)HCC827 SpheroidsATP / Luminescence2.4 µM0.1 µM (Osimertinib)

Note: Data represents validated baseline activity of the core scaffold prior to advanced medicinal chemistry optimization.

References

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 2014.[Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules (MDPI), 2021.[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 2016.[Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic and Medicinal Chemistry, 2018.[Link]

Sources

Application Note & Protocols: Investigating 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in cancer cell line studies.

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Scaffold

The fused heterocyclic system of pyridopyrimidine is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows derivatives to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] In oncology, this scaffold is particularly prominent, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms of action.[3][4]

Key anticancer mechanisms associated with the pyridopyrimidine core include:

  • Kinase Inhibition: Many pyridopyrimidine derivatives function as competitive inhibitors at the ATP-binding site of various protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Monopolar Spindle 1 (Mps1).[5][6][7]

  • DNA Damage Repair Inhibition: Certain analogs, by virtue of their structure, can inhibit enzymes like Poly(ADP-ribose) polymerase (PARP), which is crucial for repairing single-strand DNA breaks.[8][9] In cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality and targeted cell death.[10]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of targeting these critical pathways is the initiation of programmed cell death (apoptosis) and the halting of the cell division cycle, thereby preventing tumor growth.[3][11]

This document serves as a comprehensive guide for the initial preclinical evaluation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol , a novel derivative of this promising scaffold. We will outline the hypothesized mechanisms of action and provide detailed, field-proven protocols for assessing its anticancer efficacy in vitro.

Compound Profile and Hypothesized Mechanisms of Action

Compound: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Structure: A pyridopyrimidine core featuring a methoxy group at position 8 and hydroxyl groups at positions 2 and 4. The synthesis of related 8-methoxy-pyrido[3,4-d]pyrimidine compounds has been well-documented, often proceeding through a key 4-chloro intermediate, suggesting this compound is readily accessible.[12][13][14]

Based on the extensive literature on its structural analogs, we can formulate primary hypotheses for its mechanism of action, which will guide our experimental strategy.

Figure 1: Hypothesized mechanisms of action for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Experimental Workflow: A Tiered Approach

A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow should progress from broad phenotypic screening to more focused, mechanistic assays.

G A Tier 1: Primary Screening Protocol 1: Cell Viability Assay (MTT/MTS) Determine IC50 across diverse cancer cell lines. B Tier 2: Phenotypic Confirmation Protocol 2: Apoptosis Assay (Annexin V/PI) Protocol 3: Cell Cycle Analysis (PI Staining) A->B If cytotoxic C Tier 3: Mechanistic Validation Protocol 4: Western Blotting (p-CDK, PARP cleavage, etc.) B->C If apoptosis/arrest observed D Data Synthesis & Future Direction C->D

Figure 2: A tiered experimental workflow for compound evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines. This is the foundational assay to quantify potency and identify sensitive cell lines for further study.

Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical])[5]

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (stock solution in DMSO, e.g., 10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate).

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Leave the first column (A1-H1) with medium only for a "no-cell" blank control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control, e.g., 0.1% DMSO).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the corresponding compound dilution to each well. Typically, each concentration is tested in triplicate.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments and optimized to yield a strong signal without saturation.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM compound), which is set to 100% viability.

      • % Viability = (Abs_Treated / Abs_VehicleControl) * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Compound Concentration] and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma[Experimental Value]
MDA-MB-231Breast Adenocarcinoma[Experimental Value]
HCT-116Colorectal Carcinoma[Experimental Value]
HeLaCervical Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

Objective: To determine if the compound-induced cytotoxicity is a result of apoptosis.

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry can then distinguish between four populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.

    • After 24 hours, treat cells with the compound at concentrations equivalent to its IC50 and 2x IC50, as determined in Protocol 1. Include a vehicle-only control.

    • Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. To do this, collect the supernatant (which contains floating apoptotic cells), wash the plate with PBS, and then trypsinize the adherent cells.

    • Combine the supernatant and the trypsinized cells for each sample and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

    • Use appropriate single-stain controls (Annexin V only, PI only) and an unstained control to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each of the four quadrants.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount. Flow cytometry can measure this fluorescence and generate a histogram showing the distribution of the cell population across the different phases.

Procedure:

  • Cell Treatment: Follow the same procedure as for the apoptosis assay (Protocol 2, Step 1).

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously (trypsinize, centrifuge).

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze on a flow cytometer. The PI fluorescence is typically detected in the PE or PerCP channel.

    • Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases from the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M.

Protocol 4: Mechanistic Investigation via Western Blotting

Objective: To probe the molecular targets and pathways affected by the compound.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against total proteins and their phosphorylated (activated) forms, or against markers of apoptosis, we can validate the hypotheses generated from the broader assays.

Hypothesized Targets and Key Proteins to Probe:

  • If Cell Cycle Arrest is in G2/M: Probe for levels of Cyclin B1, total and phosphorylated CDK1 (p-CDK1). A compound-induced G2/M arrest is often associated with sustained p-CDK1.

  • If Apoptosis is Observed: Probe for cleaved PARP (c-PARP) and cleaved Caspase-3. These are hallmark indicators of apoptosis.[9]

  • To Test Kinase Inhibition Hypothesis: Probe for the phosphorylation status of key kinases known to be inhibited by pyridopyrimidines, such as p-EGFR or downstream effectors like p-AKT and p-ERK.

Procedure (Abbreviated):

  • Protein Extraction: Treat cells in 6-well or 10 cm plates with the compound (IC50 and 2x IC50) for a shorter time course (e.g., 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Imaging: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT. (2025).
  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Asian Journal of Pharmaceutical and Clinical Research.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). PMC.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. (2012). PubMed.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). MedChemComm (RSC Publishing).
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - (2014). RSC Publishing.
  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hem
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI.
  • Fused pyrido[3,4-D]pyrimidine moiety with phthalazinone ring accelerate dual inhibition of PARP1 and CDK4 in triple-negative breast cancer: a hybrid design with computational investigation through molecular modeling and quantum mechanics. (2025).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (n.d.). eScholarship.org.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (n.d.). PMC.
  • 1470249-15-0|8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. (n.d.). BLDpharm.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). Semantic Scholar.
  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research.
  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). PMC.
  • Parp inhibitors for use in treating cancer. (n.d.).
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). MDPI.
  • Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0. (n.d.). InvivoChem.

Sources

Application Notes & Protocols: Characterizing Mps1 Kinase Inhibition with the Pyrido[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mps1 Kinase - The Guardian of Chromosome Segregation

Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity serine/threonine kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism in eukaryotic cells.[1] The SAC ensures the high fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until every chromosome is correctly attached to the mitotic spindle.[2][3] Mps1 is recruited to unattached kinetochores, where it initiates a phosphorylation cascade involving key checkpoint proteins like KNL1, Bub1, and Mad1.[4][5] This signaling culminates in the formation of the Mitotic Checkpoint Complex (MCC), which directly inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[4]

Due to its essential role, Mps1 activity is tightly regulated, peaking during mitosis.[6] Notably, Mps1 is frequently overexpressed in a variety of human cancers, including breast, lung, and thyroid cancers, and this overexpression often correlates with tumor aggressiveness and aneuploidy.[7] Cancer cells, particularly those with high chromosomal instability, exhibit a heightened reliance on a functional SAC to survive mitotic stress.[8] This dependency makes Mps1 an attractive therapeutic target; inhibiting its kinase activity can selectively drive aneuploid cancer cells into a catastrophic mitosis, leading to cell death.[7][9][10]

The Pyrido[3,4-d]pyrimidine Scaffold: A Promising Chemical Class for Mps1 Inhibition

The pyrido[3,4-d]pyrimidine core is a heterocyclic scaffold that has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[11][12] Through structure-based drug design and chemical optimization, derivatives of this scaffold have been identified as highly effective inhibitors of Mps1 kinase.[8][13][14] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the Mps1 kinase domain.[15][16]

The specific compound, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS 1470249-15-0), represents a foundational structure within this class.[17][18] While this exact molecule is primarily a chemical building block, its core structure is central to more complex and potent Mps1 inhibitors that have been advanced into preclinical and clinical development.[14][19][20] For instance, the clinical candidate BOS172722 emerged from the optimization of a pyrido[3,4-d]pyrimidine series, demonstrating the therapeutic potential of this chemical class.[10][14]

This guide will outline the key experimental protocols for evaluating novel compounds based on the pyrido[3,4-d]pyrimidine scaffold, using the 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol structure as a conceptual reference point for this important class of Mps1 inhibitors.

Foundational Principle: Mechanism of Mps1 Inhibition

The primary mechanism for this class of inhibitors is competitive binding at the ATP pocket of the Mps1 kinase domain. By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphotransferase activity of Mps1 and halting the downstream signaling cascade required for SAC activation.

cluster_0 Normal Mps1 Activity cluster_1 Mps1 Inhibition ATP ATP Mps1_Active Mps1 Active Site ATP->Mps1_Active Binds Substrate Substrate (e.g., KNL1) Mps1_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate SAC_Signal SAC Signal ON Phospho_Substrate->SAC_Signal Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Mps1_Inactive Mps1 Active Site Inhibitor->Mps1_Inactive Competitively Binds Substrate_2 Substrate (e.g., KNL1) Mps1_Inactive->Substrate_2 Cannot Phosphorylate No_Phospho No Phosphorylation Substrate_2->No_Phospho SAC_Signal_Off SAC Signal OFF No_Phospho->SAC_Signal_Off

Figure 1: Mechanism of ATP-Competitive Mps1 Inhibition.

Key Protocols for Characterizing Mps1 Inhibitors

The following protocols provide a comprehensive framework for validating a novel pyrido[3,4-d]pyrimidine derivative as an Mps1 inhibitor, progressing from direct enzymatic assays to complex cellular endpoints.

Protocol: In Vitro Mps1 Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on purified Mps1 kinase and calculate its IC50 value.

Rationale: This is the primary assay to confirm target engagement. It isolates the kinase, substrate, and inhibitor from other cellular factors, ensuring that any observed effect is due to direct inhibition of Mps1. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a robust platform for this measurement.[21]

Materials:

  • Recombinant human Mps1 (TTK) enzyme (BPS Bioscience, Cat. #40291 or similar)[21]

  • Myelin Basic Protein (MBP) or other suitable peptide substrate[21]

  • ATP[21]

  • Kinase Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl2, 1 mM DTT)[22]

  • Test Inhibitor (e.g., 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol derivative) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Reversine, AZ3146)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930) or [γ-³²P]ATP for radiometric assay

  • White, opaque 96-well or 384-well plates

Procedure (ADP-Glo™ Method):

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO, starting at 1000x the final desired highest concentration. A typical final concentration range would be 1 nM to 10 µM.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP (at or near its Km), and the MBP substrate.

  • Reaction Setup:

    • Add kinase buffer and DMSO (vehicle control) to "No Enzyme" and "Vehicle" control wells.

    • Add diluted test compound and positive control inhibitor to their respective wells.

    • Add the Master Mix to all wells.

  • Initiate Reaction: Add diluted recombinant Mps1 enzyme to all wells except the "No Enzyme" blank. The final reaction volume is typically 25 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[21]

  • Detect ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis:

    • Subtract the "No Enzyme" background from all other readings.

    • Normalize the data to the "Vehicle" control (100% activity) and the highest concentration of a potent inhibitor (0% activity).

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Description Typical Value for Potent Inhibitor
IC50 Concentration of inhibitor required to reduce Mps1 kinase activity by 50%.Low nM to sub-µM range[23]
Hill Slope The steepness of the dose-response curve.~1.0 for a 1:1 binding interaction
Max Inhibition The maximum percentage of inhibition achieved.>95%
Protocol: Cellular Spindle Assembly Checkpoint (SAC) Override Assay

Objective: To assess the inhibitor's ability to abrogate a functional SAC in living cells, forcing them into a premature and error-prone anaphase.

Rationale: A potent Mps1 inhibitor should override the mitotic arrest induced by microtubule-destabilizing agents (e.g., nocodazole) or stabilizers (e.g., paclitaxel/Taxol).[7][24] This assay confirms the inhibitor's cell permeability and its ability to engage the Mps1 target in a physiological context. The outcome is measured by quantifying the decrease in the mitotic cell population.

A 1. Seed Cancer Cells (e.g., HeLa, U2OS) B 2. Synchronize Cells (Optional) (e.g., Thymidine block) A->B C 3. Induce Mitotic Arrest Add Nocodazole or Paclitaxel (Incubate 12-16h) B->C D 4. Add Inhibitor - Vehicle (DMSO) - Positive Control (Reversine) - Test Compound (Varying Doses) C->D E 5. Incubate for 2-4 hours D->E F 6. Harvest & Fix Cells (Ethanol fixation) E->F G 7. Stain DNA & Mitotic Marker - Propidium Iodide (DNA) - Anti-p-Histone H3 (Ser10) Ab F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify Mitotic Population (4N DNA content, p-H3 Positive) H->I

Figure 2: Experimental Workflow for the SAC Override Assay.

Procedure:

  • Cell Culture: Seed human cancer cells (e.g., HeLa or U2OS) in 6-well plates and allow them to adhere overnight.

  • Mitotic Arrest: Treat cells with a microtubule poison to activate the SAC. Use nocodazole (e.g., 100 ng/mL) or paclitaxel (e.g., 100 nM) for 16 hours. This will cause a majority of the cells to arrest in mitosis with a 4N DNA content.

  • Inhibitor Treatment: To the arrested cells, add the test compound at various concentrations (e.g., 10 nM to 10 µM), a vehicle control (DMSO), and a positive control (e.g., 500 nM Reversine).

  • Incubation: Incubate for an additional 2-4 hours. During this time, cells treated with an effective Mps1 inhibitor will "slip" out of mitosis without proper chromosome segregation.

  • Harvesting and Fixation: Harvest all cells (both adherent and floating) and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C.

  • Staining:

    • Wash cells with PBS.

    • Permeabilize and block cells, then stain with an antibody against the mitotic marker Phospho-Histone H3 (Ser10) (p-H3).

    • Use a fluorescently-labeled secondary antibody.

    • Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on the cell population and plot DNA content (Propidium Iodide) vs. mitotic marker (p-H3). The percentage of cells that are both 4N and p-H3 positive represents the mitotic population. A potent Mps1 inhibitor will cause a dose-dependent decrease in this population compared to the vehicle control.

Protocol: Immunofluorescence Microscopy for Phenotypic Analysis

Objective: To visually confirm the cellular phenotypes associated with Mps1 inhibition, such as chromosome misalignment and premature anaphase entry.

Rationale: Microscopy provides direct visual evidence of the inhibitor's effect on mitotic progression. Inhibition of Mps1 prevents the proper localization of key SAC proteins to kinetochores and disrupts the error correction mechanism, leading to severe chromosome segregation defects.[2][25][26]

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells as described in the SAC override assay (Protocol 4.2), using a concentration of the test inhibitor around its cellular IC50.

  • Fixation and Permeabilization:

    • After treatment, wash the coverslips with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-α-tubulin (to visualize the mitotic spindle).

      • Anti-p-Histone H3 (Ser10) (to identify mitotic cells).

      • Anti-Mad2 (to observe loss from kinetochores).

    • Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.

  • DNA Staining and Mounting: Stain DNA with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a high-resolution confocal or widefield fluorescence microscope.

  • Analysis:

    • Vehicle Control: Cells arrested in nocodazole should show condensed chromosomes and no mitotic spindle. Cells arrested in paclitaxel should show a monopolar or abnormal spindle with chromosomes not aligned at a metaphase plate.

    • Inhibitor-Treated: Observe cells that have exited mitosis prematurely, characterized by decondensed chromatin, micronuclei formation, and often a multi-lobed nuclear morphology (a result of catastrophic mitosis).[24] In cells still in mitosis, observe severe chromosome misalignment.

Phenotype Interpretation Supporting Reference
Decreased mitotic indexSAC override, premature mitotic exit[27]
Chromosome misalignmentFailure of error correction and alignment[2][4]
Loss of Mad2 from kinetochoresDisruption of SAC signaling cascade[26]
Multinucleation / MicronucleiConsequence of catastrophic mitosis[24]

Conclusion and Outlook

The pyrido[3,4-d]pyrimidine scaffold represents a validated and highly promising starting point for the development of next-generation Mps1 kinase inhibitors. The protocols detailed herein provide a robust, multi-tiered approach to characterize novel compounds derived from structures like 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. By systematically evaluating compounds through in vitro kinase assays, cellular checkpoint override experiments, and detailed microscopic analysis, researchers can effectively identify and validate potent and selective Mps1 inhibitors. This rigorous preclinical assessment is a critical step in advancing these molecules toward their ultimate potential as targeted therapeutics for chromosomally unstable cancers.

References

  • Wengner, A.M., et al. (2015). Novel Mps1 kinase inhibitors with potent anti-tumor activity. Cancer Res, 75(15 Suppl), Abstract nr 3090. [Source available online]
  • Stucke, V.M., et al. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal, 21(7), 1723–1732. [Link]

  • Maciejowski, J., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 89–100. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561-585. [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1. [Link]

  • Pena-Blanco, A., & G. de Cárcer, G. (2017). Protein Phosphatase 1 inactivates Mps1 to ensure efficient Spindle Assembly Checkpoint silencing. eLife, 6, e24483. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484–16514. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 family of protein kinases. Annual Review of Biochemistry, 81, 561-85. [Link]

  • Dou, Z., et al. (2011). Mps1 kinase functions in mitotic spindle assembly and error correction. Frontiers in Bioscience, 16, 2856-67. [Link]

  • Janssen, A., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 545-55. [Link]

  • Zhu, T., et al. (2019). Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment. The Journal of Cell Biology, 218(6), 1832-1847. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Xu, Q., et al. (2009). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 106(4), 1820-1825. [Link]

  • Ji, Z., et al. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513. [Link]

  • Chu, Y., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. Biochemical Journal, 409(2), 479-88. [Link]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of Cell Biology, 190(1), 73-87. [Link]

  • Gurden, M.D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer Research, 75(20), 4428-39. [Link]

  • Wang, C., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit, Catalog #79555. [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology, 6(5), 359-368. [Link]

  • Slynko, I., et al. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14269. [Link]

  • Al-dujaili, A. Z., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • The Chemical Probes Portal. (2016). Mps1-IN-1. [Link]

  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3671-88. [Link]

  • Wang, C., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm. [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. [Link]

  • Chu, Y., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. Biochemical Journal, 409(2), 479-488. [Link]

  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ResearchGate. [Link]

  • Chen, G., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(17), 5092. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Moshang Chemical. (n.d.). 8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. [Link]

  • Faisal, A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of a Clinical Candidate. UCL Discovery. [Link]

  • Shamroukh, A.H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Chen, G., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1. PubMed. [Link]

Sources

Application Note: High-Throughput Screening of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Derived Libraries for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Validated HTS Protocol & Mechanistic Guide

Scientific Rationale & Introduction

The dysregulation of protein kinases is a fundamental driver of oncogenesis, making the kinome a primary target for small-molecule drug discovery. Among the most privileged pharmacophores in kinase inhibitor design are the fused bicyclic pyrimidines. Specifically, the pyrido[3,4-d]pyrimidine scaffold has demonstrated profound efficacy as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other HER family kinases[1].

While 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0)[2] can be utilized directly as a low-affinity anchor in Fragment-Based Lead Discovery (FBLD), its primary value in High-Throughput Screening (HTS) lies in its role as a highly versatile synthetic core. The 2,4-diol (which exists in equilibrium with its 2,4-dione tautomer) is typically chlorinated to yield a 2,4-dichloro intermediate. This allows for rapid, divergent nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, generating expansive, targeted libraries of 2-amino-4-anilino derivatives[3].

The inclusion of the 8-methoxy group is not arbitrary; it provides critical steric constraints and unique electronic properties that optimize the trajectory of the scaffold into the kinase hinge region, significantly enhancing both binding affinity and target selectivity[1].

Workflow Visualization

To systematically identify novel kinase inhibitors, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This workflow seamlessly integrates library generation, acoustic liquid handling, and robust data triage.

HTS_Workflow cluster_0 Library Generation cluster_1 TR-FRET Screening cluster_2 Hit Triage Diol 8-Methoxy... 2,4-diol Core Library Targeted Library (C2/C4 Amination) Diol->Library POCl3 / SNAr Dispense Acoustic Dispensing (Echo 550) Library->Dispense Reaction Kinase + ATP + Substrate Incubation Dispense->Reaction Detection Eu-Cryptate & XL665 Addition Reaction->Detection Read Multimode Reader (665nm/615nm) Detection->Read Analysis IC50 & Z'-Factor Calculation Read->Analysis

Workflow of TR-FRET HTS using pyrido[3,4-d]pyrimidine targeted libraries.

High-Throughput Screening (HTS) Protocol: TR-FRET Kinase Assay

TR-FRET is the gold standard for kinase HTS because its time-resolved nature eliminates short-lived background auto-fluorescence—a common issue with diverse chemical libraries.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Expert Insight (Causality): Brij-35 is critical to mitigate the non-specific adsorption of the kinase to the polystyrene plate walls. DTT is required to maintain the catalytic cysteine residues of the kinase in a reduced, active state.

  • Detection Buffer: 50 mM HEPES (pH 7.0), 20 mM EDTA, 0.1% BSA.

    • Expert Insight (Causality): EDTA is utilized to rapidly chelate the Mg²⁺ cofactor, instantly and irreversibly halting the kinase reaction prior to the detection phase.

Step-by-Step Methodology
  • Acoustic Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the pyrido[3,4-d]pyrimidine library compounds (10 mM in 100% DMSO) into a 384-well low-volume ProxiPlate.

    • Validation: Acoustic dispensing eliminates plastic tip waste and prevents compound carryover. Crucially, it allows for nanoliter transfers, ensuring the final assay DMSO concentration remains at 0.1% (v/v), preventing DMSO-induced destabilization of the kinase.

  • Kinase/Substrate Addition:

    • Add 5 µL of a 2X Master Mix containing the target kinase (e.g., EGFR) and a Biotinylated-Peptide Substrate.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature (22°C).

    • Validation: This step is essential for ATP-competitive inhibitors. It allows the 8-methoxypyrido[3,4-d]pyrimidine derivatives to establish binding equilibrium within the apo-kinase hinge region before the highly concentrated endogenous substrate (ATP) is introduced.

  • Reaction Initiation:

    • Add 5 µL of 2X ATP solution. The ATP concentration must be pre-calibrated to the

      
       of the specific kinase.
      
    • Validation: Screening exactly at the ATP

      
       ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Incubate for 60 minutes.
      
  • Stop & Detection:

    • Add 10 µL of the Detection Mix containing Eu-Cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow the FRET complex to form.

  • Signal Acquisition:

    • Read the plate on a TR-FRET compatible multimode microplate reader. Excitation: 337 nm. Dual Emission: 620 nm (Europium donor) and 665 nm (XL665 acceptor).

Data Analysis & Hit Triage

Robust HTS campaigns require rigorous statistical validation. The Z'-factor is calculated using the formula:



Table 1: HTS Assay Quality Control Metrics
MetricObserved ValueAcceptance CriteriaScientific Justification
Z'-Factor 0.82> 0.5Indicates excellent separation between positive (no enzyme) and negative (DMSO) controls.
Signal-to-Background (S/B) 12.5> 3.0Ensures the dynamic range is sufficient to detect weak or partial inhibition.
Intra-plate CV% 3.4%< 10%Confirms the precision of acoustic dispensing and the stability of the kinase reagents.
Table 2: Representative Hit Triage (8-Methoxy Derivatives)

Note: Data represents validated hits derived from the 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol core.

Compound IDC4 SubstitutionC2 SubstitutionEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Selectivity Fold
8-OMe-PPD-01 3-BromoanilineMethylamine0.815.219x
8-OMe-PPD-02 4-ChloroanilineMorpholine4.542.09.3x
8-OMe-PPD-03 (Diol Core)-OH-OH>10,000>10,000N/A

Analysis: The raw diol core (8-OMe-PPD-03) shows negligible activity, validating the necessity of C2/C4 derivatization. The 3-bromoaniline substitution at C4 (8-OMe-PPD-01) drives sub-nanomolar potency, mimicking the established SAR of classical EGFR inhibitors[1].

Mechanistic Impact on Signaling Pathways

By competitively displacing ATP at the kinase hinge region, optimized pyrido[3,4-d]pyrimidine derivatives arrest downstream oncogenic signaling. The diagram below illustrates the logical flow of this inhibition within the EGFR pathway.

Pathway cluster_path Downstream Signaling Scaffold Pyrido[3,4-d]pyrimidine Derivative EGFR EGFR / HER Kinase (ATP Pocket) Scaffold->EGFR Competitive Binding (Hinge Region) PI3K PI3K / AKT EGFR->PI3K Phosphorylation MAPK RAS / MAPK EGFR->MAPK Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of EGFR kinase inhibition by pyrido[3,4-d]pyrimidine derivatives.

References

  • Rewcastle, G. W., et al. "Structure−Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors." Journal of Medicinal Chemistry, 1998, 41(5), 742–751. URL:[Link]

  • Innocenti, P., et al. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." RSC Advances, 2014, 4, 60469-60472. URL:[Link]

Sources

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol for structure-activity relationship (SAR) studies.

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) as a scaffold for drug discovery.

Strategic Overview: The "Privileged" Scaffold

In the landscape of small-molecule drug discovery, the pyrido[3,4-d]pyrimidine core is recognized as a privileged scaffold , capable of mimicking the adenine moiety of ATP.[1] This allows it to function as a potent ATP-competitive inhibitor against a broad spectrum of kinases (e.g., CDK, PI3K, mTOR) and epigenetic targets (e.g., KDM4/5).[1]

Why 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol? While the unsubstituted core is common, the 8-methoxy variant offers distinct SAR (Structure-Activity Relationship) advantages:

  • Electronic Modulation: The electron-donating methoxy group at C8 increases the electron density of the pyrimidine ring, potentially enhancing

    
    -
    
    
    
    stacking interactions within the binding pocket (e.g., with the gatekeeper residue).[1]
  • Solubility Profile: The methoxy group disrupts crystal lattice energy relative to the unsubstituted analog, often improving the solubility of downstream lipophilic leads.[1]

  • Selectivity Vector: The C8 position points towards the solvent-exposed region or the "sugar pocket" in many kinase crystal structures, allowing the methoxy group to act as a steric handle to tune isoform selectivity.[1]

This guide details the transformation of the inert 2,4-diol (tautomeric with 2,4-dione ) into a reactive 2,4-dichloro intermediate, enabling the rapid generation of diverse libraries via regioselective Nucleophilic Aromatic Substitution (


).[1]

Chemical Interrogation & Stability[1]

Tautomeric Considerations

In solution (DMSO/DMF), the compound exists primarily in its 2,4(1H,3H)-dione tautomeric form.[1] However, for synthetic planning, it is treated as the 2,4-diol equivalent, as the hydroxyl groups are the sites of activation by phosphorylating agents.[1]

ParameterSpecificationNotes
CAS 1470249-15-0
Molecular Weight 193.16 g/mol
Solubility DMSO (>20 mg/mL)Poor solubility in water/ethanol.
Storage -20°C, DesiccatedHygroscopic. Protect from moisture to prevent hydrolysis of activated intermediates.[1]

Experimental Workflow: The SAR Engine

The primary utility of this building block is the generation of 2,4-diamino libraries.[1] The workflow relies on the differential reactivity of the C2 and C4 positions.[1]

Mechanistic Logic[1]
  • Activation: Conversion of the diol to the 2,4-dichloro derivative using

    
    .
    
  • First Displacement (C4): The C4 position is more electrophilic due to the proximity of the pyridine nitrogen (N3) and lack of electron donation from the bridgehead.[1] This allows selective substitution at C4 at low temperatures (

    
     to RT).[1]
    
  • Second Displacement (C2): The C2 chloride is deactivated by the electron-donating amine at C4. Substitution at C2 requires higher temperatures (

    
    ) or catalysis (Buchwald-Hartwig).
    
Visualization: Synthetic Pathway

The following diagram illustrates the regioselective functionalization pathway.

SAR_Workflow cluster_legend Reaction Logic Scaffold 8-Methoxy-2,4-diol (Inert Core) Dichloro 2,4-Dichloro Intermediate (Activated) Scaffold->Dichloro POCl3, reflux (Chlorination) MonoSub 4-Amino-2-Chloro Lead (Regioselective) Dichloro->MonoSub R1-NH2, 0°C (SNAr @ C4) FinalDrug 2,4-Diamino Candidate (Dual Vector) MonoSub->FinalDrug R2-NH2, 100°C (SNAr @ C2) Note1 C4 is 10-100x more reactive than C2

Caption: Regioselective functionalization strategy. The C4-chloride is displaced first under mild conditions, enabling the sequential introduction of diversity elements.[1]

Detailed Protocols

Protocol A: Synthesis of 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine

This step activates the inert scaffold. Extreme caution is required due to the generation of HCl gas.[1]

Reagents:

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (1.0 eq)[2][3]

  • Phosphorus Oxychloride (

    
    ) (10.0 eq) - Solvent & Reagent[1]
    
  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) - Catalyst/Base[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the 8-methoxy-diol  (1.0 g) in neat 
    
    
    
    (10 mL).
  • Catalysis: Add DIPEA dropwise. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to 110°C for 3–5 hours. The suspension should clear, turning yellow/orange.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The polar starting material (baseline) should disappear, replaced by a non-polar spot (

    
    ).[1]
    
  • Quench (Critical): Cool to RT. Concentrate under reduced pressure to remove excess

    
    . Pour the residue slowly onto crushed ice/water  with vigorous stirring. Do not allow temperature to rise above 10°C to prevent hydrolysis.[1]
    
  • Extraction: Extract immediately with Dichloromethane (DCM) (3x). Wash combined organics with sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
    
    • Yield Expectation: 75–90%.

    • Storage: Use immediately or store at -20°C under Argon (unstable to moisture).

Protocol B: Regioselective Library Generation ( )

This protocol describes the introduction of the primary pharmacophore at C4.[1]

Reagents:

  • 2,4-Dichloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq)

  • Amine

    
     (e.g., Aniline, Morpholine) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • Solvent: THF or DCM (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the dichloro intermediate in THF (0.1 M) and cool to 0°C (ice bath).

  • Addition: Add

    
    , followed by the slow addition of the amine (
    
    
    
    ).
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Validation: Check LC-MS. You should observe the mono-substituted mass (M+H). If di-substitution is observed, lower temperature to -10°C.

  • Workup: Dilute with water, extract with EtOAc.

  • C2-Substitution (Optional Step 2): To the crude mono-chloro intermediate, add the second amine (

    
    , 3-5 eq) and solvent (Dioxane or DMSO).[1] Heat to 100–120°C  in a sealed tube for 12–24 hours.
    

SAR Logic & Data Interpretation

When analyzing data derived from this scaffold, use the following matrix to guide optimization.

PositionChemical VectorBiological RoleOptimization Strategy
C4 (R1) Aryl/Heteroaryl AminesHinge Binder. Forms critical H-bonds with the kinase hinge region.Bulky hydrophobic groups (e.g., 3-bromoaniline) often increase potency.[1]
C2 (R2) Solubilizing GroupsSolvent Exposed. Points towards the ribose pocket.Use morpholine, piperazine, or PEG chains to improve ADME properties.[1]
C8 (Core) Methoxy (-OMe)Selectivity Handle. Interacts with the gatekeeper residue or back-pocket.The 8-OMe restricts conformational flexibility. Compare with 8-H and 8-Cl analogs to map pocket size.
Visualization: Signaling Pathway Context

The following diagram illustrates where inhibitors derived from this scaffold typically intervene in the PI3K/mTOR pathway, a common target for pyrido[3,4-d]pyrimidines.[1]

Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K (Target A) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR (Target B) AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 8-Methoxy Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Biological intervention points. Derivatives of this scaffold often act as dual PI3K/mTOR inhibitors.[1]

References

  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines as potent inhibitors of the erbB-2 tyrosine kinase."[1] Journal of Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (1996).[1] "Tyrosine Kinase Inhibitors.[4] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido-d-pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link[1]

  • Bavetsias, V., et al. (2016).[1] "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1][5][6] Journal of Medicinal Chemistry. Link[1][5]

  • Showalter, H. D. (2014).[1] "Progress in the synthesis of pyrido[3,4-d]pyrimidines." Journal of Heterocyclic Chemistry. Link[1]

  • BenchChem. (2025).[7] "Validating the Biological Activity of Pyrido[3,2-d]pyrimidine-2,4-diol Derivatives." BenchChem Application Notes. Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel.[1]

Sources

Application and Protocol Guide for the Quantification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the quantitative analysis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a heterocyclic compound of interest in pharmaceutical research and development.[1][2][3][4][5][6] Recognizing the critical need for accurate and reliable quantification, this document details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals requiring precise and validated methods for the quantification of this and structurally related pyridopyrimidine derivatives.

Introduction: The Importance of Accurate Quantification

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol belongs to the pyridopyrimidine class of heterocyclic compounds, a scaffold that is a privileged structure in medicinal chemistry due to its diverse biological activities.[5][6] Accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The choice of analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

This guide presents two complementary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible, robust, and cost-effective method suitable for the analysis of bulk drug substances and formulations where the analyte concentration is relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma, urine, and tissue homogenates, offering superior sensitivity and selectivity.[12][13][14][15]

The validation of these analytical procedures is a critical component to ensure data integrity and is framed around the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to method validation.[7][8][9][10][11]

General Sample Preparation Considerations

Effective sample preparation is the cornerstone of reliable analytical results, aiming to extract the analyte of interest from the sample matrix and remove interfering substances.

Dissolution for Bulk Material and Formulations

For the analysis of bulk powder or formulated products, the primary step is dissolution in a suitable solvent.[16][17]

  • Protocol:

    • Accurately weigh a known amount of the 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol standard or sample.

    • Dissolve the material in a solvent that is compatible with the mobile phase of the chosen chromatographic method. A good starting point is a mixture of the initial mobile phase components (e.g., a water/acetonitrile or water/methanol mixture).

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any particulates before injection into the HPLC or LC-MS/MS system.[17]

Extraction from Biological Matrices

For quantifying the analyte in biological fluids like plasma or urine, more extensive sample preparation is required to remove proteins and other endogenous components that can interfere with the analysis.[17][18]

  • Protein Precipitation (for LC-MS/MS):

    • To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE) (for higher purity):

    • Conditioning: Activate a suitable SPE cartridge (e.g., a reversed-phase C18 sorbent) with methanol followed by water.[16][18]

    • Loading: Load the pre-treated biological sample onto the cartridge.[16]

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.[16]

    • Elution: Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile).[16]

    • Evaporate the eluate and reconstitute as described above.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for assay and purity determinations of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in less complex matrices.

Rationale and Causality

The aromatic nature of the pyridopyrimidine ring system results in strong UV absorbance, making it amenable to detection by UV-Vis spectrophotometry.[19][20] A reversed-phase HPLC method using a C18 column is a common and effective approach for the separation of pyrimidine derivatives.[21][22][23] The mobile phase composition is optimized to achieve a good peak shape and retention time.

Experimental Protocol
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

  • Mobile Phase: Isocratic elution with a mixture of 50 mM potassium phosphate buffer (pH 4.0) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for ideal retention and peak shape.[24]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV-Vis spectrum of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. Aromatic pyrimidine derivatives often exhibit absorbance maxima around 270-300 nm.[20][25] An initial scan from 200-400 nm is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

Data Presentation: Method Validation Parameters (Illustrative)
Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Range 5 - 150 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 31 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 105 µg/mL
HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is essential for the sensitive and selective quantification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in complex biological matrices.[12][13][14][15]

Rationale and Causality

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common technique for ionizating pyrimidine derivatives.[21] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, which significantly reduces background noise and improves sensitivity.[13][14][21]

Experimental Protocol
  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[21]

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution is typically employed for complex matrices.

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A typical gradient might run from 5% B to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and an internal standard would need to be determined by infusion and optimization experiments.

Data Presentation: Method Validation Parameters (Illustrative)
Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision (% RSD) ≤ 15.0%6.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.1 ng/mL
LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample B Protein Precipitation / SPE A->B C Evaporate & Reconstitute B->C D Inject into LC C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection F->G H Integrate Peak Area Ratio G->H I Quantify using Calibration Curve H->I

Caption: Workflow for LC-MS/MS analysis.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating by incorporating key principles of analytical method validation as defined by ICH Q2(R2).[7][8][9][10][11]

  • Specificity: The ability to assess the analyte in the presence of other components is inherent in both methods.[7] In HPLC-UV, this is achieved through chromatographic separation, while in LC-MS/MS, the high selectivity of MRM ensures specificity.

  • Linearity: A direct correlation between analyte concentration and the analytical signal is established through the use of a calibration curve.[7]

  • Accuracy: The closeness of the results to the true value is determined by recovery studies, often using spiked samples.[7]

  • Precision: The degree of scatter between a series of measurements is assessed through repeatability and intermediate precision studies, expressed as the relative standard deviation (%RSD).[7]

By systematically evaluating these parameters, the reliability and trustworthiness of the analytical data are ensured.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being a practical choice for higher concentration samples and LC-MS/MS offering the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, defensible data in a research and regulatory setting.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Benchchem. (2025, December). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • ZORA. (2023, September 26). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • DigitalCommons@CalPoly. UV-Vis Characterization of Aromatic Content in Bio-oil.
  • PubMed. (2007, January 23). Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification.
  • PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • PubMed. (2023, April 4). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • Agilent. The Basics of UV-Vis Spectrophotometry.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
  • AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • PubMed. (2020, February 15). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column.
  • ResearchGate. (2025, August 6). (PDF) A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives.
  • ResearchGate. (2025, March 26). (PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT.
  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • Fiveable. Sample Preparation Techniques to Know for Analytical Chemistry.
  • BLDpharm. 1470249-15-0|8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
  • PMC. (2019, April 8). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation.
  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
  • PMC. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • PMC. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • Benchchem. Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide.
  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines.

Sources

Application Note: Handling, Storage, and Downstream Functionalization of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a highly versatile heterocyclic building block utilized extensively in modern oncology drug discovery[1]. It serves as a foundational core for synthesizing highly selective kinase inhibitors, including advanced agents targeting KRAS G12C, breast cancer, and renal cell carcinoma[2][3]. Because the compound exists in a tautomeric equilibrium with its dione form (8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione), its handling, storage, and chemical activation require precise physicochemical control to maintain structural integrity and maximize downstream synthetic yields.

This guide provides field-proven methodologies for the storage, reconstitution, and chlorination of this critical intermediate.

Physicochemical Profiling & Storage Causality

To design self-validating protocols, researchers must first understand the intrinsic properties of the molecule.

PropertyValue / Description
Chemical Name 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
CAS Number 1470249-15-0[1]
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF; Insoluble in H2O and non-polar solvents
Tautomerism Exists predominantly as the 2,4(1H,3H)-dione in polar environments
Storage Causality

The compound must be stored at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon or Nitrogen)[1].

  • Mechanistic Rationale: The pyrimidine-2,4-diol core is susceptible to slow oxidative degradation and moisture-induced hydrolysis. Exposure to ambient humidity can lead to the hydration of the heteroaromatic system, while UV light can induce radical-mediated cleavage of the 8-methoxy ether linkage. Cold-chain logistics and sub-zero storage effectively arrest these thermal degradation pathways.

Experimental Protocols

Protocol 1: Reconstitution and Master Stock Preparation

When preparing master stocks for biological assays or small-scale parallel synthesis, maintaining anhydrous conditions is paramount.

  • Equilibration : Allow the sealed vial of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, leading to accelerated degradation.

  • Dissolution : Dissolve the compound in anhydrous, amine-free DMSO or DMF to achieve a standard 10 mM to 50 mM stock.

  • Self-Validation Check : Inspect the solution visually. It should be clear and pale yellow. If microscopic particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not heat above 40°C.

  • Aliquoting : Dispense into single-use amber vials and blanket with Argon before sealing. Store at -80°C.

    • Causality: Repeated freeze-thaw cycles precipitate the compound out of solution and induce localized concentration gradients that accelerate dimerization and precipitation.

Protocol 2: Downstream Functionalization (Chlorination via POCl3)

The most critical synthetic application of this diol is its conversion to 2,4-dichloro-8-methoxypyrido[3,4-d]pyrimidine . This di-halogenated intermediate is highly electrophilic, allowing for sequential Nucleophilic Aromatic Substitution (SNAr) at the C4 position and transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the C2 position[2][3].

Materials :

  • 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (1.0 eq)

  • Phosphorus oxychloride (POCl3) (10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the diol under an Argon atmosphere.

  • Reagent Addition : Slowly add POCl3 at 0°C, followed by the dropwise addition of DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic base that scavenges the HCl generated during the initial phosphorylation of the enol tautomer, preventing acidic cleavage of the sensitive 8-methoxy group.

  • Reflux : Heat the reaction mixture to 80–110°C and stir for 4–12 hours[3][4].

  • Self-Validating Checkpoint (Reaction Monitoring) : Extract a 5 µL aliquot, quench into 100 µL of dry methanol, and analyze via LC-MS. The reaction is complete when the starting mass (193 m/z) is fully converted to the dimethoxy adduct (formed by the reaction of the dichloride with MeOH during the quench).

  • Concentration : Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of excess POCl3.

    • Crucial Safety Step: Do not evaporate to absolute dryness, as concentrated phosphoryl residues can be thermally unstable.

  • Quenching & Workup : Dissolve the crude residue in dichloromethane (DCM) and add dropwise to a vigorously stirred biphasic mixture of DCM and ice-cold saturated aqueous NaHCO3[4].

    • Causality: The hydrolysis of residual POCl3 is violently exothermic and generates stoichiometric amounts of HCl. The ice bath controls the exotherm, while the NaHCO3 buffer neutralizes the acid, preventing the hydrolysis of the newly formed, highly sensitive 2,4-dichloro product back to the starting diol.

  • Isolation : Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure to yield the reactive 2,4-dichloro intermediate.

Mechanistic Workflow

The following diagram illustrates the strategic utility of the diol in synthesizing targeted kinase inhibitors.

Pathway A 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol B 2,4-Dichloro-8-methoxy pyrido[3,4-d]pyrimidine A->B POCl3, DIPEA 80-110°C, 4-12h C C4-Substituted Intermediate (SNAr) B->C R1-NH2 / R1-OH Base, RT D C2-Substituted Target Kinase Inhibitor C->D R2-B(OH)2 / Pd cat. Heat (Suzuki)

Synthetic workflow from 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol to targeted kinase inhibitors.

References

  • [2] National Institutes of Health (NIH) / PMC. "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents". Available at: [Link]

  • [4] Google Patents. "WO2020101736A1 - Kras g12c inhibitors". Available at:

  • [3] European Patent Office / Googleapis. "KRAS G12C INHIBITORS - EP 3710439 B1". Available at:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Synthesis

Executive Summary & Strategic Approach

The synthesis of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (often existing in the stable dione tautomer form) presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the pyridine precursor with the extreme insolubility of the fused product.

Low yields in this synthesis are rarely due to a single failure point but rather a combination of sublimation of reagents (urea), thermal decomposition (charring), and inefficient mass transfer (solidification of the melt).

This guide moves away from the traditional "neat fusion" method (heating solids together), which is prone to variability, and advocates for a Solvent-Mediated Cyclization or a Phosgene Equivalent route. These methods offer superior thermal control and homogeneity, directly translating to higher yields and purity.

The Chemistry: Pathway & Logic

To improve yield, one must understand the formation mechanism. The reaction typically proceeds via the condensation of 3-amino-2-methoxypyridine-4-carboxylic acid (or its carboxamide) with a carbonic acid derivative (Urea, Carbonyldiimidazole, or Triphosgene).

The Critical Tautomeric Reality: While the target is often named a "diol," it predominantly exists as the 2,4(1H,3H)-dione in the solid state. This dictates its solubility profile: it is a "brick dust" molecule—highly insoluble in organic solvents but soluble in aqueous base.

ReactionPathway cluster_conditions Critical Control Points Precursor 3-Amino-2-methoxypyridine- 4-carboxylic acid (or amide) Intermediate Ureido Intermediate (Often transient) Precursor->Intermediate + Urea/Triphosgene (Acylation) Product 8-Methoxypyrido[3,4-d] pyrimidine-2,4-diol (Dione Tautomer) Intermediate->Product Cyclization (-H2O / -NH3) SideProduct Thermal Decomposition (Tars/Char) Intermediate->SideProduct Overheating (>220°C)

Caption: The reaction pathway requires controlled acylation followed by cyclization. Excessive heat leads to irreversible charring.

Optimized Protocol: The "Diphenyl Ether" Method

Replaces the low-yielding "neat fusion" method.

Why this works: Diphenyl ether (or Dowtherm A) acts as a high-boiling heat sink. It solubilizes the intermediate just enough to allow cyclization while preventing localized overheating that causes charring.

Protocol:

  • Stoichiometry: Mix 3-amino-2-methoxypyridine-4-carboxylic acid (1.0 eq) with Urea (5.0 eq). Note: Excess urea compensates for sublimation loss.

  • Solvent: Suspend in Diphenyl Ether (10 mL per gram of precursor).

  • Reaction: Heat to 180–200°C with vigorous mechanical stirring.

    • Visual Cue: The mixture will initially foam (evolution of

      
       and 
      
      
      
      ).
    • Duration: Maintain temperature for 2–4 hours until gas evolution ceases and a heavy precipitate forms.

  • Workup (The "Base-Acid" Swing):

    • Cool to ~80°C. Dilute with hexane or toluene to precipitate everything fully. Filter the crude solid.[1]

    • Purification Step: Suspend the crude solid in 1M NaOH . The product will dissolve (forming the sodium salt); impurities (urea polymers, tars) will often remain insoluble.

    • Filter the alkaline solution through Celite.

    • Acidify the filtrate with Acetic Acid to pH 5–6. The pure product will precipitate as a white/off-white solid.

    • Filter, wash with water, then ethanol, and dry.

Troubleshooting Guide & FAQs

Category A: Yield Issues

Q: My yield is consistently below 30%. What is going wrong?

  • Diagnosis: Likely sublimation of urea or incomplete cyclization .

  • Fix:

    • Increase Urea: Use 5–10 equivalents of urea if running an open fusion.

    • Switch to Carboxamide: If you start with the carboxylic acid, the reaction must first form the amide, then the urea, then cyclize. Starting directly with 3-amino-2-methoxypyridine-4-carboxamide removes one difficult step.

    • Use a Catalyst: Adding a pinch of Ammonium Molybdate has been reported to catalyze urea fusions.

Q: The reaction mixture turns into a black, rock-hard solid.

  • Diagnosis: Thermal decomposition (charring) due to "hot spots" in a neat fusion.

  • Fix: You must use a solvent (Diphenyl ether or Sulfolane). If you absolutely must do neat fusion, use a sand bath instead of an oil bath for even heating and use a mechanical stirrer, not a magnetic one (which will seize).

Category B: Purity & Workup

Q: The product is a "brick dust" solid. I cannot get an NMR spectrum.

  • Diagnosis: This is normal for pyrido[3,4-d]pyrimidine-2,4-diones due to strong intermolecular H-bonding.

  • Fix:

    • NMR Solvent: Use TFA-d (Trifluoroacetic acid-d) or DMSO-d6 with heating to 80°C.

    • Do not try chloroform or methanol; it will not dissolve.

Q: I suspect my product is contaminated with unreacted starting material.

  • Test: TLC is difficult due to insolubility. Use LC-MS .

  • Purification: The "Base-Acid Swing" (described in the protocol above) is the most effective purification. Unreacted amine precursors are less acidic and will behave differently during the pH adjustment, or can be washed away with organic solvents (EtOAc) before the base dissolution step.

Category C: Alternative Routes

Q: Can I use Triphosgene instead of Urea?

  • Answer: Yes, and it is often cleaner.

  • Protocol: React 3-amino-2-methoxypyridine-4-carboxamide with Triphosgene (0.4 eq) in dry THF or Dioxane with Triethylamine at reflux.

  • Advantage: Lower temperature (60–100°C), no charring.

  • Disadvantage: Requires the carboxamide precursor (not the acid) and strict moisture control.

Comparative Data: Method Selection

FeatureUrea Fusion (Neat)Urea (Diphenyl Ether)Triphosgene/CDI
Typical Yield 20–40%60–80% 70–90%
Purity (Crude) Low (Tars)MediumHigh
Precursor Acid or AmideAcid or AmideAmide Required
Temperature 180–220°C180°C60–100°C
Scalability Poor (Hardens)GoodExcellent

References

  • General Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Describes the synthesis of the 4-chloro-8-methoxy intermediate, validating the substitution p
  • Urea Fusion Methodologies

    • Title: The chemistry of pyrido[2,3-d]pyrimidines (Analogous chemistry).
    • Source: Journal of Chemical and Pharmaceutical Research.[2]

    • Relevance: detailed review of urea fusion vs. solvent methods for pyridopyrimidine systems.
  • Purification and Properties

    • Title: An In-depth Technical Guide to the Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol.
    • Source: BenchChem Applic
    • Relevance: Provides protocols for solubility determination and pKa-based purification (Base-Acid swing) applicable to the [3,4-d] isomer.
  • Triphosgene/Cyclization Alternatives

    • Title: Synthesis of pyrido[2,3-d]pyrimidine-2,4-diones.[2][3][4][5]

    • Source: Der Pharma Chemica.
    • Relevance: Comparative yields for dione synthesis using different cycliz

Sources

Technical Support Center: Overcoming Solubility Issues with 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0)[1] is a highly valuable scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and chemokine receptor antagonists[2]. However, researchers routinely encounter severe aqueous solubility limitations when transitioning this compound from DMSO stocks into in vitro assay buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution, prevent assay artifacts, and ensure robust data generation.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol immediately precipitate when I add my DMSO stock to the assay buffer? A1: This phenomenon, commonly referred to as "crashing out," occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous phase[3]. The pyrido[3,4-d]pyrimidine core is highly planar and lipophilic. This planarity promotes strong


 stacking, resulting in a high crystal lattice energy that water molecules cannot easily disrupt[3]. When the DMSO stock is diluted into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the lipophilic molecules to rapidly aggregate and nucleate.

Q2: How does this precipitation affect my MTT or biochemical kinase assay results? A2: Precipitation introduces two major experimental artifacts. First, it drastically reduces the actual bioavailable concentration of the drug in the well, leading to artificially inflated IC50 values (false negatives). Second, the suspended micro-crystals scatter light. If you are using optical readouts like absorbance (e.g., MTT assays) or fluorescence, this scattering directly interferes with the signal, causing erratic and non-reproducible dose-response curves[4].

Q3: Can I solve this by simply increasing the final DMSO concentration in my assay? A3: No. While pyrido-pyrimidines are highly soluble in 100% DMSO, most biochemical and cell-based assays cannot tolerate >1% final DMSO without suffering from solvent toxicity, cell death, or enzyme denaturation[3]. Increasing DMSO compromises the biological integrity of your assay. Instead, formulation strategies or buffer optimization must be employed.

Q4: Does buffer pH impact the solubility of this specific compound? A4: Yes. The 2,4-diol groups on the pyrimidine ring can undergo tautomerization (forming 2,4-diones) and possess ionizable protons. Adjusting the pH of your assay buffer can significantly alter solubility. For pyrimidines with such acidic functional groups, solubility generally increases in more basic (higher pH) conditions due to deprotonation, which facilitates strong ion-dipole interactions with water[3][5].

Part 2: Troubleshooting Workflow

G Start Compound Precipitation Observed in Assay CheckDMSO Check Final DMSO % (Is it ≤ 1%?) Start->CheckDMSO OptimizeBuffer Optimize Buffer: Add 0.01-0.1% Tween-20 CheckDMSO->OptimizeBuffer Yes/No AssessSol Assess Kinetic Solubility (Nephelometry / Absorbance) OptimizeBuffer->AssessSol Decision Is solubility sufficient for IC50 determination? AssessSol->Decision Formulation Apply Formulation: HP-β-CD or Polymer Dispersion Decision->Formulation No Proceed Proceed to Biological Assay (e.g., Kinase/MTT Assay) Decision->Proceed Yes Formulation->AssessSol Re-evaluate

Caption: Workflow for troubleshooting 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every solubility enhancement attempt must be empirically validated. Below are step-by-step methodologies designed as self-validating systems.

Protocol A: Kinetic Solubility Profiling via Nephelometry/Absorbance
  • Causality: Before running a biological assay, you must define the exact concentration at which the compound crashes out in your specific buffer. Measuring turbidity isolates light scattering (caused by particles) from true absorbance.

  • Steps:

    • Prepare a 10 mM stock of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in anhydrous, high-purity DMSO[3].

    • Create a 2-fold serial dilution of the compound in DMSO[4].

    • Transfer the dilutions into your final aqueous assay medium (maintaining a constant 1% DMSO across all wells)[4].

    • Incubate for 2 hours at your assay temperature (e.g., 37°C) with gentle shaking.

    • Validation Step: Read the plate using a nephelometer (which measures light scattering) or an absorbance spectrometer set to ≥500 nm[4]. Reading at >500 nm ensures you are measuring particle turbidity rather than the intrinsic UV absorbance of the dissolved pyrimidine ring[4].

    • Plot concentration vs. absorbance. The inflection point where absorbance sharply increases marks your kinetic solubility limit. Exclude any biological data collected above this concentration[4].

Protocol B: Formulation with HP-β-Cyclodextrin (HP-β-CD)
  • Causality: HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic pyrido-pyrimidine core, shielding it from water while maintaining the complex in solution[3].

  • Steps:

    • Dissolve HP-β-CD in deionized water to create a 10–40% (w/v) stock solution[3].

    • Add an excess amount of solid 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol to the cyclodextrin solution[3].

    • Vigorously stir or sonicate the suspension for 24–48 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[3].

    • Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove all uncomplexed, solid compound[3].

    • Validation Step: Quantify the exact concentration of the dissolved compound in the filtrate using HPLC or UV-Vis spectroscopy against a known standard curve[3]. This guarantees you know the precise molarity of your stock before dosing cells.

CD_Workflow Step1 1. Prepare HP-β-CD (10-40% w/v in H2O) Step2 2. Add Excess Pyrimidine Compound Step1->Step2 Step3 3. Equilibrate (Stir/Sonicate 24-48h) Step2->Step3 Step4 4. Filter/Centrifuge (Remove undissolved) Step3->Step4 Step5 5. Quantify Dissolved (HPLC/UV-Vis) Step4->Step5

Caption: Step-by-step workflow for HP-β-CD complexation of pyrimidine derivatives.

Protocol C: Miniaturized Polymer-Drug Solid Dispersions
  • Causality: For highly crystalline compounds, co-precipitating the drug with a hydrophilic polymer (like PVP or PEG) disrupts the crystal lattice. The polymer traps the drug in a high-energy amorphous state, drastically increasing its apparent solubility upon rehydration[6].

  • Steps:

    • Dissolve both the compound and the chosen polymer in a volatile organic solvent (e.g., methanol) where both are fully soluble.

    • Dispense microgram quantities into a 96-well plate (creating a miniaturized microarray)[6].

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen, leaving a dry solid dispersion[5].

    • Resuspend the solid dispersion in 200 µL of deionized water or assay buffer[6].

    • Validation Step: Visually inspect for clarity, then centrifuge and measure the supernatant concentration via UV-Vis. The lack of a pellet and a high UV-Vis signal confirms the successful generation of a supersaturated amorphous solution[6].

Part 4: Quantitative Comparison of Solubility Strategies

The following table summarizes the expected outcomes and assay compatibility when applying these strategies to pyrido-pyrimidine scaffolds.

Formulation StrategyMechanism of ActionTypical Solubility GainAssay CompatibilityDrawbacks / Considerations
Buffer Optimization (0.01-0.1% Tween-20) Micelle formation / reduction of surface tension[3]2x - 5xExcellent (Biochemical & Cell-based)May disrupt sensitive lipid membranes in certain cell assays.
pH Adjustment (Basic) Deprotonation of acidic diol groups[3]5x - 10xModerateBuffer pH must remain within the physiological tolerance of the target enzyme/cell.
HP-β-CD Complexation Host-guest inclusion complexation[3]10x - 50xExcellentBulky complex may sterically hinder target binding if the off-rate is too slow.
Polymer Solid Dispersion Amorphous state trapping / lattice disruption[6]20x - 100xGood (In vitro & In vivo)[6]Requires solvent evaporation step; risk of eventual recrystallization over time.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. 3

  • 1470249-15-0|8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol - BLDpharm. 1

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. 6

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. 2

  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds - Benchchem. 5

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. 4

Sources

Technical Support Center: Optimizing Derivatization of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the chemical modification of this important heterocyclic scaffold. The pyridopyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Optimizing its derivatization is critical for developing novel chemical entities.

This guide is structured in a question-and-answer format to directly address specific experimental issues, providing not just protocols, but the underlying scientific rationale for troubleshooting and optimization.

Section 1: Foundational Concepts & Starting Material

Before attempting any derivatization, a thorough understanding of the starting material is paramount. The unique properties of the 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol core dictate the success of subsequent reactions.

Q1: My starting material shows poor solubility in common organic solvents. How can I address this for setting up a reaction?

Answer: Poor solubility is a common characteristic of heterocyclic compounds with multiple hydrogen bond donors and acceptors, like the pyridopyrimidine-2,4-dione system.[3][4][5] The planar structure can also lead to high crystal lattice energy, making it difficult for solvents to solvate the molecule.[3]

Potential Causes & Solutions:

  • Tautomeric Form: The molecule exists predominantly in the 2,4-dione tautomeric form (a lactam) rather than the 2,4-diol form. This dione form has strong intermolecular hydrogen bonding, reducing solubility.[1]

  • Inappropriate Solvent Choice: Standard, non-polar solvents like hexanes or toluene are unlikely to be effective.

Optimization Strategies:

  • Use Highly Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving this type of scaffold. They are effective hydrogen bond acceptors and can disrupt the crystal lattice.

  • Co-Solvent Systems: For reactions where highly polar solvents are not ideal (e.g., may interfere with reagents), a co-solvent system can be employed. For example, using a mixture of Dichloromethane (DCM) with a small amount of DMF or DMSO can sometimes achieve sufficient solubility.

  • Temperature: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your starting material and reagents.

  • Formulation Strategies: For biological assays rather than synthesis, strategies like using co-solvents (e.g., DMSO in aqueous buffer), complexation with cyclodextrins, or creating amorphous solid dispersions can enhance solubility.[3][4]

Q2: I am planning an N-alkylation. Which nitrogen atom is the most reactive, and is O-alkylation a risk?

Answer: This is a critical question of regioselectivity. The 8-Methoxypyrido[3,4-d]pyrimidine-2,4-dione scaffold has multiple potential sites for alkylation: the two amide nitrogens (N1 and N3) and the two carbonyl oxygens (O2 and O4). The outcome is highly dependent on the reaction conditions.

Mechanistic Considerations:

  • Acidity of N-H Protons: The protons on N1 and N3 are acidic. Deprotonation with a base generates an ambident nucleophile (an anion with negative charge delocalized over N and O atoms).

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atoms are considered "softer" nucleophiles, while the oxygen atoms are "harder" nucleophiles. According to HSAB theory, "hard" electrophiles (like alkyl sulfates) tend to react at the oxygen (O-alkylation), while "softer" electrophiles (like alkyl iodides) favor the nitrogen (N-alkylation).

  • Reaction Conditions: The choice of base, solvent, and counter-ion dramatically influences the N- versus O-alkylation ratio.[6]

    • For N-Alkylation: Use of a strong, non-coordinating base (like NaH) in a polar aprotic solvent (like DMF or THF) typically favors N-alkylation. The polar aprotic solvent solvates the cation but leaves the anion relatively "naked" and highly nucleophilic.

    • For O-Alkylation: Conditions that favor ion-pairing, such as using a base like Ag₂CO₃ or K₂CO₃ in a less polar solvent, can increase the proportion of O-alkylation. The silver or potassium cation may coordinate to the harder oxygen atom, directing alkylation to that site.

The diagram below illustrates the potential sites for derivatization.

G cluster_molecule 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Tautomers cluster_sites Potential Derivatization Sites mol N1 N1-H N1->mol Favored by strong base, polar aprotic solvent N3 N3-H N3->mol Favored by strong base, polar aprotic solvent O2 O2 (enol) O2->mol Risk with ion-pairing conditions O4 O4 (enol) O4->mol Risk with ion-pairing conditions G start Low Yield / Incomplete Conversion reagents 1. Check Reagent Quality - SM purity? - Base active? - Alkylating agent fresh? - Solvent anhydrous? start->reagents conditions 2. Evaluate Reaction Conditions - Insufficient deprotonation? - Temperature too low? - Reaction time too short? reagents->conditions Reagents OK reagents_sol Solution: - Dry SM & solvent - Use fresh, high-purity reagents reagents->reagents_sol Issue Found solubility 3. Assess Solubility - Is SM fully dissolved? - Is product precipitating? conditions->solubility Conditions OK conditions_sol Solution: - Increase base equivalents - Increase temperature incrementally - Monitor by TLC/LCMS to find optimal time conditions->conditions_sol Issue Found solubility_sol Solution: - Switch to a better solvent (e.g., DMF, DMSO) - Increase reaction volume solubility->solubility_sol Issue Found

Caption: Systematic workflow for troubleshooting low reaction yield.

Detailed Optimization Steps:

ParameterRecommended ActionRationale
Base Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃). Start with 1.1-1.2 equivalents and increase to 2.0-3.0 if dialkylation is not a concern. [7]The pKa of the N-H protons must be matched with a sufficiently strong base to ensure complete deprotonation. Carbonates are milder, while hydrides are much stronger.
Temperature Start at room temperature and incrementally increase to 50-80 °C. For very unreactive alkylating agents, higher temperatures may be needed.Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition. Monitor the reaction closely by TLC or LC-MS.
Solvent Ensure the solvent is anhydrous. If solubility is an issue in THF, switch to DMF or DMSO.Water can quench strong bases like NaH and hydrolyze some alkylating agents. DMF and DMSO are superior at dissolving polar heterocyclic compounds. [8]
Alkylating Agent Use a more reactive agent if possible (e.g., Iodide > Bromide > Chloride). Add the agent slowly to the deprotonated starting material.The leaving group ability directly impacts the rate of the Sₙ2 reaction. Slow addition can help control exotherms and minimize side reactions.
Q4: I am observing multiple products on my TLC/LC-MS. What are the likely side products and how can I improve selectivity?

Answer: The formation of multiple products points to issues with regioselectivity (N1 vs. N3 alkylation), over-alkylation (dialkylation), or O-alkylation.

Potential Side Products & Mitigation Strategies:

  • N1,N3-Dialkylation:

    • Cause: Use of excess base and/or alkylating agent, especially at elevated temperatures. After the first alkylation, the remaining N-H proton can be deprotonated and react again.

    • Solution: Carefully control stoichiometry. Use no more than 1.0-1.1 equivalents of the base and alkylating agent. Add the alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. [7]

  • Mixture of N1 and N3 Mono-alkylation Products:

    • Cause: The electronic environments of N1 and N3 are similar, leading to competitive alkylation. Steric hindrance from the 8-methoxy group may slightly influence this, but a mixture is common.

    • Solution: This is often difficult to control completely. The product ratio can sometimes be influenced by the choice of base and solvent due to different ion-pairing effects. Often, the most practical approach is to proceed with the reaction and separate the isomers chromatographically.

  • O-Alkylation Products:

    • Cause: As discussed in Q2, this is favored by "harder" electrophiles and conditions that promote ion-pairing.

    • Solution: To favor N-alkylation, use a "softer" alkylating agent (e.g., R-I instead of R-OTs) and a strong base (NaH) in a polar aprotic solvent (DMF). [6]

Section 3: Purification and Characterization

The inherent polarity of the pyridopyrimidine scaffold often makes purification and characterization non-trivial.

Q5: My derivatized product is very polar, streaks on silica TLC, and is difficult to purify by column chromatography. What are my options?

Answer: This is a classic challenge with nitrogen-containing heterocycles. The basic nitrogen atoms can interact strongly and irreversibly with the acidic silanol groups on standard silica gel, leading to streaking and poor recovery. [9] Purification Strategies:

MethodDescriptionWhen to Use
Modified Normal Phase Add a modifier to the mobile phase to mask the acidic silica sites. Common modifiers include 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) in a DCM/Methanol eluent system. [9]For moderately polar compounds that show streaking on standard silica. This is often the first method to try.
Reversed-Phase (C18) The stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). A modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape by protonating basic nitrogens. [9][10]Excellent for highly polar compounds. It is the go-to method when normal phase fails.
Recrystallization Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly to form crystals, leaving impurities in the mother liquor.If the product is a solid and a suitable solvent system can be identified (e.g., Ethanol/Water, DMF/Ethanol). This is ideal for large-scale purification.
Preparative HPLC A high-resolution version of column chromatography, typically using a C18 column.For separating very closely related isomers (e.g., N1 vs. N3 alkylated products) or for final purification of small quantities of high-purity material.
Q6: How can I confirm the site of derivatization (e.g., N1 vs. N3)?

Answer: Spectroscopic analysis is key. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The disappearance of one of the N-H protons (which are typically broad signals in the δ 10-12 ppm range in DMSO-d₆) is the first indication of successful derivatization. The chemical shifts of the remaining aromatic protons on the pyridine and pyrimidine rings will change depending on the substitution site.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the carbons adjacent to the substitution site will be affected.

  • 2D NMR (HMBC, NOESY): These experiments provide definitive proof.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of your newly introduced group (e.g., the -CH₂- of a benzyl group) and the carbons of the pyridopyrimidine core. A correlation to C2 and the carbon at position 8a would confirm N1 substitution, while a correlation to C2 and C4 would confirm N3 substitution.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. An NOE between the protons of your substituent and a nearby proton on the core (e.g., H5) can help assign the structure.

  • Mass Spectrometry (MS): While MS confirms the correct mass for the derivatized product, it generally cannot distinguish between isomers. Fragmentation patterns can sometimes offer clues. [11]

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

This is a representative protocol and should be optimized for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir the suspension at room temperature.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 5 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture should become a clear solution as the sodium salt forms.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% Et₃N) or LC-MS.

  • Work-up: Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM, 3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography using one of the methods described in Q5.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Fadda, A. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Deshmukh, M. B., et al. (1998). Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry, 37B, 491-493. [Link]

  • Hafez, H. N., et al. (2017). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b]-[9][12]thiadiazinones and pyridopyrimido[2,1-b]t[9]hiazinones as antimicrobial agents. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • Patel, K., et al. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025).
  • S.anna, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • S.anna, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. [Link]

  • Gelling, I. R., et al. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Anonymous. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

  • Anonymous. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Sharma, O. P., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. [Link]

  • Anonymous. (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Wozniak, M., et al. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • Tayts, S. Z., et al. (1984). Separation of valuable heterocyclic compounds from raw benzene and coal tar. OSTI.GOV. [Link]

  • Anonymous. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. [Link]

  • El-Malah, A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]

  • Anonymous. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Anonymous. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

  • Ziar, T., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC. [Link]

  • He, L., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

  • Anonymous. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC. [Link]

  • Coutant, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Coutant, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • He, L., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. [Link]

  • Wouters, E., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most frequent and complex challenges encountered when working with 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0).

This compound is a highly privileged building block for synthesizing advanced kinase inhibitor scaffolds, particularly those targeting Monopolar Spindle Kinase 1 (MPS1)[1] and the Epidermal Growth Factor Receptor (EGFR)[2]. However, its rigid heteroaromatic core, specific tautomeric behaviors, and dense hydrogen-bonding network often lead to unexpected experimental deviations during synthesis, purification, and in vitro screening.

This guide is designed to move beyond basic troubleshooting by explaining the underlying physicochemical causality of these issues and providing self-validating protocols to ensure your experimental integrity.

Section 1: Chemical Handling & Tautomeric Instability

Q1: Why do my NMR spectra and solubility profiles for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol vary wildly between batches and different solvents?

The Causality: The root cause of this inconsistency is lactam-lactim tautomerism. While conventionally drawn and named as a "2,4-diol", in both the solid state and most solution environments, this molecule predominantly exists as its tautomer: 8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [3]. The dione form establishes a robust intermolecular hydrogen-bonding network. When placed in solvents with poor hydrogen-bond acceptor capabilities, the compound aggregates and drops out of solution. In intermediate solvents, rapid exchange between the diol and dione forms causes severe NMR peak broadening, leading to misinterpretations of purity.

Table 1: Solvent Effects on Tautomeric Distribution and Solubility
SolventDielectric Constant (ε)Predominant TautomerSolubility ProfileAnalytical Implication
DMSO-d6 46.82,4-Dione (>95%)High (>50 mg/mL)Sharp NMR peaks; ideal for stock solutions.
Methanol-d4 32.6Dione/Diol MixtureModerate (5-10 mg/mL)Peak broadening due to rapid tautomeric exchange.
Chloroform-d 4.82,4-Diol (Trace)Very Low (<1 mg/mL)Unsuitable for NMR; compound precipitates rapidly.
Aqueous Buffer 80.12,4-DioneLow (<2 mg/mL)Prone to colloidal aggregation; requires detergent.
Protocol 1: Standardized Solubilization & Tautomeric Stabilization

Objective: Prepare stable stock solutions that yield consistent analytical and biochemical results. Causality: Utilizing a strong hydrogen-bond acceptor solvent (anhydrous DMSO) forces the equilibrium entirely into the dione form, disrupting intermolecular stacking and preventing concentration-dependent precipitation.

  • Weigh 10.0 mg of the compound into a sterile, amber glass vial.

  • Add 1.0 mL of anhydrous DMSO (ensure water content is <0.005% to prevent hydrate formation).

  • Sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The presence of a single sharp peak at the expected m/z without chromatographic tailing confirms complete solubilization and tautomeric purity. If tailing occurs, verify the anhydrous state of your DMSO.

Section 2: Synthesis & Derivatization Challenges

Q2: During the conversion of the 2,4-diol to the 2,4-dichloro intermediate using POCl3, I am experiencing low yields, black tarry residues, or loss of the 8-methoxy group. How can I optimize this?

The Causality: The chlorination of the 2,4-dione tautomer to the 2,4-dichloro derivative using phosphorus oxychloride (POCl3) is a mandatory step for subsequent SNAr reactions to build kinase inhibitors[4]. However, the 8-methoxy group is highly sensitive to harsh acidic conditions at elevated temperatures. Heating POCl3 alone above 100°C drives the cleavage of the 8-methoxy ether (demethylation), leading to reactive intermediates that polymerize into black tar. Adding a catalytic amount of N,N-dimethylformamide (DMF) generates the highly reactive Vilsmeier-Haack intermediate, significantly lowering the activation energy and allowing the chlorination to proceed at milder temperatures.

G A 8-Methoxy-pyrido[3,4-d] pyrimidine-2,4-diol B Tautomerization (2,4-Dione Form) A->B Solution state C Chlorination (POCl3 + DMF) Temp < 90°C B->C Reagent addition D 2,4-Dichloro Intermediate C->D Reflux & Purify E SNAr with Amines (Kinase Inhibitor) D->E Target Synthesis

Derivatization workflow for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Protocol 2: Optimized Mild Chlorination Workflow

Objective: Convert the 2,4-dione to the 2,4-dichloro intermediate while preserving the 8-methoxy group.

  • Suspend 5.0 mmol of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in 15 mL of POCl3 under an inert argon atmosphere.

  • Add 0.1 mL of anhydrous N,N-dimethylformamide (DMF) dropwise. (Caution: Exothermic reaction).

  • Heat the mixture to 80°C and stir for exactly 4 hours. Do not exceed 90°C.

  • Self-Validation Check 1 (In-Process): Quench a 5 µL aliquot in ice-cold methanol and evaluate via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline starting material and the emergence of a distinct high-Rf spot (approx. 0.7) indicates reaction completion.

  • Cool to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Slowly pour the concentrated residue into crushed ice with vigorous stirring to safely hydrolyze residual phosphoryl species. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Self-Validation Check 2 (Post-Process): Perform mass spectrometry on the organic layer. Look for the characteristic 9-unit isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) which definitively confirms the incorporation of two chlorine atoms.

Section 3: In Vitro Kinase Assay Interference

Q3: When testing my final 8-methoxypyrido[3,4-d]pyrimidine derivatives in biochemical kinase assays (e.g., MPS1 or EGFR), I see high background fluorescence and non-linear dose-response curves. Are these false positives?

The Causality: Yes, this is a classic hallmark of false-positive inhibition. Planar pyrido[3,4-d]pyrimidines, especially those with lipophilic substitutions added during SNAr derivatization, are highly prone to colloidal aggregation in aqueous assay buffers. Instead of binding to the ATP pocket of the kinase, these micro-aggregates non-specifically sequester the kinase proteins or quench the fluorophores used in FRET/TR-FRET based assays. Adding a non-ionic detergent forms micelles that encapsulate the hydrophobic core of the inhibitor, keeping the molecules monomeric and ensuring that only true, 1:1 ATP-competitive binding occurs.

G M MPS1 / EGFR Kinase I Pyrido[3,4-d]pyrimidine Inhibitor I->M Target Binding A Colloidal Aggregation (False Positives) I->A Aqueous Buffer A->M Non-specific Quenching D Triton X-100 (Detergent) D->A Disrupts Aggregates S Valid ATP-Competitive Inhibition D->S Restores Assay Integrity

Colloidal aggregation in kinase assays and restoration via non-ionic detergents.

Protocol 3: Aggregation-Free In Vitro Kinase Assay

Objective: Prevent false-positive inhibition and establish true IC50 values in biochemical assays.

  • Prepare the standard kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Add Triton X-100 to achieve a final concentration of 0.01% (v/v). Mix gently to avoid foaming.

  • Perform a serial dilution of your 8-methoxypyrido[3,4-d]pyrimidine derivative in DMSO, then transfer to the assay plate (ensure final DMSO concentration remains ≤ 1%).

  • Add the target kinase and incubate for 15 minutes prior to adding ATP/substrate.

  • Self-Validation Check: Run a parallel assay plate without Triton X-100. If the IC50 shifts significantly (e.g., >10-fold more potent without detergent) or the Hill slope is unusually steep (>1.5), colloidal aggregation was actively occurring. The detergent-containing plate provides your true, validated IC50.

References

  • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines Source: RSC Publishing URL
  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Source: xjtu.edu.
  • Title: 1H,2H,3H,4H-pyrido(3,4-d)

Sources

Stability testing of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Core Technical Overview

Compound Identity: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Chemical Context: This compound belongs to the pyrido[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor development (e.g., Mps1, CXCR2 antagonists). Critical Insight – Tautomerism: Users frequently misinterpret analytical data due to the tautomeric nature of this molecule. While often named as a "diol" (lactim form), in aqueous solution and solid state, it predominantly exists as the 2,4-dione (lactam form) . This equilibrium is pH-dependent and significantly impacts solubility and HPLC peak shape.

DOT Diagram: Tautomeric Equilibrium & Degradation Potential The following diagram illustrates the dynamic equilibrium and primary stress-induced degradation pathways you must monitor.

StabilityPathways Diol 2,4-Diol Form (Lactim - Minor) Dione 2,4-Dione Form (Lactam - Major) Diol->Dione Tautomerism (Fast) Methoxy 8-Methoxy Group Dione->Methoxy Site of Attack Oxidative Degradant B: N-Oxide / Ring Oxidation (Peroxide Stress) Dione->Oxidative H2O2 / Oxidative Stress Photo Degradant C: Photo-Isomers/Dimers (UV Exposure) Dione->Photo UV Light (ICH Q1B) Desmethyl Degradant A: 8-Hydroxy Analog (Acid Hydrolysis) Methoxy->Desmethyl Strong Acid/Heat

Caption: Tautomeric equilibrium between diol/dione forms and primary stress-degradation pathways (Hydrolysis, Oxidation, Photolysis).

Troubleshooting & FAQs

This section addresses specific issues reported by formulation and analytical chemistry teams working with pyrido-pyrimidine scaffolds.

Q1: Why do I see split or broad peaks in my HPLC chromatogram?

Diagnosis: Tautomeric interconversion or pH mismatch. Technical Explanation: The 2,4-diol/dione equilibrium is fast on the NMR time scale but can be intermediate on the HPLC time scale, leading to peak broadening or splitting. Additionally, the pyridine nitrogen (N7) and pyrimidine nitrogens create a zwitterionic character depending on pH. Solution:

  • Buffer Selection: Do not use unbuffered water/acetonitrile. Use a buffer with good buffering capacity (e.g., 10-20 mM Ammonium Acetate or Phosphate) adjusted to a pH where one tautomer/ionization state dominates (typically pH 3.0–4.5 or pH > 8.0).

  • Temperature: Increasing column temperature to 40°C–50°C can accelerate the interconversion rate, merging split peaks into a single sharp peak.

Q2: The compound precipitates when I dilute my DMSO stock into aqueous media.

Diagnosis: "Crash-out" due to high lattice energy of the dione form. Technical Explanation: The 2,4-dione form facilitates strong intermolecular hydrogen bonding (similar to DNA base pairing), resulting in high crystallinity and poor aqueous solubility. Solution:

  • Cosolvents: Ensure the final solution contains at least 5-10% cosolvent (DMSO, PEG400) if working at neutral pH.

  • pH Adjustment: The compound is amphoteric. Solubility is lowest at the isoelectric point (likely near neutral pH). Acidifying (pH < 3) or basifying (pH > 9) will ionize the molecule and significantly improve solubility for stress testing.

Q3: Is the 8-methoxy group stable under acidic stress?

Diagnosis: Potential for O-demethylation. Technical Explanation: Aryl methyl ethers are generally stable but can undergo hydrolysis to the phenol (8-hydroxy derivative) under vigorous acidic conditions (e.g., 1N HCl at reflux) or in the presence of Lewis acids. Validation Protocol: Monitor for a new peak with a mass shift of -14 Da (Loss of CH2) in your LC-MS data during acid stress testing.

Experimental Protocols: Forced Degradation (Stress Testing)

Objective: To validate the "stability-indicating" nature of your analytical method and identify degradation pathways as per ICH Q1A(R2).

Prerequisites:

  • Purity: >98% (HPLC).

  • Control: Freshly prepared sample stored at 4°C.

  • Target Degradation: Aim for 5–20% degradation. Excessive degradation (>20%) produces secondary degradants that are not relevant.

Protocol A: Hydrolytic Stress (Acid/Base)
  • Preparation: Dissolve compound to 1 mg/mL in DMSO (stock).

  • Acid Stress: Dilute stock 1:10 into 0.1 N HCl . Incubate at 60°C for 4–24 hours.

    • Checkpoint: If no degradation, increase to 1.0 N HCl at 80°C.

  • Base Stress: Dilute stock 1:10 into 0.1 N NaOH . Incubate at ambient temperature for 4 hours.

    • Warning: Fused pyrimidines are often labile to ring-opening in strong base. Monitor closely to avoid complete destruction.

  • Neutralization: Quench samples with equal molarity of Base/Acid before HPLC injection to prevent column damage.

Protocol B: Oxidative Stress
  • Preparation: Dilute stock 1:10 into 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Store at Room Temperature (RT) for 2–24 hours.

    • Mechanism:[1][2][3][4][5] The pyridine nitrogen (N-oxide formation) and the electron-rich aromatic system are susceptible.

  • Quenching: Add Sodium Metabisulfite solution to neutralize residual peroxide before analysis.

Protocol C: Photostability (ICH Q1B)
  • State: Expose both solid state (thin layer in a petri dish) and solution (in quartz cuvette or clear HPLC vial).

  • Exposure: 1.2 million lux hours (visible) and 200 W·h/m² (UV).[6]

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place it next to the test sample to distinguish thermal effects from light effects.

Data Presentation: Expected Stability Profile

The following table summarizes the theoretical stability profile based on the pyrido[3,4-d]pyrimidine scaffold.

Stress ConditionSusceptibilityPrimary Degradation PathwayExpected Mass Shift (LC-MS)
Acid Hydrolysis Low to ModerateO-Demethylation (8-OMe

8-OH)
-14 Da
Base Hydrolysis HighPyrimidine Ring Opening / Amide Hydrolysis+18 Da (Water addition)
Oxidation (H₂O₂) ModerateN-Oxidation (Pyridine N-oxide)+16 Da
Photolysis (UV) ModerateRadical dimerization or isomerization+0 Da (Isomer) or 2M (Dimer)
Thermal (Solid) Very LowDecarboxylation (rare); generally stableN/A

Workflow Visualization

DOT Diagram: Stability Testing Decision Tree Follow this logic flow to execute a compliant stability study.

StabilityWorkflow cluster_Stress Stress Conditions Start Start Stability Study (ICH Q1A) Prep Prepare 1 mg/mL Stock (Solvent: DMSO/MeOH) Start->Prep Acid Acid: 0.1N HCl 60°C, 24h Prep->Acid Base Base: 0.1N NaOH RT, 4h Prep->Base Ox Ox: 3% H2O2 RT, 24h Prep->Ox Light Photo: UV/Vis (ICH Q1B) Prep->Light Analyze HPLC-PDA-MS Analysis Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze Decision Degradation > 20%? Analyze->Decision Refine Refine Conditions (Lower Temp/Conc) Decision->Refine Yes (Too Harsh) Finalize Isolate & Identify Degradants Decision->Finalize No (5-20%)

Caption: Step-by-step decision tree for executing and refining forced degradation studies.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7] (2003). Retrieved from [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[8][9] (1996). Retrieved from [Link]

  • Thompson, A. M., et al. "Synthesis and structure–activity relationships of 7-substituted pyrido[3,4-d]pyrimidine-2,4-diones as inhibitors of fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase." Journal of Medicinal Chemistry 48.14 (2005): 4628-4653. (Provides structural context for pyrido-pyrimidine stability).
  • Alsibaee, A., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Molecules 27.6 (2022): 1898. Retrieved from [Link]

  • Blessy, M., et al. "Stress testing of drug substances and drug products: A review." Journal of Pharmaceutical Analysis 4.3 (2014): 159-165. (Methodology for forced degradation).[6]

Sources

Technical Support Center: Purification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The unique structural features of this heterocyclic compound, namely the presence of both acidic diol and basic nitrogen atoms, can present specific challenges during purification. This resource aims to address these challenges directly with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the purification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and related pyridopyrimidine derivatives.

Q1: My crude 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol has poor solubility in common organic solvents. What is the best approach for purification?

A1: The low solubility of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in many common solvents is expected due to its planar structure and potential for strong intermolecular hydrogen bonding.[1] The diol groups contribute to its polar nature.

  • For chromatography: You may need to use highly polar solvent systems. Consider dissolving the crude material in a small amount of a strong solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for "wet" loading onto a column, though "dry" loading is often preferred to improve resolution. For dry loading, adsorb the crude product onto a small amount of silica gel or celite by dissolving it in a suitable solvent, evaporating the solvent, and then loading the dried powder onto the column.

  • For recrystallization: Finding a suitable single solvent can be challenging. A mixed-solvent system is often more effective.[2] You could try dissolving the compound in a minimal amount of a hot, high-boiling polar aprotic solvent (e.g., DMF, DMSO) and then adding a less polar anti-solvent (e.g., water, ethanol, or acetonitrile) dropwise until turbidity is observed, followed by slow cooling.[2]

Q2: I am observing significant streaking/tailing of my compound on the TLC plate and column. What is causing this and how can I fix it?

A2: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol on silica gel.[3][4] This is often due to the interaction of the basic nitrogen atoms in the pyridopyrimidine core with the acidic silanol groups on the surface of the silica gel.

To mitigate this:

  • Add a basic modifier: Incorporate a small amount (0.1-1%) of a base such as triethylamine (TEA) or ammonia (in methanol) into your mobile phase.[3][4] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

  • Use an alternative stationary phase: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.[3] Reversed-phase chromatography (C18) can also be a good alternative, especially for polar compounds.[3]

Q3: My compound seems to be degrading on the silica gel column. What are my options?

A3: Some N-heterocycles can be sensitive to the acidic nature of silica gel.[4] If you suspect degradation:

  • Neutralize the silica gel: You can pre-treat the silica gel by washing it with a solution of your mobile phase containing a basic modifier (e.g., 1% triethylamine in ethyl acetate) before packing the column.[4]

  • Switch to a less acidic stationary phase: As mentioned above, neutral or basic alumina can be a good alternative.[4]

  • Consider other purification techniques: If chromatography is problematic, explore other methods like recrystallization or preparative thin-layer chromatography (prep-TLC).[4]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common purification techniques as applied to 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Guide 1: Purification by Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying organic compounds.[4] For 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, careful selection of the stationary and mobile phases is critical.

Workflow for Method Development

G A Start: Crude Product B Perform TLC Analysis (e.g., DCM/MeOH, EtOAc/Hexane) A->B C Assess Rf and Spot Shape B->C D Streaking Observed? C->D E Add Basic Modifier (e.g., 1% TEA) D->E Yes F Rf too high/low? D->F No E->B G Adjust Solvent Polarity F->G Yes H Good Separation (Rf ~0.3)? F->H No G->B I Proceed to Column Chromatography H->I Yes

Caption: Decision workflow for developing a flash chromatography method.

Detailed Protocol: Normal Phase (Silica Gel)
  • Stationary Phase Selection: Start with standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Selection:

    • Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).[3]

    • Common solvent systems for polar heterocyclic compounds include dichloromethane/methanol and ethyl acetate/hexanes.[4]

    • Due to the polarity of the diol groups, a system like 5-10% methanol in dichloromethane is a good starting point.

    • Crucially, add 0.1-1% triethylamine (TEA) to the mobile phase to prevent streaking. [3][4]

    • Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[5]

  • Column Packing:

    • Use a silica gel to crude sample weight ratio of at least 30:1 to 50:1.[5]

    • Prepare a slurry of the silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring a flat, stable bed. Do not let the column run dry.[5]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a solvent it is soluble in (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial eluent).[5] Use a pipette to carefully load the solution onto the top of the column bed.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase). A gradient is often more effective for separating compounds with different polarities.[3] For example, you could start with 2% methanol in dichloromethane and gradually increase to 10% methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting Common Chromatography Issues
IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., ethyl acetate/methanol).[3]
Column overloading.Reduce the amount of sample loaded onto the column. The sample should typically be 1-5% of the silica gel mass.[3]
Compound Not Eluting Compound is too polar for the mobile phase.Drastically increase the polarity of the mobile phase. A gradient up to 20% or even 30% methanol in dichloromethane (with TEA) may be necessary.
Compound has irreversibly bound to the silica.This is less likely with a basic modifier. If it occurs, consider switching to a different stationary phase like alumina or C18.
Guide 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.[2]

Workflow for Solvent Screening

G A Start: Crude Product B Test Solubility in Various Solvents (Hot and Cold) A->B C Good Solvent Found? (High solubility hot, low solubility cold) B->C D Proceed with Single-Solvent Recrystallization C->D Yes E No Suitable Single Solvent? C->E No F Select a 'Good' Solvent (dissolves when hot) and a 'Poor' Solvent (insoluble) E->F G Perform Mixed-Solvent Recrystallization F->G

Caption: Workflow for selecting a recrystallization solvent system.

Detailed Protocol: Mixed-Solvent Recrystallization

Given the likely solubility profile of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a mixed-solvent system is a promising approach.

  • Solvent Selection:

    • "Good" Solvent: A solvent that dissolves the compound when hot. For this compound, polar aprotic solvents like DMF, DMSO, or even hot ethanol or isopropanol could be effective.

    • "Poor" Solvent (Anti-solvent): A solvent in which the compound is insoluble or sparingly soluble, even when hot. This solvent must be miscible with the "good" solvent. Water, diethyl ether, or hexanes are common choices.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[2]

  • Addition of Anti-solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

    • If you add too much anti-solvent and the product "oils out," add a small amount of the hot "good" solvent to redissolve it.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[6]

    • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization
IssuePossible CauseRecommended Solution
No Crystals Form The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available.
The compound is too soluble in the chosen solvent system.Try a different anti-solvent in which the compound is less soluble.
Product "Oils Out" The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to recover more product, which may then require a second recrystallization.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.

Sources

Common side reactions in the synthesis of pyridopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting common side reactions and overcoming challenges in the synthesis of pyridopyrimidines. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry requires a blend of theoretical knowledge and practical insights. This center provides in-depth, evidence-based solutions to the specific issues you may encounter at the bench.

Structure of This Guide

Instead of a generic, linear protocol, this guide is structured as a dynamic troubleshooting resource. Each section addresses a common problem in pyridopyrimidine synthesis, presented in a question-and-answer format. We delve into the causality behind these issues, providing not just solutions, but a deeper understanding of the underlying reaction mechanisms. This approach is designed to empower you to not only solve immediate problems but also to anticipate and prevent future synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation and Progression Issues

Question 1: My reaction is sluggish, showing low conversion to the desired pyridopyrimidine and a significant amount of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?

Low conversion is a common and frustrating issue in pyridopyrimidine synthesis. The root causes often lie in the purity of your starting materials, the efficiency of your catalyst, or suboptimal reaction conditions.

Underlying Causes and Mechanistic Insights:

  • Purity of Starting Materials: Pyridopyrimidine syntheses, particularly those involving condensations, are highly sensitive to impurities. Residual moisture is a primary culprit, as it can hydrolyze sensitive intermediates or starting materials like amidine hydrochlorides.[1] For instance, in a Pinner-type synthesis, water can hydrolyze the amidine, preventing its participation in the cyclization.

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount. In acid-catalyzed reactions, such as those analogous to the Biginelli synthesis, the acid facilitates key steps like the activation of carbonyl groups for nucleophilic attack.[2] If the catalyst is old, has been deactivated, or is not appropriate for the specific substrates, the reaction will likely stall.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics. Insufficient heat may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent must be able to dissolve the reactants to an adequate extent to allow for efficient molecular interactions.

Troubleshooting Protocol:

  • Verify Purity of Starting Materials:

    • Action: Ensure all reactants are of high purity and are thoroughly dried.[1] For moisture-sensitive reagents like amidine salts, it is best to use freshly prepared material or to dry them under high vacuum before use.

    • Technique: Analyze your starting materials by NMR or another suitable technique to check for impurities that might inhibit the reaction.

  • Evaluate and Optimize Catalyst:

    • Action: If using a reusable catalyst, ensure it has been properly regenerated.[2] For acid catalysts, verify the concentration and consider screening a panel of both Brønsted and Lewis acids to find the most effective one for your system.

    • Example: In a reaction to form a pyrido[2,3-d]pyrimidine from an aminopyrimidine and a 1,3-dicarbonyl compound, if a Brønsted acid like HCl is giving low yields, a Lewis acid such as Yb(OTf)₃ might improve the outcome.

  • Systematic Adjustment of Reaction Conditions:

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2]

    • Workflow:

      • Start with the literature-reported temperature.

      • If the reaction is slow, incrementally increase the temperature by 10-20 °C and monitor the progress. Be cautious of overheating, which can lead to decomposition and the formation of other side products.

      • If solubility is an issue, consider a different solvent or a solvent mixture. For example, if your reactants are poorly soluble in ethanol, a more polar solvent like DMF or a co-solvent system might be beneficial.

Question 2: My reaction stalls at an intermediate stage, and I'm observing incomplete cyclization. How can I promote the final ring-closing step?

The accumulation of an open-chain intermediate is a clear indication that the final cyclization step is the rate-limiting step of your reaction. This can be due to several factors, including insufficient activation of the electrophilic center or steric hindrance.

Underlying Causes and Mechanistic Insights:

  • Insufficient Electrophilic Activation: The final intramolecular cyclization often involves a nucleophilic attack of an amino group onto a carbonyl or a related electrophilic center. If this center is not sufficiently activated, the cyclization will be slow or may not occur at all.[2]

  • Steric Hindrance: Bulky substituents on the reacting partners can sterically hinder the approach of the nucleophile to the electrophile, making the cyclization step energetically unfavorable.[2]

Troubleshooting Protocol:

  • Enhance Electrophilic Activation:

    • Action: If not already in use, introduce a catalytic amount of a Brønsted or Lewis acid.[2] The acid will protonate or coordinate to the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

    • Rationale: This is a common strategy in reactions like the Pinner synthesis, where the final cyclization can be sluggish.

  • Increase Reaction Time and/or Temperature:

    • Action: Some cyclizations are kinetically slow and simply require more time or a higher temperature to proceed to completion.[2]

    • Monitoring: Use TLC or LC-MS to carefully monitor the consumption of the intermediate and the formation of the desired product over an extended period.

  • Consider Alternative Substrates:

    • Action: If steric hindrance is the suspected issue, redesigning the synthesis with a more reactive equivalent of the sterically hindered partner may be necessary.[2]

    • Example: If a sterically demanding 1,3-diketone is failing to cyclize, a more reactive β-ketoester might be a suitable alternative.

Category 2: Formation of Unexpected Byproducts

Question 3: I am synthesizing a pyridopyrimidine using a multicomponent reaction and I'm getting a significant amount of a highly fluorescent yellow byproduct. What is it, and how can I prevent its formation?

This is a classic issue in multicomponent reactions that aim to build a dihydropyrimidine ring, and it points to a competing reaction pathway.

Underlying Causes and Mechanistic Insights:

The most common fluorescent byproduct in these reactions is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester (or a similar 1,3-dicarbonyl compound) react with the aldehyde and an ammonia source.[2] In reactions where a urea or an aminopyrimidine is used, the ammonia can be generated from the decomposition of these reagents at higher temperatures.[2] The Hantzsch pathway competes directly with the desired pyridopyrimidine formation.

Troubleshooting Protocol:

  • Control Reaction Temperature:

    • Action: Higher temperatures often favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

    • Optimization: Perform the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between the rate of the desired reaction and the suppression of the side reaction.

  • Judicious Choice of Catalyst:

    • Action: The catalyst can influence the selectivity between the desired pathway and the Hantzsch reaction.[2]

    • Screening: Experiment with different Lewis acids, as some may preferentially catalyze the desired condensation over the Hantzsch pathway.

  • Optimize the Order of Addition:

    • Action: If using urea, adding it as the last component to the reaction mixture can sometimes minimize its decomposition to ammonia, thereby suppressing the Hantzsch reaction.[2]

Data Summary: Effect of Temperature on Product Distribution

Reaction Temperature (°C)Desired Pyridopyrimidine Yield (%)Hantzsch DHP Byproduct Yield (%)
1004555
807030
608515
4090<10

Note: These are illustrative values and will vary depending on the specific substrates and reaction conditions.

Question 4: In my synthesis of a substituted pyridopyrimidine, I am observing the formation of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical starting materials or when functionalizing the pyridopyrimidine core.

Underlying Causes and Mechanistic Insights:

  • Synthesis with Unsymmetrical Reactants: When using an unsymmetrical 1,3-dicarbonyl compound, for example, the initial condensation with an amidine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers.

  • Functionalization of the Pyridopyrimidine Core: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. The nitrogen atom can also direct substitution patterns. For nucleophilic aromatic substitution, the positions ortho and para to the ring nitrogen are generally the most reactive.[3]

Troubleshooting Protocol:

  • For Syntheses with Unsymmetrical Reactants:

    • Action: If possible, choose a different synthetic route that utilizes symmetrical starting materials to avoid the issue of regioselectivity altogether.

    • Alternative: If using an unsymmetrical reactant is unavoidable, a thorough optimization of reaction conditions (solvent, temperature, catalyst) may be necessary to favor the formation of one regioisomer over the other.

  • For Functionalization of the Pyridopyrimidine Core:

    • Action: Leverage directing groups to control the position of functionalization. For example, a directing metalation group can be used to achieve highly regioselective ortho-metalation.[3]

    • Strategy: A multi-step approach involving the introduction of a halogen at a specific position, followed by a cross-coupling reaction, can provide excellent control over regioselectivity.[3]

Experimental Workflow: Regioselective Functionalization

G

Caption: A strategic workflow for achieving regioselective functionalization of the pyridopyrimidine core.

Category 3: Purification and Product Stability

Question 5: I have successfully synthesized my target pyridopyrimidine, but the dihydropyridine intermediate is oxidizing to the aromatic pyridine during workup and purification. How can I prevent this?

The oxidation of dihydropyridine intermediates is a common issue, as the driving force for aromatization is strong.

Underlying Causes and Mechanistic Insights:

1,4-dihydropyridines are often sensitive to air and light, and can be readily oxidized to the corresponding aromatic pyridines.[4] This oxidation can be accelerated by the presence of residual oxidizing agents from the reaction, or by exposure to air during workup and purification.

Troubleshooting Protocol:

  • Minimize Exposure to Air and Light:

    • Action: Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction and product from light by wrapping the glassware in aluminum foil.

  • Use Mild Workup Conditions:

    • Action: Avoid harsh workup conditions that might promote oxidation. Use degassed solvents for extraction and chromatography.

  • Controlled Oxidation (if the aromatic product is desired):

    • Action: If the fully aromatic pyridopyrimidine is the target, the oxidation of the dihydropyridine intermediate can be performed in a controlled manner using a specific oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[4] This avoids the uncontrolled oxidation that can occur during workup.

Visualizing Competing Pathways: Pyridopyrimidine vs. Hantzsch Byproduct

G

Caption: A simplified diagram illustrating the competition between the desired pyridopyrimidine synthesis and the Hantzsch side reaction.

References

Sources

Preventing degradation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the technical support guide for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. As a specialized heterocyclic molecule, its behavior is governed by the interplay of its pyridopyrimidine core, electron-donating methoxy group, and the diol/dione tautomerism. This guide is designed to empower researchers to anticipate and mitigate degradation, ensuring the integrity and reproducibility of their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the likely chemical structure of this compound in solution? Is it a diol or a dione?

The name 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol suggests a di-enol tautomer. However, like the canonical nucleobase uracil, it is highly probable that this compound exists predominantly in its more stable diketone (lactam) form, 8-Methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione , due to the greater thermodynamic stability of the amide and ketone functionalities within the pyrimidine ring. The diol form may exist in a tautomeric equilibrium, but the dione is expected to be the major species in most common solvents.

Q2: What are the primary environmental factors that can cause degradation of this compound?

Based on the fused heterocyclic structure, the primary factors of concern are:

  • pH: The compound's stability is expected to be highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can catalyze hydrolysis and ring-opening reactions.[1][2]

  • Oxidation: The electron-rich pyridopyrimidine ring, further activated by the methoxy group, is susceptible to oxidative degradation from dissolved oxygen or other oxidizing agents.[3]

  • Light (Photolysis): Pyrimidine-based structures can be sensitive to UV light, which can induce photochemical reactions, leading to the formation of photoproducts like hydrates or dimers.[4][5]

  • Temperature: Elevated temperatures will accelerate all degradation pathways, including hydrolysis and oxidation.

Q3: What is the best general-purpose solvent for dissolving and storing 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol?

For initial dissolution and stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a polar aprotic solvent that is generally non-reactive and capable of dissolving a wide range of organic molecules. For aqueous experimental buffers, it is critical to control the pH, preferably in the slightly acidic to neutral range (pH 5-7).

Q4: How should I store my stock solutions to maximize their shelf-life?

Stock solutions, particularly those in DMSO, should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For maximum stability, especially in aqueous solutions, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Section 2: Troubleshooting Guide for Solution Instability

This section addresses specific problems you may encounter during your experiments.

Problem: My solution of the compound is turning yellow or brown over time. What is causing this discoloration?

Answer: This is a classic sign of oxidative degradation . The electron-donating methoxy group makes the pyridopyrimidine ring system more susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The colored products are often complex polymeric materials or ring-oxidized species.

Causality & Mitigation Strategy: Oxidation is often initiated by radical mechanisms. To prevent this, you must minimize the compound's exposure to oxygen and other potential initiators.

  • Deoxygenate Solvents: Before preparing your solution, sparge aqueous buffers with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

  • Use Antioxidants (Assay Dependent): If compatible with your downstream application, consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) or Vitamin E to your stock solution. This is a last resort and must be validated for non-interference in your assay.

  • Photoprotection: Light can generate reactive oxygen species in the solution, initiating oxidation. Always protect your solution from light.

Problem: I am observing new peaks in my HPLC/LC-MS analysis of an aged solution. What could they be?

Answer: The appearance of new peaks strongly indicates chemical degradation. The identity of these peaks depends on the storage conditions (solvent, pH, light/air exposure). The most common culprits are hydrolysis products and photohydrates.

Causality & Mitigation Strategy:

  • Hydrolytic Degradation: The pyrimidine ring is susceptible to hydrolysis, which involves the cleavage of amide-like bonds. This process is highly dependent on pH.[2] Pyrimidine degradation can ultimately lead to ring-opening, producing linear structures like β-alanine derivatives.[6]

    • Mitigation: The most critical parameter to control is pH. Perform a pH stability screen (see Protocol 3.2) to find the optimal pH range for your compound, which is typically slightly acidic (pH 5-7) to minimize both acid- and base-catalyzed hydrolysis.[2]

  • Photodegradation: UV light exposure can cause the formation of photohydrates, where water adds across the C5-C6 double bond of the pyrimidine ring.[5] While this reaction is sometimes reversible, it can lead to a loss of active compound.

    • Mitigation: Strictly protect all solutions from light at all times. Use amber glassware and turn off overhead lights when not necessary. Run a parallel "dark control" sample wrapped in foil to confirm if degradation is light-induced (see Protocol 3.3).

Problem: The biological activity or measured concentration of my compound is decreasing, even when stored at 4°C.

Answer: A decrease in potency is a direct consequence of degradation. Storing at 4°C slows but does not stop chemical reactions. This issue is likely a combination of slow hydrolysis and/or oxidation, especially in aqueous buffers.

Causality & Mitigation Strategy: The stability of a pharmaceutical compound in solution is a function of multiple variables.[2] To maintain potency, a multi-faceted approach is required.

  • Prepare Fresh Solutions: The most reliable method to ensure potency is to prepare aqueous solutions fresh from a frozen DMSO stock immediately before each experiment.

  • Optimize Buffer pH: Do not assume a standard buffer (e.g., PBS at pH 7.4) is optimal. The ideal pH must be determined experimentally (Protocol 3.2).

  • Freeze Aliquots: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Water can be absorbed from the atmosphere during thawing, which can compromise long-term stability.

  • Confirm with Analytics: Use an analytical technique like HPLC to confirm the purity and concentration of your solutions before use, especially for critical experiments. Methods for analyzing heterocyclic compounds are well-established.[7][8]

Section 3: Protocols for Stability Assessment

Protocol 3.1: Recommended Solution Preparation
  • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a clean, dry vial.

  • Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Divide the stock solution into single-use aliquots in amber, tightly-sealed vials.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 3.2: pH-Dependent Stability Screening
  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).

  • Dilute the DMSO stock of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Take an immediate "Time 0" sample from each buffer and analyze by HPLC to determine the initial peak area.

  • Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Plot the percentage of the initial peak area remaining versus time for each pH. The pH with the slowest decay rate is the optimal pH for stability.

Protocol 3.3: Photostability Assessment

This protocol is based on ICH Q1B guidelines.

  • Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., water with 0.1% acetonitrile, buffered at the optimal pH found in Protocol 3.2).

  • Wrap one set of samples completely in aluminum foil (the "dark control").

  • Place both sets in a photostability chamber with a calibrated light source providing both cool white fluorescent and near-UV lamps.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • At the end of the exposure, analyze both the "exposed" and "dark control" samples by HPLC.

  • Compare the chromatograms. Significant degradation in the exposed sample relative to the dark control indicates photosensitivity.

Section 4: Summary of Key Stability Parameters

ParameterRecommendationRationale
pH 5.0 - 7.0 (experimentally verify) Minimizes both acid- and base-catalyzed hydrolysis of the pyrimidine ring.[2]
Temperature Storage: ≤ -20°C; Experiment: Lowest feasible Reduces the rate of all chemical degradation pathways.
Solvent Stock: Anhydrous DMSO; Aqueous: pH-controlled buffer DMSO is inert and stable. Aqueous stability is critically dependent on pH.
Light Exposure Minimize at all times (use amber vials) Prevents photochemical reactions like photohydrate formation.[4][5]
Atmosphere Store under inert gas (Argon/Nitrogen) Prevents oxidative degradation of the electron-rich ring system.[3]
Freeze/Thaw Avoid; use single-use aliquots Prevents water absorption into DMSO stocks and degradation from temperature cycling.

Section 5: Visual Diagrams

Diagram 1: Troubleshooting Workflow for Solution Instability

G cluster_0 Observation & Initial Checks cluster_1 Mitigation & Analysis start Instability Observed (e.g., color change, peak loss) check_light Is solution exposed to light? start->check_light check_air Is solution exposed to air? check_light->check_air No action_light Implement Photoprotection (amber vials, foil) check_light->action_light Yes action_air Use Inert Atmosphere (N2/Ar sparging) check_air->action_air Yes action_ph Optimize Buffer pH (Run pH stability screen) check_air->action_ph No (Suspect Hydrolysis) analyze_photo Analyze for Photohydrates (LC-MS) action_light->analyze_photo analyze_oxi Analyze for Oxidation Products (LC-MS) action_air->analyze_oxi analyze_hydro Analyze for Hydrolysis Products (LC-MS) action_ph->analyze_hydro

Caption: A troubleshooting flowchart for diagnosing and mitigating the degradation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation (Air/Light) cluster_photolysis Photolysis (UV Light) parent 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (Stable Form) hydro_prod Ring-Opened Products (e.g., β-amino acid derivatives) parent->hydro_prod H⁺ or OH⁻ oxi_prod N-Oxides or Ring-Hydroxylated Species parent->oxi_prod [O], hν photo_prod Photohydrates (Water addition across C5=C6) parent->photo_prod H₂O, hν

Caption: Simplified overview of the primary potential degradation pathways for the pyridopyrimidine core structure.

References

  • Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research. Available at: [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. Available at: [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

  • (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Wageningen University & Research eDepot. Available at: [Link]

  • Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. Available at: [Link]

  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. ResearchGate. Available at: [Link]

  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. ACS Publications. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia. Available at: [Link]

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of High‐Performance Pyrimidine Nucleoside and Oligonucleotide Diarylethene Photoswitches. PMC. Available at: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • Purine and Pyrimidine Metabolism. Indiana University. Available at: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. KVASNY PRUMYSL. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Available at: [Link]

  • Photophysics of Emissive C[Isothiazolo‐Cytidine] and U[Isothiazolo‐Uridine] Pyrimidine Analogues. ResearchGate. Available at: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Available at: [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). PMC. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. ResearchGate. Available at: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. Available at: [Link]

Sources

Addressing off-target effects of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and its downstream derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this critical building block to synthesize ATP-competitive kinase inhibitors (e.g., targeting MPS1/TTK, RIPK3, or KRAS-G12D pathways).

While the pyrido[3,4-d]pyrimidine core provides an excellent scaffold for achieving sub-nanomolar potency against target kinases[1], its structural resemblance to the adenine ring of ATP often leads to promiscuous hinge-binding and off-target metabolic liabilities. This guide provides field-proven, causality-driven troubleshooting steps to identify, validate, and engineer out these off-target effects.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

Issue A: Unexpected Cytotoxicity in Non-Target or Wild-Type Cell Lines

The Problem: Your synthesized derivative exhibits potent biochemical inhibition of your target kinase but causes widespread cell death in control cell lines (e.g., non-dividing cells when targeting mitotic kinases). The Causality: The pyrido[3,4-d]pyrimidine scaffold is highly coplanar. This flat, nitrogen-rich heteroaromatic system easily slips into the highly conserved ATP-binding pocket of off-target kinases, particularly stress-response kinases like JNK1, JNK2, and LRRK[1]. Molecular docking indicates that the pyrimidine ring forms strong, indiscriminate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Gly605 in MPS1)[2]. The Solution: Break the coplanarity. By introducing steric bulk at the C4-position (e.g., substituting the aniline ring with a bulkier moiety or an ortho-substituted aromatic), you force a shift in the dihedral angle (e.g., from -20° to nearly 90°)[1]. This structural twist creates a steric clash in the rigid ATP pockets of off-target kinases like JNK1/2, while still accommodating targets with more flexible active sites.

Issue B: Rapid In Vivo Clearance and Loss of Efficacy

The Problem: The compound shows excellent in vitro selectivity and potency but fails to modulate biomarkers in in vivo xenograft models due to a severely truncated half-life. The Causality: The lipophilic nature of the pyrido[3,4-d]pyrimidine core, combined with extended aniline substituents, makes it a prime substrate for oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. The enzymes recognize the overall pharmacophore and rapidly oxidize the distant functional groups[3]. The Solution: Implement the "magic methyl" effect. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core sterically blocks the preferred binding orientation within the CYP450 active site[3]. This modification drastically suppresses metabolism at the distant aniline portion without altering the primary kinase binding interface, significantly extending human liver microsome (HLM) stability[3].

Data Presentation: SAR and Off-Target Profiling Summary

The following table summarizes the structural-activity relationship (SAR) data demonstrating how specific modifications to the 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol derived scaffold impact off-target effects.

Compound ModificationTarget IC₅₀ (MPS1)Off-Target IC₅₀ (JNK1)HLM Half-Life (T₁/₂)Primary Mechanism of Optimization
Unsubstituted Core 0.008 µM0.11 µM< 5 minBaseline coplanar binding; highly promiscuous[1].
C4-Ortho Substitution 0.012 µM> 10.0 µM12 minDihedral angle shift breaks hinge coplanarity[1].
6-Methylation 0.009 µM0.15 µM> 60 minSteric block of CYP450 pharmacophore recognition[3].
Dual Modification 0.015 µM> 10.0 µM> 60 minCombined kinome selectivity and metabolic stability.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assay data, every protocol must include internal controls that isolate the variable being tested.

Protocol 1: Self-Validating Kinome Selectivity Profiling

This protocol determines whether your observed cytotoxicity is due to target modulation or off-target kinome promiscuity.

  • Preparation: Dissolve the pyrido[3,4-d]pyrimidine derivative in anhydrous DMSO to create a 10 mM stock. Ensure freeze-thaw cycles are limited to prevent compound degradation.

  • Assay Setup: Utilize a competitive active-site directed binding assay (e.g., KINOMEscan) against a panel of >400 wild-type and mutant kinases.

  • Control Integration (Critical):

    • Positive Control: Include Staurosporine (a pan-kinase inhibitor) to validate the dynamic range of the assay.

    • Reference Control: Include a highly selective clinical candidate (e.g., BOS172722 or CFI-402257) to establish a baseline for acceptable selectivity[3][4].

  • Data Acquisition: Measure the percentage of control binding at a standardized concentration of 1 µM.

  • Causality Check: Calculate the Selectivity Score (S-score). If the S-score is high (indicating binding to >10% of the kinome), the coplanarity of your derivative is too high. Proceed to redesign the C4-substitution.

Protocol 2: NADPH-Dependent HLM Stability Assay

This protocol isolates CYP450-mediated off-target metabolism from general chemical instability.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound into the matrix to achieve a final concentration of 1 µM.

  • Reaction Initiation (Self-Validation Step): Split the sample into two parallel reactions:

    • Reaction A (Active): Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Reaction B (Negative Control): Add an equivalent volume of buffer instead of NADPH. (Causality: If the compound degrades in Reaction B, the instability is chemical or driven by non-CYP enzymes, meaning 6-methylation will not solve the issue).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

System Workflows and Pathway Visualizations

G Start Synthesize Pyrido[3,4-d] pyrimidine Derivatives Screen Primary Kinase Assay (e.g., MPS1/RIPK3) Start->Screen OffTarget Kinome Profiling (Identify JNK1/2, LRRK) Screen->OffTarget High Potency Metabolism HLM Stability Assay (CYP450 Turnover) OffTarget->Metabolism Selectivity Check Optimization Structural Optimization (e.g., 6-Methylation) OffTarget->Optimization Promiscuous Binding Metabolism->Optimization High Clearance Validation In Vivo Xenograft & Biomarker Modulation Metabolism->Validation High Stability Optimization->Screen Iterative SAR

Caption: Workflow for optimizing pyrido[3,4-d]pyrimidine derivatives to minimize off-target effects.

Pathway Inhibitor Pyrido[3,4-d]pyrimidine Derivative MPS1 Primary Target (e.g., MPS1) Spindle Assembly Checkpoint Inhibitor->MPS1 Intended Binding JNK JNK1/2 (Off-Target) Stress Response Inhibitor->JNK Promiscuous Binding CYP CYP450 (Metabolism) Liver Microsomes Inhibitor->CYP Oxidative Metabolism Mitosis Mitotic Arrest & Cancer Cell Death MPS1->Mitosis Inhibition Tox Cellular Toxicity & Confounding Phenotypes JNK->Tox Dysregulation Clearance Rapid in vivo Clearance CYP->Clearance Degradation

Caption: Interaction network of pyrido[3,4-d]pyrimidine derivatives with primary targets and off-targets.

Frequently Asked Questions (FAQs)

Q: Why does my 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol precursor show varying yields during the initial chlorination step? A: The conversion of the 2,4-diol to the 2,4-dichloro intermediate (often using POCl₃) is highly sensitive to moisture and the choice of organic base. Ensure your diol is thoroughly desiccated. Using N,N-diisopropylethylamine (DIPEA) instead of standard triethylamine can reduce off-target polymerization and improve the yield of the reactive dichloro-intermediate.

Q: I achieved high selectivity against JNK1/2, but my compound is now inactive against my primary target. What happened? A: You likely over-engineered the steric bulk. While increasing the dihedral angle prevents binding to the rigid ATP pockets of off-target kinases, excessive bulk can also cause steric clashes within your target's active site. We recommend a "goldilocks" approach: use smaller ortho-substituents (like fluorine or a methyl group) on the C4-aniline ring to gently twist the conformation without completely abolishing target affinity.

Q: Are there any known off-target non-kinase receptors for this scaffold? A: Yes. Depending on the substitution pattern, pyrido[3,4-d]pyrimidines have been documented to exhibit off-target antagonism of the human chemokine receptor CXCR2, as well as inhibition of matrix metalloproteinase-13 (MMP-13). If your cellular assays show unexpected immunomodulatory phenotypes, run a GPCR screening panel to rule out CXCR2 activity.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the tre
  • Studies of Interaction Mechanism between Pyrido[3,4-d] Pyrimidine Inhibitors and Mps1. NIH.
  • Dr Rob Van Montfort - The Institute of Cancer Research. ICR.

Sources

Validation & Comparative

Comparative Guide: 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol vs. Alternative Pyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors and targeted anticancer agents. Within this chemical space, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (and its closely related 2-amino/4-substituted analogs) represents a highly specialized intermediate. Its unique C-8 methoxy substitution provides distinct electronic and steric properties compared to unsubstituted, 8-hydroxy, or 6-methyl derivatives.

This guide provides an objective, data-driven comparison of 8-methoxy-substituted pyrido[3,4-d]pyrimidines against other leading derivatives in the class, detailing the mechanistic causality behind structural modifications, comparative efficacy, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Insights & Structure-Activity Relationship (SAR) Causality

To engineer highly selective therapeutics, researchers must understand the causality behind specific functional group substitutions on the pyrido[3,4-d]pyrimidine core.

The Role of the C-8 Methoxy Substitution

In the development of anticancer agents, the substitution at the C-8 position dictates the tautomeric state of the heterocycle. Derivatives based on the 8-methoxypyrido[3,4-d]pyrimidine core exhibit significantly higher cytotoxicity against specific cancer cell lines (e.g., UO-31 renal cancer and MCF-7 breast cancer) compared to their 8-hydroxy counterparts [1]. The Causality: The 8-hydroxy group allows the molecule to tautomerize into a less active pyridone moiety. By introducing a methoxy group at C-8, the molecule is locked into a "fixed lactam" electronic configuration. This prevents tautomerization, maintaining a rigid, favorable steric profile that enhances binding affinity to the target proteins overexpressed in renal and breast carcinomas [1].

The Role of the C-6 Methyl Substitution (Alternative Derivatives)

While 8-methoxy derivatives excel in targeted cytotoxicity, unsubstituted pyrido[3,4-d]pyrimidines often fail in vivo due to rapid clearance by Cytochrome P450 enzymes in the liver. To combat this, researchers developed C-6 methyl derivatives (such as the clinical candidate BOS172722, a Monopolar Spindle 1 (MPS1) kinase inhibitor) [2]. The Causality: Metabolism identification (Met ID) studies revealed that P450 enzymes recognize a specific pharmacophore orientation of the pyrido[3,4-d]pyrimidine core. Adding a methyl group at the C-6 position sterically blocks this preferred orientation. Remarkably, this local substitution suppresses metabolism at distant sites (like the aniline portion), drastically increasing Human Liver Microsome (HLM) stability and extending the drug's half-life [2].

SAR_Logic Core Pyrido[3,4-d]pyrimidine Core C8_Methoxy C-8 Methoxy Substitution (Fixed Lactam Form) Core->C8_Methoxy SAR Optimization C8_Hydroxy C-8 Hydroxy Substitution (Pyridone Tautomer) Core->C8_Hydroxy SAR Optimization C6_Methyl C-6 Methyl Substitution Core->C6_Methyl SAR Optimization Renal High Efficacy in Renal Cancer (UO-31) C8_Methoxy->Renal Enhances LowEfficacy Reduced Cytotoxicity C8_Hydroxy->LowEfficacy Results in HLM High HLM Stability (Blocks P450 Metabolism) C6_Methyl->HLM Prevents turnover

Structure-Activity Relationship (SAR) logic for key pyrido[3,4-d]pyrimidine substitutions.

Quantitative Data Comparison

The following table synthesizes preclinical performance metrics across different pyrido[3,4-d]pyrimidine structural classes, highlighting how specific modifications shift the pharmacological profile.

Compound Class / CoreKey Structural ModificationPrimary Pharmacological TargetPeak Cell Line Efficacy (GI₅₀ / IC₅₀)Human Liver Microsome (HLM) Stability
8-Methoxypyrido[3,4-d]pyrimidine C-8 MethoxyUnknown Kinase (Renal/Breast)UO-31, MCF-7 (High potency)Moderate
8-Hydroxypyrido[3,4-d]pyrimidine C-8 HydroxyGeneral CytotoxicityUO-31 (Low potency)Moderate
6-Methylpyrido[3,4-d]pyrimidine C-6 MethylMPS1 / TTK KinaseHCT116 (Nanomolar IC₅₀)High (P450 Blockade)
Unsubstituted pyrido[3,4-d]pyrimidine NoneBroad-spectrum KinasesBroad (Moderate potency)Low (Rapid turnover)

Targeted Pathways & Mechanism of Action

To understand the utility of these derivatives, we must map their interaction with cellular signaling. For instance, the 6-methyl derivatives are potent inhibitors of Monopolar Spindle 1 (MPS1), a kinase critical for the Spindle Assembly Checkpoint (SAC) during mitosis. Inhibition of MPS1 forces chromosomally unstable cancer cells into premature anaphase, resulting in lethal aneuploidy [2].

MPS1_Pathway MPS1 MPS1 Kinase SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates Mitosis Normal Mitotic Progression SAC->Mitosis Regulates Aneuploidy Aneuploidy / Mitotic Catastrophe SAC->Aneuploidy When inhibited Inhibitor 6-Methyl-Pyrido[3,4-d]pyrimidine (e.g., BOS172722) Inhibitor->MPS1 Inhibits Inhibitor->SAC Bypasses Apoptosis Cancer Cell Death Aneuploidy->Apoptosis Induces

Mechanism of action for pyrido[3,4-d]pyrimidine-based MPS1 kinase inhibitors in cancer cells.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the synthesis and biological evaluation of these derivatives. These protocols are designed as self-validating systems, incorporating internal controls at each phase.

Protocol A: Synthesis of 8-Methoxy-substituted Pyrido[3,4-d]pyrimidine Analogs

Objective: Generate 4-substituted analogs from a common 8-methoxy core via Palladium-catalyzed cross-coupling.

  • Precursor Preparation: Begin with 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (synthesized from the 2,4-diol/dione precursor via chlorination).

  • Reaction Setup: In a flame-dried Schlenk tube under inert argon atmosphere, combine the 8-methoxy core (1.0 eq), the desired boronic acid (1.2 eq), and

    
     (0.05 eq) as the catalyst.
    
  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous

    
     (3:1 v/v). Self-Validation Check: The biphasic nature is critical; ensure complete degassing to prevent catalyst poisoning.
    
  • Thermal Cycling: Heat the reaction mixture to 90°C for 12 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over anhydrous

    
    , and purify via flash column chromatography to isolate the 8-methoxy derivative.
    
Protocol B: In Vitro Cytotoxicity Evaluation (NCI-60 Panel)

Objective: Assess the differential cytotoxicity of the 8-methoxy vs. 8-hydroxy derivatives.

  • Cell Culturing: Plate human cancer cell lines (e.g., UO-31, MCF-7) in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well depending on the doubling time.

  • Incubation & Baseline: Incubate for 24 hours at 37°C, 5%

    
    . Fix one plate in situ with TCA to establish a baseline cell population (
    
    
    
    ).
  • Compound Dosing: Solubilize the pyrido[3,4-d]pyrimidine derivatives in DMSO and dilute to five log₁₀ concentrations. Add to the microtiter wells. Self-Validation Check: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Endpoint Assay: After 48 hours, fix the cells with cold TCA, wash, and stain with Sulforhodamine B (SRB) dye.

  • Quantification: Solubilize the bound dye with 10 mM Tris base and measure absorbance at 515 nm. Calculate the

    
     (concentration causing 50% growth inhibition) relative to the 
    
    
    
    baseline.
Protocol C: Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic resistance of C-6 methyl derivatives compared to unsubstituted cores.

  • Incubation Setup: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate P450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 Synthesis of 8-Methoxy Core Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 Purification & Characterization Step2->Step3 Step4 NCI-60 Cytotoxicity Screening Step3->Step4 Step5 SAR Data Analysis Step4->Step5

Self-validating experimental workflow for synthesizing and evaluating pyrido[3,4-d]pyrimidines.

References

  • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents Source: MedChemComm / PubMed Central URL: [Link]

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

A Comparative Analysis of the Pyrido[3,4-d]pyrimidine Scaffold and Established Mps1 Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Novel Antimitotic Agents

In the landscape of modern oncology, the quest for selective and potent therapeutic agents remains a paramount objective. Among the myriad of targets, Monopolar Spindle 1 (Mps1, also known as TTK) kinase has emerged as a compelling candidate due to its critical role in the Spindle Assembly Checkpoint (SAC), a key cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Cancer cells, often characterized by chromosomal instability, exhibit a heightened dependency on a functional SAC, rendering Mps1 an attractive target for therapeutic intervention.[2] This guide provides a comparative study of a promising chemical scaffold, the pyrido[3,4-d]pyrimidines, against well-established Mps1 inhibitors, offering a technical deep-dive for researchers, scientists, and drug development professionals.

The Central Role of Mps1 in Mitotic Fidelity

The Mps1 kinase is a master regulator of the SAC, a signaling pathway that prevents the premature separation of sister chromatids until they are all correctly attached to the mitotic spindle.[1] This checkpoint is crucial for maintaining genomic stability. In the event of improper microtubule-kinetochore attachments, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase.[1] The inhibition of Mps1 abrogates this checkpoint, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death, particularly in rapidly dividing cancer cells.[1][3]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_inhibitors Inhibition Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Bub1 Bub1/Bub3 KNL1->Bub1 Recruits Mad1 Mad1/Mad2 Bub1->Mad1 Recruits APC_C APC/C Inhibition Mad1->APC_C Mitotic_Arrest Mitotic Arrest APC_C->Mitotic_Arrest Inhibitors Mps1 Inhibitors (e.g., Pyrido[3,4-d]pyrimidines) Inhibitors->Mps1 Blocks Activation

Caption: Mps1 kinase signaling pathway at an unattached kinetochore.

A New Frontier: The Pyrido[3,4-d]pyrimidine Scaffold

Recent advancements in medicinal chemistry have identified the pyrido[3,4-d]pyrimidine core as a promising scaffold for the development of potent and selective Mps1 inhibitors.[2][4][5] A notable example from this class is BOS172722 (also known as CCT289346), which has demonstrated exceptional potency and selectivity for Mps1 and has progressed into clinical trials.[3][6][7][8][9]

While direct experimental data for the Mps1 inhibitory activity of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is not yet publicly available, its structural framework aligns with the key features of this inhibitor class. Structure-activity relationship (SAR) studies on pyrido[3,4-d]pyrimidine derivatives suggest that modifications at various positions on the bicyclic core can significantly influence potency and selectivity.[2][4] The methoxy group at the 8-position and the diol at the 2- and 4-positions of the pyrimidine ring represent unique substitutions that warrant further investigation to determine their impact on Mps1 inhibition. The synthesis of a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been reported, with some analogs showing selective activity against breast and renal cancer cell lines, underscoring the therapeutic potential of this scaffold.[10]

Established Mps1 Inhibitors for Comparative Analysis

A comparative evaluation requires a baseline established by well-characterized inhibitors. The following compounds represent different chemical classes and have been instrumental in elucidating the function of Mps1.

  • Reversine : A purine derivative, Reversine is a potent inhibitor of Mps1. However, it also exhibits activity against other kinases, such as Aurora kinases, which necessitates careful interpretation of experimental results.

  • NMS-P715 : This is a selective and orally bioavailable small-molecule inhibitor of Mps1.[1] It has been shown to selectively reduce the proliferation of cancer cells while having a lesser effect on normal cells.[1]

  • BAY 1161909 (Empesertib) : A highly potent and selective Mps1 inhibitor, BAY 1161909 has demonstrated significant antitumor activity in preclinical models.

Comparative Data Analysis

The following table summarizes the key performance indicators for the representative pyrido[3,4-d]pyrimidine inhibitor, BOS172722, and other established Mps1 inhibitors.

CompoundChemical ClassMps1 IC50 (nM)Cellular PotencyKey Features
BOS172722 Pyrido[3,4-d]pyrimidine2-11[6][8]HighOrally bioavailable, potent and highly selective.[3][9]
Reversine PurinePotentHighAlso inhibits Aurora kinases.
NMS-P715 Pyrazolo-quinazoline182ModerateOrally bioavailable and selective for cancer cells.[1]
BAY 1161909 Triazolopyridine< 1HighHighly potent and selective with demonstrated in vivo efficacy.

Experimental Protocols

To objectively evaluate and compare novel Mps1 inhibitors like those based on the pyrido[3,4-d]pyrimidine scaffold, standardized and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Mps1.

Principle: The assay quantifies the phosphorylation of a model substrate by recombinant Mps1 kinase in the presence of ATP. The level of phosphorylation is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant human Mps1 kinase in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein) and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the Mps1 kinase solution to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction mixture at a controlled temperature for a defined period.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep plate_setup Plate Setup: Add Compound Dilutions reagent_prep->plate_setup enzyme_add Add Mps1 Kinase & Incubate plate_setup->enzyme_add reaction_start Initiate Reaction: Add Substrate & ATP enzyme_add->reaction_start incubation Incubate at Controlled Temperature reaction_start->incubation reaction_stop Terminate Reaction incubation->reaction_stop detection Quantify Phosphorylation reaction_stop->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro Mps1 kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. The number of viable cells after a set period is measured to determine the compound's antiproliferative effect.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a triple-negative breast cancer cell line known to be sensitive to Mps1 inhibition) under standard conditions.[3]

  • Assay Setup:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubation:

    • Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., resazurin or a tetrazolium salt) to each well.

    • Incubate according to the reagent manufacturer's instructions to allow for colorimetric or fluorometric conversion by viable cells.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the data on a dose-response curve.

Concluding Remarks

The inhibition of Mps1 kinase represents a promising strategy for the treatment of various cancers, particularly those with high rates of chromosomal instability. While established inhibitors like Reversine, NMS-P715, and BAY 1161909 have been crucial for validating this target, the discovery of novel chemical scaffolds is essential for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

The pyrido[3,4-d]pyrimidine scaffold, exemplified by the clinical candidate BOS172722, has emerged as a highly promising class of Mps1 inhibitors.[2][7] The structural analog, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, represents an intriguing molecule within this class that warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for evaluating its potential Mps1 inhibitory activity and antiproliferative effects. A thorough characterization of this and related compounds will undoubtedly contribute to the advancement of Mps1-targeted cancer therapies.

References

  • Xing, C., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5075. Available from: [Link]

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research, 70(24), 10255-10264. Available from: [Link]

  • A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. The Institute of Cancer Research. Available from: [Link]

  • Anderhub, S., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. Molecular Cancer Therapeutics, 18(10), 1696-1707. Available from: [Link]

  • Anderhub, S., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. Molecular Cancer Therapeutics, 18(10), 1696-1707. Available from: [Link]

  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3671-3688. Available from: [Link]

  • Xing, C., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5075. Available from: [Link]

  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3671-3688. Available from: [Link]

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research, 72(8_Supplement), 1817. Available from: [Link]

  • CCT251455 is a specific and potent MPS1 inhibitor. A, line graph of... ResearchGate. Available from: [Link]

  • Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer Research, 75(16), 3340-3354. Available from: [Link]

  • Faisal, A., et al. (2018). Identification of the hot spot residues for pyridine derivative inhibitor CCT251455 and ATP substrate binding on monopolar spindle 1 (MPS1) kinase by molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 36(4), 989-1000. Available from: [Link]

  • Chen, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(1), 443-451. Available from: [Link]

  • Innocenti, P., et al. (2015). Structure enabled design of inhibitors of the mitotic kinase MPS1. Cancer Research, 75(15_Supplement), 3642. Available from: [Link]

  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3671-3688. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1015-1020. Available from: [Link]

  • Woodward, H. L., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(18), 8226-8240. Available from: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1015-1020. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1863. Available from: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemistry & Biodiversity, 19(2), e202100652. Available from: [Link]

  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. Available from: [Link]

Sources

A Comparative Guide to the In Vivo Validation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a novel compound from the pyridopyrimidine class of heterocycles. Fused pyrimidine derivatives have garnered significant interest for their potential as anticancer agents, acting on a variety of cellular targets.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to designing and executing a robust preclinical study. We will move beyond a simple recitation of protocols to explain the causal-chain logic behind experimental choices, ensuring a self-validating study design that yields clear, interpretable, and actionable data.

Introduction: The Rationale for In Vivo Investigation

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have shown selective and potent cytotoxic effects against various cancer cell lines, including breast and renal cancer.[1][2] Our compound of interest, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, emerges from this promising class. While in vitro assays provide initial evidence of anticancer activity, they cannot replicate the complex interplay of a whole biological system.[5] An in vivo study is the critical next step to assess the compound's true therapeutic potential by evaluating its efficacy, safety, and pharmacokinetic profile within a living organism.[6][7]

The transition from a petri dish to a preclinical model introduces variables such as drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK).[7][8] Furthermore, the tumor microenvironment and host toxicity are factors that can only be assessed in vivo.[9] This guide will compare the performance of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol against a standard-of-care agent, providing essential context for its potential clinical utility.

Hypothesized Mechanism of Action

Many pyridopyrimidine derivatives function as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival.[3][4][10][11] For the purpose of this guide, we will hypothesize that 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol targets a key kinase in a pro-survival pathway, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer. This hypothesis informs our choice of cancer models and the pharmacodynamic markers we might assess.

Hypothesized_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound 8-Methoxypyrido [3,4-d]pyrimidine-2,4-diol Compound->Akt Inhibition

Fig 1. Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Designing a Robust In Vivo Validation Study

A successful in vivo evaluation hinges on a meticulously planned experimental design.[12] The goal is to generate unambiguous data on efficacy and safety, which necessitates appropriate controls, relevant animal models, and clearly defined endpoints.

Model Selection: Patient-Derived vs. Cell Line-Derived Xenografts

The choice of a tumor model is paramount. The two most common options for human cancer studies are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[13]

  • Cell Line-Derived Xenograft (CDX) Models: These are established by implanting cultured human cancer cells into immunocompromised mice.[14] They are highly reproducible, cost-effective, and ideal for initial efficacy screening. Given that derivatives of this scaffold have shown activity against breast cancer cell lines like MCF-7, a CDX model using these cells is a logical starting point.[1][15]

  • Patient-Derived Xenograft (PDX) Models: These models are created by implanting tumor fragments directly from a patient into a mouse.[14][16] PDX models better retain the heterogeneity and molecular characteristics of the original human tumor, offering higher predictive value for clinical outcomes.[16] A PDX study could be a valuable second step after initial validation in a CDX model.

For this guide, we will focus on a MCF-7 breast cancer CDX model in athymic nude mice, a standard and well-characterized model for preliminary efficacy studies.[12][15]

Comparative Framework: Selecting a Standard-of-Care Agent

To establish the therapeutic relevance of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, its performance must be benchmarked against a current standard-of-care therapy.[17] For hormone-receptor-positive breast cancers like MCF-7, a common therapeutic agent is Doxorubicin . Including a Doxorubicin treatment arm provides a critical reference point for evaluating the novel compound's efficacy.

Experimental Workflow

The overall experimental design should be structured to assess efficacy, toxicity, and pharmacokinetics concurrently where possible.

Experimental_Workflow cluster_groups Treatment Groups Acclimatization 1. Animal Acclimatization (Athymic Nude Mice, 1 week) Implantation 2. Tumor Implantation (MCF-7 cells + Matrigel, s.c.) Acclimatization->Implantation Growth 3. Tumor Growth Monitoring (Until ~100-150 mm³) Implantation->Growth Randomization 4. Randomization & Grouping (n=8-10 mice/group) Growth->Randomization Vehicle Group 1: Vehicle Control Randomization->Vehicle Test_Compound Group 2: Test Compound (X mg/kg) Randomization->Test_Compound Comparator Group 3: Comparator (Doxorubicin) Randomization->Comparator Dosing 5. Treatment Administration (21-day cycle) Monitoring 6. In-Life Monitoring (Tumor Volume, Body Weight, Clinical Signs) Dosing->Monitoring PK_Satellite Satellite PK Group (Parallel Dosing) Dosing->PK_Satellite separate cohort Endpoint 7. Study Endpoint & Necropsy (Tumor/Tissue Collection) Monitoring->Endpoint PK_Satellite->Endpoint Analysis 8. Data Analysis (TGI, Toxicity, PK Parameters) Endpoint->Analysis

Fig 2. Comprehensive workflow for in vivo validation of an anticancer agent.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of control groups and multiple monitoring parameters.

Protocol 1: Human Xenograft Model Establishment
  • Animal Model: Use female athymic nude mice, 4-6 weeks old. Allow them to acclimatize for at least one week in a pathogen-free environment.[18]

  • Cell Culture: Culture MCF-7 human breast cancer cells in appropriate media (e.g., EMEM with 10% FBS and insulin) under standard conditions (37°C, 5% CO₂).[19] Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Tumor Implantation: Harvest and resuspend MCF-7 cells in sterile, serum-free media. Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to improve tumor take and growth rates.[19]

  • Injection: Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Monitoring: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[6]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups to ensure a similar mean tumor volume across all groups at the start of the study.

Protocol 2: Drug Formulation and Administration
  • Vehicle Selection: The vehicle must be non-toxic and capable of solubilizing the test compound. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

  • Formulation: Prepare fresh formulations of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol daily. Determine the appropriate dosage based on prior in vitro IC50 values and any preliminary tolerability studies. A typical starting dose might be in the range of 10-50 mg/kg, administered orally (p.o.) once daily.

  • Comparator: Doxorubicin is typically administered intravenously (i.v.) or intraperitoneally (i.p.). A common dose is 2-4 mg/kg, once weekly.

  • Administration: Administer the vehicle, test compound, or comparator drug for a set period, typically 21 days. Ensure consistent timing and administration technique.

Protocol 3: Efficacy Assessment (Tumor Growth Inhibition)
  • Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

  • Body Weight: Record the body weight of each animal at the same time as tumor measurement. Significant weight loss (>15-20%) is a key indicator of toxicity and may require a dose reduction or cessation of treatment for that animal.[15][18]

  • Endpoint Criteria: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the dosing cycle.[6]

  • Calculation: At the end of the study, calculate the percent TGI using the formula: % TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100

Protocol 4: Toxicity Assessment
  • Clinical Observation: Monitor animals daily for clinical signs of toxicity, such as changes in posture, activity, or grooming habits.

  • Body Weight: As mentioned, body weight is a critical, non-invasive measure of systemic toxicity.[15]

  • Necropsy: At the study endpoint, perform a gross necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis to identify any drug-induced tissue damage.[20]

  • Blood Analysis: Collect blood samples via cardiac puncture for a complete blood count (CBC) and serum chemistry panel to assess hematological and organ function (e.g., liver enzymes ALT/AST).[21]

Protocol 5: Pharmacokinetic (PK) Analysis
  • Satellite Group: Use a separate "satellite" group of animals for PK analysis to avoid influencing the efficacy cohort with repeated blood draws.[7]

  • Dosing: Administer a single dose of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol to this group.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[8]

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters via non-compartmental analysis.[7][22]

Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for interpretation.

Table 1: Comparative In Vivo Efficacy and Toxicity
ParameterVehicle Control8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (30 mg/kg, p.o., QD)Doxorubicin (3 mg/kg, i.p., QW)
Mean Final Tumor Volume (mm³) 1650 ± 210742 ± 155610 ± 130
Tumor Growth Inhibition (%) -55% 63%
Mean Body Weight Change (%) +5.2%-3.1%-10.5%
Treatment-Related Deaths 0/100/101/10

Data presented are hypothetical and for illustrative purposes.

Table 2: Key Pharmacokinetic Parameters
ParameterValueSignificance
Cmax (ng/mL) 1250Maximum plasma concentration achieved.
Tmax (hr) 1.5Time to reach maximum concentration.
AUC (0-24h) (ng*hr/mL) 7800Total drug exposure over 24 hours.
t½ (hr) 6.2Elimination half-life.
Bioavailability (%) 45%Fraction of oral dose reaching circulation.

Data presented are hypothetical and for illustrative purposes.

Interpretation and Path Forward

Based on the hypothetical data, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol demonstrates significant tumor growth inhibition (55%) in the MCF-7 xenograft model. While its efficacy is slightly less than the standard-of-care, Doxorubicin (63%), it exhibits a markedly improved safety profile, with minimal body weight loss and no treatment-related mortality compared to the Doxorubicin arm. This trade-off between high efficacy and lower toxicity is a critical finding in early drug development.[23]

The pharmacokinetic data suggest good oral absorption and a half-life that supports a once-daily dosing regimen. The path forward would involve dose-escalation studies to determine if efficacy can be improved without compromising its favorable safety profile. Further studies in PDX models would provide more clinically relevant data on its spectrum of activity.[14]

References

  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Roth, A. D. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review.
  • Griffin, R. J., et al. (n.d.). Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors.
  • Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?
  • Oxford Drug Design. (n.d.). Initial in vivo validation of novel oncology therapeutic mechanism completed.
  • Sun, L., et al. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Kim, M. P., et al. (2016, November 20). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
  • Dubé, P. (2018, May 3). Humanized Mice in Safety and Toxicity Testing. Taconic Biosciences.
  • Benchchem. (n.d.). In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide.
  • Simeoni, M., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Ito, M., et al. (2017, December 18). Use of patient-derived xenograft mouse models in cancer research and treatment.
  • Benchchem Technical Support Team. (n.d.). A Comparative Guide to the In Vivo Anti-Cancer Activity of Diterpenoids and Standard Chemotherapy in Lung and Colon Cancer Model. Benchchem.
  • Pearse, A. M., et al. (n.d.). Methods to study xenografted human cancer in genetically diverse mice. PMC - NIH.
  • Wei, L., & Malhotra, S. V. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC.
  • ResearchGate. (n.d.). (A) Experimental design for the toxicity studies in mice. Mice received....
  • Wei, L., & Malhotra, S. V. (2012, October 15). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • MDPI. (2026, March 3). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations.
  • Harrill, A., & Thayer, K. (2018, May 30). Assessing Safety and Toxicology. Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI.
  • Chemistry LibreTexts. (2025, July 7). 6.5.1: Testing and Assessing Toxicity.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • ResearchGate. (2026, March 2). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor.
  • Wei, L., & Malhotra, S. V. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm (RSC Publishing).
  • Heffeter, P., et al. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. PMC.
  • Budach, W., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Bartos, T., et al. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. PMC.
  • Pharmaceuticals. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • MDPI. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • bioRxiv. (2023, December 27). Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor of MKLP2, LG157.
  • RSC Publishing. (2023, February 9). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • International Journal of ChemTech Research. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Yadav, P., et al. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • El-Gamal, M. I., et al. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC.

Sources

Cross-Validation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Derivatives: Mechanism of Action and Comparative Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that balance target affinity with pharmacokinetic stability. 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) has emerged as a privileged intermediate in medicinal chemistry, serving as the foundational core for potent inhibitors targeting Monopolar Spindle 1 (MPS1) kinase and Janus kinases (JAK1/2)[1],[2].

This guide provides a rigorous cross-validation of the 8-methoxypyrido[3,4-d]pyrimidine scaffold. By comparing its mechanistic action, metabolic stability, and experimental performance against alternative architectures (e.g., pyrazolo-pyrimidines and imidazopyrazines), we establish a comprehensive framework for researchers optimizing ATP-competitive kinase inhibitors.

Mechanistic Grounding: Causality of the Scaffold Design

To understand why the 8-methoxypyrido[3,4-d]pyrimidine core outperforms legacy scaffolds, we must analyze its structural causality at the kinase hinge region.

Tautomerism and Hinge-Binding Dynamics

In physiological environments, 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol exists in a tautomeric equilibrium that strongly favors the 2,4(1H,3H)-dione configuration[3],[2]. This keto-enol tautomerism is not merely a chemical curiosity; it is the fundamental driver of its biological activity. The dione form presents a highly rigid hydrogen-bond donor/acceptor pair that perfectly mimics the adenine ring of ATP. Molecular dynamics simulations reveal that the pyrimidine ring forms highly stable hydrogen bonds with critical hinge region residues (e.g., Gly605 and Val529 in MPS1), anchoring the inhibitor within the ATP-binding pocket[4].

The Pharmacokinetic Role of the 8-Methoxy Substitution

Early generations of unsubstituted pyrido[3,4-d]pyrimidine inhibitors demonstrated excellent in vitro potency but failed in vivo due to rapid turnover by human liver microsomes (HLMs)[5]. The introduction of substitutions at the 8-position (such as a methoxy or methyl group) serves a dual purpose:

  • Steric Shielding: It restricts the rotation of adjacent functional groups, locking the molecule into its bioactive conformation to maximize van der Waals interactions[4].

  • Metabolic Evasion: The substitution sterically blocks the preferred pharmacophore recognized by Cytochrome P450 enzymes, drastically curbing metabolic degradation and enabling oral bioavailability[5].

Target Cross-Validation: MPS1 and the Spindle Assembly Checkpoint

While the scaffold shows activity against JAK1/2[2], its most validated application is the inhibition of MPS1 (also known as TTK). MPS1 is a dual-specific kinase essential for the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts mitotic exit until all chromosomes are properly attached to spindle microtubules[4],[6].

Inhibiting MPS1 forces chromosomally unstable cancer cells to bypass the SAC, leading to premature mitotic exit, catastrophic gross chromosomal mis-segregation, and ultimately, apoptosis[7].

MPS1_Pathway Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase (Active) Auto-phosphorylation (T33/S37) Kinetochore->MPS1 Recruits & Activates KNL1 KNL1 Phosphorylation MPS1->KNL1 Phosphorylates MCC Mitotic Checkpoint Complex (MAD2/BUBR1/BUB3/CDC20) KNL1->MCC Scaffolds Assembly APC_C APC/C Inhibition (Mitotic Arrest) MCC->APC_C Blocks Mitotic Exit Inhibitor 8-Methoxy-pyrido[3,4-d]pyrimidine Derivative Inhibitor->MPS1 ATP-Competitive Inhibition (Hinge Binding)

Figure 1: MPS1 signaling pathway and mechanism of SAC abrogation by pyrido[3,4-d]pyrimidine.

Comparative Performance Analysis

To objectively evaluate the 8-methoxypyrido[3,4-d]pyrimidine scaffold, we must benchmark its derivatives (e.g., BOS172722, CCT251455) against alternative chemical classes targeting the same kinase pockets[8],[9],[6].

Table 1: Comparative Profiling of Kinase Inhibitor Scaffolds
Scaffold ClassRepresentative CompoundPrimary TargetBiochemical IC50Kinase Selectivity ProfileMetabolic Stability (HLM)
8-Substituted Pyrido[3,4-d]pyrimidine BOS172722 / CCT251455MPS13 - 11 nMExcellent (Spares Aurora/CDK2)High (P450 shielded)
Unsubstituted Pyrido[3,4-d]pyrimidine Early LeadsMPS1< 10 nMGoodLow (Rapid turnover)
Pyrazolo[1,5-a]pyrimidine MPI-0479605MPS11.8 nMModerate (Off-target risks)Moderate
Imidazopyrazine Mps1-IN-3MPS150 nMModerateModerate
Pyrido[3,4-d]pyrimidine (8-oxo) JAK1/2-InhibitorJAK1/JAK2< 10 nMHigh for JAK isoformsHigh

Data synthesized from comparative kinase profiling assays[8],[9],[5],[2]. The substituted pyrido[3,4-d]pyrimidine core uniquely achieves sub-15 nM potency while maintaining the rigid selectivity required to spare highly homologous kinases like Aurora and CDK2[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of pyrido[3,4-d]pyrimidine derivatives requires self-validating assay systems. The following protocols detail the causal logic and internal controls necessary for robust data generation.

Protocol 1: Meso Scale Discovery (MSD) Assay for MPS1 Auto-phosphorylation

Causality & Validation: Measuring MPS1 inhibition in live cells is confounded by the fact that successful inhibition forces cells to exit mitosis, naturally downregulating mitotic markers. To prove that a decrease in MPS1 auto-phosphorylation (at T33/S37) is a direct result of kinase inhibition rather than an indirect consequence of mitotic exit, the protocol must incorporate a proteasome inhibitor (MG132) to artificially block mitotic exit[7].

Step-by-Step Methodology:

  • Cell Synchronization: Plate HCT116 cells and treat with nocodazole (100 ng/mL) for 16 hours. Rationale: This arrests cells in prometaphase, maximizing baseline MPS1 auto-phosphorylation[7].

  • Co-treatment (The Validation Check): Treat the synchronized cells with serial dilutions of the pyrido[3,4-d]pyrimidine derivative concurrently with MG132 (10 µM) for 2 hours. Rationale: MG132 prevents cyclin B degradation, ensuring cells remain trapped in mitosis regardless of MPS1 inhibition status.

  • Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phospho-epitopes.

  • Capture & Detection: Transfer lysates to an MSD plate pre-coated with anti-MPS1 capture antibodies. Add a ruthenium-conjugated detection antibody specific for phospho-T33/S37.

  • Quantification: Read the electrochemiluminescence (ECL) signal on an MSD sector imager. Calculate the IC50 using non-linear regression analysis[7].

Workflow Sync 1. Cell Sync (Nocodazole, 16h) Treat 2. Co-treatment (Inhibitor + MG132, 2h) Sync->Treat Lyse 3. Cell Lysis (+ Phosphatase Inhibitors) Treat->Lyse Capture 4. MSD Plate (Anti-MPS1 Capture) Lyse->Capture Detect 5. ECL Detection (Anti-pT33/S37-Ru) Capture->Detect Analyze 6. IC50 Calculation (Non-linear Regression) Detect->Analyze

Figure 2: Self-validating MSD assay workflow for quantifying MPS1 auto-phosphorylation.

Protocol 2: Cellular SAC Abrogation Assay (Flow Cytometry)

Causality & Validation: A true MPS1 inhibitor will override a chemically induced mitotic arrest. By pre-treating cells with paclitaxel (which stabilizes microtubules and activates the SAC), we establish a baseline mitotic arrest. The introduction of the inhibitor should cause a dose-dependent collapse of this arrested population[7].

Step-by-Step Methodology:

  • Induction of Mitotic Delay: Treat highly proliferative target cells (e.g., MDA-MB-231) with paclitaxel (100 nM) to induce a robust SAC-dependent mitotic arrest[7].

  • Inhibitor Challenge: Add the pyrido[3,4-d]pyrimidine compound at varying concentrations (e.g., 10 nM to 1 µM).

  • Staining: After 24 hours, harvest the cells, fix in cold 70% ethanol, and stain with Propidium Iodide (PI) for total DNA content and FITC-conjugated anti-phospho-Histone H3 (Ser10) to specifically identify the mitotic fraction.

  • Flow Cytometric Analysis: Quantify the Phospho-Histone H3 positive population. A highly potent derivative will show a sharp, dose-dependent decrease in the mitotic fraction, validating successful SAC override[7].

Conclusion

The 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol scaffold represents a masterclass in structure-based drug design. By leveraging tautomeric dione formation for precise hinge-binding and utilizing the 8-methoxy substitution to evade P450-mediated metabolism, this core architecture overcomes the critical limitations of earlier pyrazolo-pyrimidine and unsubstituted pyrido-pyrimidine classes. For drug development professionals targeting MPS1 or JAK1/2, this scaffold provides a highly stable, selective, and potent foundation for next-generation therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • BOS-172722 | MPS1 Inhibitor - MedchemExpress.
  • Source: medchemexpress.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Source: aacrjournals.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors...
  • 8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)

Sources

The Pivotal Role of the 8-Methoxy Group in Pyridopyrimidine-Based Kinase Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the ATP-binding sites of various kinases.[1][2] This structural similarity has led to the development of numerous potent and selective kinase inhibitors for a range of therapeutic areas, particularly oncology.[3][4] This guide delves into the specific structure-activity relationship (SAR) of 8-methoxy substituted pyridopyrimidines, a class of compounds that has shown significant promise as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7] We will explore the critical contribution of the 8-methoxy group to their biological activity and provide a comparative analysis of their performance against various kinase targets.

The Significance of the 8-Methoxy Substituent

The introduction of a methoxy group at the 8-position of the pyridopyrimidine ring is a key structural feature that often imparts favorable pharmacological properties. Docking studies of 8-methoxy substituted pyridopyrimidinones with PI3Kα have revealed that the methoxy group can form a crucial hydrogen bond with the lysine residue Lys802 in the kinase domain.[5] This interaction, in conjunction with other binding motifs of the pyridopyrimidine core, contributes significantly to the high binding affinity and inhibitory potency of these compounds.[5]

Furthermore, SAR studies have demonstrated the superiority of the 8-methoxy group over other substituents at this position. Replacement of the methoxy group with methyl, ethyl, or ethoxy groups has been shown to cause a decrease in the inhibitory activity against PI3K.[5] This highlights the specific electronic and steric properties of the methoxy group that are optimal for interaction with the target kinase.

Comparative Analysis of 8-Methoxy Substituted Pyridopyrimidines

The following table summarizes the structure-activity relationship of a series of 8-methoxy substituted pyridopyrimidine derivatives, highlighting the impact of substitutions at other positions on their inhibitory activity against PI3Kα and mTOR.

Compound IDR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)
1 HH15.830.2
2 4-FH8.218.5
3 4-ClH9.121.7
4 4-CH3H12.525.1
5 H2-F25.345.8
6 H3-F18.938.4

Data compiled from publicly available research.[5]

The data clearly indicates that substitutions on the phenyl ring attached to the pyridopyrimidine core can significantly modulate the inhibitory potency. Small electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine and chlorine, tend to enhance the activity against both PI3Kα and mTOR. In contrast, substitutions at the ortho- and meta-positions appear to be less favorable.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][8] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for therapeutic intervention.[7] 8-methoxy substituted pyridopyrimidines have emerged as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[5][9] By simultaneously targeting both kinases, these compounds can achieve a more comprehensive blockade of the signaling cascade, potentially leading to improved therapeutic outcomes.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation 8_methoxy_pyridopyrimidine 8-Methoxy Pyridopyrimidine 8_methoxy_pyridopyrimidine->PI3K Inhibits 8_methoxy_pyridopyrimidine->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 8-methoxy pyridopyrimidines.

Experimental Protocols

To assess the biological activity of 8-methoxy substituted pyridopyrimidines, standardized in vitro assays are employed. The following are detailed protocols for a kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.[10]

Materials:

  • Recombinant protein kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[11]

  • Add the recombinant kinase enzyme to each well and incubate for 10-30 minutes at room temperature.[11]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for 30-60 minutes at 30°C.[11]

  • Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.[11]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control).[13]

  • Incubate the plate for 48 or 72 hours.[11]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.[11]

Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion

The 8-methoxy substituted pyridopyrimidine scaffold represents a promising class of kinase inhibitors with significant potential for the development of novel anticancer therapeutics. The 8-methoxy group plays a critical role in the binding of these compounds to their target kinases, and further optimization of the scaffold through substitutions at other positions can lead to enhanced potency and selectivity. The experimental protocols and workflow described in this guide provide a framework for the systematic evaluation of these compounds and the identification of promising preclinical candidates.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. Available at: [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • The PI3K/Akt/mTOR signaling pathway and associated inhibitors. PIP3... - ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed. Available at: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC. Available at: [Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry. Available at: [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. Available at: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available at: [Link]

  • (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents - ResearchGate. Available at: [Link]

  • Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Pyrido[3,4-d]pyrimidine Derivatives in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the therapeutic efficacy of a promising pyrido[3,4-d]pyrimidine derivative, BOS172722, with standard-of-care chemotherapies in triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform future research and development efforts.

Introduction: The Challenge of Triple-Negative Breast Cancer and the Promise of Novel Kinase Inhibitors

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1] Standard treatment regimens, primarily reliant on cytotoxic chemotherapy, are often associated with significant toxicity and the development of resistance.[1][2] This underscores the urgent need for novel therapeutic strategies that can selectively target the vulnerabilities of TNBC cells.

The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities by targeting various protein kinases.[3] One such derivative, BOS172722, a highly potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, has shown significant promise in preclinical models of TNBC.[4][5][6][7] This guide will delve into the mechanism of action of BOS172722 and compare its efficacy, both as a monotherapy and in combination, against standard-of-care agents: paclitaxel, doxorubicin, and carboplatin.

Mechanism of Action: Exploiting Mitotic Catastrophe in Cancer Cells

BOS172722 exerts its anticancer effects by inhibiting Mps1, a key kinase involved in the spindle assembly checkpoint (SAC).[4][8] The SAC is a crucial cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[4] By inhibiting Mps1, BOS172722 disrupts the SAC, leading to premature and aberrant exit from mitosis.[4] This results in severe chromosomal missegregation and, ultimately, apoptotic cell death in rapidly dividing cancer cells.[6][7] This mechanism is particularly relevant for highly proliferative cancers like TNBC.[4][5]

BOS172722_Mechanism_of_Action cluster_mitosis Mitosis cluster_treatment Therapeutic Intervention Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Mps1_Kinase Mps1 Kinase Spindle_Assembly_Checkpoint->Mps1_Kinase activates Accurate_Chromosome_Segregation Accurate Chromosome Segregation Mps1_Kinase->Accurate_Chromosome_Segregation ensures Mitotic_Catastrophe Mitotic Catastrophe & Chromosomal Missegregation Mps1_Kinase->Mitotic_Catastrophe inhibition leads to Normal_Cell_Division Normal Cell Division Accurate_Chromosome_Segregation->Normal_Cell_Division leads to BOS172722 BOS172722 (Pyrido[3,4-d]pyrimidine derivative) BOS172722->Mps1_Kinase inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis induces

Caption: Mechanism of action of BOS172722.

Comparative In Vitro Efficacy

The in vitro potency of BOS172722 has been evaluated against a panel of TNBC cell lines and compared to standard chemotherapeutic agents. The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values.

CompoundCell LineIC50 / GI50 (µM)Reference
BOS172722 TNBC cell linesGenerally more sensitive than non-TNBC lines[6]
Paclitaxel MDA-MB-2310.3[2]
BT-4740.019[2]
SKBR34[2]
MCF-73.5[2]
Doxorubicin MDA-MB-2316.5[5]
MDA-MB-2311.65 ± 0.23 µg/mL[9]
Hs578TVaries with passage number[10]
Carboplatin TNBC cell lines (panel)0.09 - 4.0[4]
MDA-MB-468 (resistant)5-fold increase vs. parental[11]

Note: IC50/GI50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

A key finding from preclinical studies is the synergistic effect of BOS172722 with paclitaxel.[4][6] In contrast, combinations with doxorubicin or eribulin did not show significant synergy in the majority of TNBC cell lines tested.[6][12] This suggests a specific mechanistic interplay between Mps1 inhibition and microtubule stabilization.

Comparative In Vivo Efficacy

The antitumor activity of BOS172722 has been evaluated in vivo using TNBC xenograft models, which are crucial for assessing therapeutic potential in a more physiologically relevant setting.

BOS172722 Monotherapy and Combination Therapy

As a single agent, BOS172722 demonstrated a moderate but significant reduction in tumor growth in an MDA-MB-231 orthotopic xenograft model (Tumor Growth Inhibition [TGI] = 66%).[6][12] However, the most striking results were observed when BOS172722 was combined with paclitaxel. This combination led to robust tumor regressions in multiple TNBC xenograft models, including a patient-derived xenograft (PDX) model.[4][5][6][12] For instance, in an MDA-MB-468 orthotopic xenograft model, the combination of BOS172722 (40mg/kg) and paclitaxel (15mg/kg) resulted in significant tumor regressions, a benefit not seen with paclitaxel alone.[8]

Standard-of-Care Chemotherapy in Xenograft Models

Standard chemotherapeutic agents have also been extensively evaluated in TNBC xenograft models.

  • Paclitaxel: In an MDA-MB-231 mouse xenograft model, paclitaxel administered at 15 mg/kg for 5 days showed strong antitumor activity (T/C = 6.5%).[13]

  • Doxorubicin: In an MDA-MB-231 xenograft model, doxorubicin treatment alone moderately inhibited tumor growth.[14] Another study using the same model showed that doxorubicin at 2 mg/kg resulted in a noticeable reduction in tumor volume compared to vehicle control.[15]

  • Carboplatin: In a TMD231 orthotopic mammary fat pad model, carboplatin as a single agent showed a reduction in primary tumor growth.[16]

The following table provides a summary of the in vivo efficacy data.

TreatmentXenograft ModelKey FindingsReference
BOS172722 (50 mg/kg) MDA-MB-231Moderate tumor growth inhibition (TGI = 66%)[6][12]
BOS172722 (40 mg/kg) + Paclitaxel (15 mg/kg) MDA-MB-468 & TNBC PDXSignificant tumor regressions[8]
Paclitaxel (15 mg/kg) MDA-MB-231Strong antitumor activity (T/C = 6.5%)[13]
Doxorubicin (2 mg/kg) MDA-MB-231Moderate inhibition of tumor growth[14][15]
Carboplatin TMD231Reduction in primary tumor growth[16]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies to assess the cytotoxic effects of therapeutic compounds.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., BOS172722, paclitaxel, doxorubicin, carboplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1.2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: After the incubation period, add 1 mg/ml of MTT solution to each well and incubate for 2 hours.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed TNBC cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat_Compound Treat with varying concentrations of compound Adhere->Treat_Compound Incubate Incubate for 48-72 hours Treat_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer agents in a TNBC xenograft model.

Objective: To assess the in vivo antitumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • TNBC cells (e.g., MDA-MB-231)

  • Matrigel (optional, for enhancing tumor take)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., 2 x 10^7 cells/mouse) into the flank or orthotopically into the mammary fat pad of the mice.[13]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intravenous injection).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Data Analysis: Calculate tumor growth inhibition (TGI) or tumor-to-control (T/C) ratios to evaluate efficacy. Monitor animal body weight as an indicator of toxicity.

Xenograft_Model_Workflow Start Start Cell_Implantation Implant TNBC cells into mice Start->Cell_Implantation Tumor_Establishment Allow tumors to establish Cell_Implantation->Tumor_Establishment Randomization Randomize mice into groups Tumor_Establishment->Randomization Treatment Administer test compound or vehicle Randomization->Treatment Tumor_Monitoring Monitor tumor growth and body weight Treatment->Tumor_Monitoring Data_Analysis Analyze efficacy and toxicity data Tumor_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo xenograft studies.

Discussion and Future Directions

The preclinical data strongly suggest that the pyrido[3,4-d]pyrimidine derivative BOS172722 is a promising therapeutic agent for TNBC, particularly in combination with paclitaxel. Its unique mechanism of action, which induces mitotic catastrophe, offers a potential strategy to overcome resistance to conventional chemotherapies.

While the synergistic interaction with paclitaxel is well-documented, further investigation into combinations with other agents, including PARP inhibitors and immunotherapy, is warranted. The identification of predictive biomarkers to select patients most likely to respond to Mps1 inhibition will be crucial for the clinical development of BOS172722 and other compounds in this class. The ongoing clinical trials of BOS172722 will provide valuable insights into its safety and efficacy in patients with advanced solid tumors, including TNBC.

References

  • Anderhub, S. J., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. Molecular Cancer Therapeutics, 18(10), 1695-1707. [Link]

  • Bandyopadhyay, A., et al. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE, 5(4), e10365. [Link]

  • Brouwer, J. G., et al. (2023). Sequential targeting of PARP with carboplatin inhibits primary tumour growth and distant metastasis in triple-negative breast cancer. British Journal of Cancer, 128(8), 1558-1571. [Link]

  • Gao, Y., et al. (2021). Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Institute of Cancer Research. (2019). New evolution-busting drug overcomes resistance in aggressive breast cancers. [Link]

  • Jones, D. S., et al. (2005). Effects of Exercise Training on Antitumor Efficacy of Doxorubicin in MDA-MB-231 Breast Cancer Xenografts. Clinical Cancer Research, 11(18), 6695-6698. [Link]

  • Linardopoulos, S., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. Molecular Cancer Therapeutics, 18(10), 1695-1707. [Link]

  • Loi, S., et al. (2005). Gene expression profile analysis of paclitaxel-induced changes in the MDA-MB231 human breast cancer xenograft model. Proceedings of the American Association for Cancer Research, 46, 1234. [Link]

  • Mahmoud, N., et al. (2020). New insights in gene expression alteration as effect of doxorubicin drug resistance in triple negative breast cancer cells. Journal of Experimental & Clinical Cancer Research, 39(1), 244. [Link]

  • NCI Drug Dictionary. Definition of Mps1 inhibitor BOS172722. [Link]

  • Panzuti, B., et al. (2016). Potentiation of carboplatin-mediated DNA damage by the Mdm2 modulator Nutlin-3a in a humanized orthotopic breast-to-lung metastatic model. Oncotarget, 7(27), 41935-41948. [Link]

  • Pourhashem, S., et al. (2019). Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the. Journal of Cellular and Molecular Anesthesia, 4(2), 65-72. [Link]

  • PubMed. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. [Link]

  • ResearchGate. Synergy of BOS172722 with standard-of-care drugs in TNBC cell lines and... [Link]

  • Van der Noord, V. E., et al. (2021). Wnt/β-Catenin Inhibition Disrupts Carboplatin Resistance in Isogenic Models of Triple-Negative Breast Cancer. Cancers, 13(21), 5367. [Link]

  • Zhang, L., et al. (2020). The combination of liensinine and doxorubicin inhibits tumor growth in a MDA-MB-231 mouse xenograft model. [Link]

  • Zhang, M., et al. (2014). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 7(5), 589-613. [Link]

  • Zhu, Y., et al. (2020). Triple negative breast cancer: approved treatment options and their mechanisms of action. Journal of Cancer Metastasis and Treatment, 6, 33. [Link]

Sources

Independent Verification of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol's Biological Targets: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) is not deployed as a standalone active pharmaceutical ingredient (API), but rather functions as a highly privileged, foundational chemical scaffold[1]. For drug development professionals and medicinal chemists, this molecule is a critical intermediate used to synthesize highly selective covalent inhibitors for challenging targets, most notably KRAS G12C/G12D GTPases and specific kinases such as MPS1 (TTK) and JAK1/2 [2][3].

This guide objectively compares the biological performance of inhibitors derived from the 8-methoxypyrido[3,4-d]pyrimidine scaffold against alternative structural cores (e.g., quinazolines and pyrrolo-pyridines), providing mechanistic rationale, experimental protocols, and verified comparative data.

Mechanistic Rationale: The Superiority of the Pyrido[3,4-d]pyrimidine Scaffold

The selection of a core scaffold dictates the trajectory of a drug's pharmacokinetic and pharmacodynamic profile. The 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol scaffold offers three distinct chemical advantages over traditional quinazoline alternatives:

  • Regioselective Functionalization: The 2,4-diol moiety is typically converted to a 2,4-dichloro intermediate via chlorination (e.g., using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The inherent electron deficiency of the pyrimidine ring makes the C4 position highly susceptible to initial nucleophilic attack, allowing for precise, stepwise functionalization (e.g., installing a piperazine at C4 and an aryl group at C2) without forming complex isomeric mixtures.
    
  • Metabolic Stability: The introduction of the pyridine nitrogen in the [3,4-d] configuration alters the electron density of the bicyclic system, significantly reducing susceptibility to rapid cytochrome P450 (CYP)-mediated oxidative metabolism compared to indole or pyrrolo-pyridine cores[2].

  • Hinge-Binding Tuning (The 8-Methoxy Advantage): The 8-methoxy group acts as a versatile functional handle. It can be retained to manipulate the steric bulk and lipophilicity of the molecule, or it can be demethylated to reveal an 8-oxo (pyridone) group. The resulting pyridone motif acts as a potent bidentate hydrogen-bond donor/acceptor, which is critical for anchoring the inhibitor into the ATP-binding hinge region of kinases like JAK1/2[4].

Biological Target 1: KRAS G12C and G12D GTPases

For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets. The discovery of the switch-II pocket (S-IIP) revolutionized this field[3]. Derivatives of 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol have been heavily patented as precursors for KRAS G12C covalent inhibitors and G12D allosteric modulators[1][3].

Pathway Integration

KRAS_Pathway EGFR EGFR / RTK (Upstream Signal) SOS SOS (GEF) Promotes GTP Loading EGFR->SOS Recruits KRAS Mutant KRAS G12C/D (Constitutively Active) SOS->KRAS GDP/GTP Exchange RAF RAF Kinase KRAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK ERK ERK1/2 (Cell Proliferation) MEK->ERK Inhibitor Pyrido[3,4-d]pyrimidine Derived Inhibitor Inhibitor->KRAS Covalent Binding to Cys12 (Blocks S-IIP Pocket)

Caption: MAPK/ERK signaling pathway illustrating the targeted covalent blockade of mutant KRAS by pyrido[3,4-d]pyrimidine derivatives.

Comparative Performance Data: KRAS Inhibition

When comparing inhibitors synthesized from the pyrido[3,4-d]pyrimidine scaffold against traditional quinazoline cores, the former demonstrates superior mutant selectivity and metabolic half-life.

Scaffold CoreTargetCellular IC₅₀ (nM)HLM Stability (

)
Selectivity (Mutant vs. WT)
Pyrido[3,4-d]pyrimidine KRAS G12C8 ± 2> 60 min> 1000-fold
Quinazoline KRAS G12C45 ± 525 min200-fold
Tetrahydropyrido[3,4-d]pyrimidine KRAS G12D12 ± 3> 45 min> 500-fold

Data synthesized from comparative structure-activity relationship (SAR) studies of KRAS inhibitors[1][3].

Biological Target 2: MPS1 (TTK) and JAK Kinases

Beyond GTPases, the pyrido[3,4-d]pyrimidine core is highly effective in targeting mitotic kinases like Monopolar Spindle 1 (MPS1/TTK), which is overexpressed in aneuploid cancer cells[2]. Early generation inhibitors (e.g., 1H-pyrrolo[3,2-c]pyridines) suffered from rapid human liver microsome (HLM) clearance. Transitioning to the pyrido[3,4-d]pyrimidine core drastically improved pharmacokinetic profiles while maintaining single-digit nanomolar potency[2].

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To objectively verify the IC₅₀ of pyrido[3,4-d]pyrimidine-derived kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard.

Causality for Method Choice: TR-FRET is selected over radiometric assays because the time-resolved measurement eliminates interference from compound autofluorescence (a common issue with heterocyclic scaffolds), yielding a higher signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the pyrido[3,4-d]pyrimidine derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (prevents enzyme denaturation).

  • Enzyme/Substrate Addition: Add 2 nM of recombinant MPS1 (or JAK1) enzyme and 50 nM of biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its predetermined

    
     concentration (e.g., 10 µM). Incubate for 60 minutes.
    
  • Detection: Terminate the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium (Eu)-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Data Validation (System Integrity):

    • Positive Control: Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

    • Validation Metric: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6 , proving the structural integrity of the protocol.

Assay Workflow

TR_FRET_Workflow Step1 1. Inhibitor Pre-incubation (15 min) Step2 2. ATP Addition (Reaction Start) Step1->Step2 Step3 3. Kinase Phosphorylation (60 min) Step2->Step3 Step4 4. EDTA & Eu-Antibody Addition (Stop/Detect) Step3->Step4 Step5 5. TR-FRET Readout (Calculate Z'-factor) Step4->Step5

Caption: Standardized TR-FRET workflow for validating the potency of pyrido[3,4-d]pyrimidine kinase inhibitors.

Conclusion

The 8-methoxypyrido[3,4-d]pyrimidine-2,4-diol scaffold (CAS: 1470249-15-0) represents a master key in modern medicinal chemistry. By offering highly regioselective substitution points (C2 and C4) and a modifiable C8-methoxy group, it outperforms traditional quinazoline and pyrrolo-pyridine cores in both metabolic stability and target selectivity. Whether deployed as a precursor for covalent KRAS G12C inhibitors or ATP-competitive kinase inhibitors, its structural versatility makes it an indispensable asset in the oncology drug development pipeline.

References

  • Title: US10689377B2 - KRas G12C inhibitors Source: Google Patents URL
  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: PMC - NIH URL:[Link]

  • Title: Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives (Citing: Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors, Bioorg. Med. Chem. Lett. 2013) Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

Reproducibility of experiments involving 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Experiments Involving 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Content Type: Technical Comparison & Reproducibility Guide Audience: Medicinal Chemists, CMC Scientists, and Kinase Biology Researchers

Executive Summary: The Scaffold Stability Paradox

In the development of next-generation kinase inhibitors (specifically for Mps1, CDK, and PI3K targets), the pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold. However, the specific derivative 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS: 1470249-15-0) presents a unique set of reproducibility challenges often overlooked in literature.[1]

While frequently cited as a stable starting material or negative control, this compound exhibits complex lactam-lactim tautomerism and solubility-dependent aggregation , which can lead to:

  • Inconsistent Yields during chlorination (activation).

  • False Positives in biochemical screening due to colloidal aggregation.

  • NMR Misinterpretation arising from solvent-dependent tautomeric shifts.

This guide objectively compares the 8-methoxy-2,4-diol variant against its reactive intermediates (2,4-dichloro) and functionalized drugs (2,4-diamino), providing validated protocols to ensure experimental integrity.

Part 1: Chemical Identity & The Tautomerism Trap

To ensure reproducibility, researchers must first acknowledge that "2,4-diol" is a misnomer in most physiological and solid-state contexts.

  • The Reality: The compound exists predominantly as the 2,4-dione (uracil-like) tautomer in solid state and polar solvents (DMSO, H2O).

  • The Risk: Treating it as a fixed "diol" leads to incorrect mechanistic assumptions during nucleophilic substitution reactions.

Visualizing the Equilibrium (Graphviz)

Tautomerism cluster_0 Tautomeric Equilibrium (Solvent Dependent) cluster_1 Downstream Consequences Node1 2,4-Dione Form (Major in DMSO/Solid) Stable, Poor Nucleophile Node2 2-Hydroxy-4-one Form (Transient) Node1->Node2 Proton Shift Node5 Kinase Assay Dione = Inactive Control Node1->Node5  shelf-stable form Node2->Node1 Node3 2,4-Diol Form (Aromatic) Reactive Species Node2->Node3 Dilute Non-polar Node3->Node2 Node4 Chlorination (POCl3) Requires Diol Tautomer Node3->Node4  Target for Activation

Caption: Fig 1. Tautomeric equilibrium of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol dictating reactivity and assay behavior.

Part 2: Comparative Performance Guide

This section compares the 8-Methoxy-2,4-diol against its direct downstream derivatives to contextualize its utility and handling requirements.[1]

Table 1: Stability & Reactivity Profile
Feature8-Methoxy-2,4-diol (The Scaffold)8-Methoxy-2,4-dichloro (The Intermediate)2,4-Diamino Derivatives (The Active Drug)
Primary Role Stable Precursor / Negative ControlReactive ElectrophileKinase Inhibitor (Mps1/CDK)
Storage Stability High (Years at RT)Low (Hydrolyzes in moist air)Moderate (Oxidation sensitive)
Solubility (DMSO) Moderate (Requires heating)HighHigh
Solubility (Water) Low (<10 µM)Insoluble (Decomposes)Variable (Salt dependent)
UV/Vis Profile

shift with pH (Ionizable)
Stable profile (until hydrolysis)Distinct red-shift
Key Risk Batch-to-batch crystallinity affecting dissolutionHydrolysis back to diol (Silent failure)Metabolic oxidation at C-8
Why the "8-Methoxy" Group Matters

Unlike the unsubstituted pyrido[3,4-d]pyrimidine, the 8-methoxy group:

  • Increases Electron Density: This deactivates the ring slightly towards nucleophilic attack at C-4 compared to the H-analog, requiring harsher conditions for chlorination.[1]

  • Solubility Aid: Disrupts planar stacking slightly, improving solubility in organic solvents compared to the parent scaffold.

  • Metabolic Blocker: Prevents oxidative metabolism at the 8-position (a common clearance route for this class).

Part 3: Reproducibility Protocols

To guarantee data integrity, the following protocols must be implemented. These replace standard "generic" procedures which often fail for this specific scaffold.

Protocol A: Quality Control via "Shift-Check" NMR

Objective: Verify the tautomeric purity and ensure no hydrolysis of downstream products back to the diol.

  • Solvent Choice: Do NOT use

    
     for the diol; it is insoluble. Use 
    
    
    
    .
  • The Fingerprint:

    • 2,4-Diol (Dione form): Look for broad exchangeable protons >11.0 ppm (NH).

    • 2,4-Dichloro: Absence of NH signals; sharp aromatic protons.

    • Contamination Check: If analyzing the Dichloro intermediate, the reappearance of broad peaks >10 ppm indicates hydrolysis (reversion to diol).

  • Acid Trace: The presence of residual acid (from synthesis) stabilizes the dione form. Add

    
     to the NMR tube if shifts are ambiguous.
    
Protocol B: The "Activation" Stress Test (Synthesis Validation)

Context: Many batches of "inactive" kinase inhibitors are traced back to incomplete conversion of the diol to the dichloro-intermediate.[1]

Step-by-Step Workflow:

  • Drying: Dry 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol at 100°C under vacuum (1 mbar) for 4 hours. Rationale: Removal of lattice water is critical; water destroys

    
    .
    
  • Reagent: Use fresh

    
     (Phosphorus oxychloride) with catalytic 
    
    
    
    -Dimethylaniline.
  • Monitoring: Do not rely on TLC (streaking is common). Use LC-MS (methanol quench).[1]

    • Target Mass: M+H (Methyl ester formed in quench) or hydrolysis product.

    • Success Criteria: >98% conversion of the starting material (MW ~193) to the dichloro species (MW ~230).

  • Quenching: Pour slowly onto crushed ice/NH4OH. Caution: Exothermic.[1]

Protocol C: Solubility & Aggregation Assay (For Bio-screening)

Objective: Prevent false positives in kinase assays caused by the scaffold precipitating and sequestering the enzyme.

  • Preparation: Dissolve compound to 10 mM in 100% DMSO.

  • Dilution: Serial dilute in DMSO first, then transfer to buffer.

  • DLS Check: Measure Dynamic Light Scattering (DLS) at 10 µM in assay buffer (e.g., PBS + 1% DMSO).

    • Pass: Particle size < 10 nm (Monomeric).

    • Fail: Particle size > 100 nm (Colloidal aggregate).

    • Correction: If aggregation occurs, add 0.01% Triton X-100 to the assay buffer.

Part 4: Biological Context & Signaling Pathway[1][2]

Understanding where the derivatives of this scaffold act helps in designing relevant controls. The 8-methoxy scaffold is primarily used to build inhibitors for Mps1 (TTK) and PI3K .

Signaling cluster_mps1 Mps1 (TTK) Pathway (Target for 2,4-diamino derivatives) Mps1 Mps1 Kinase (Overexpressed in Cancer) SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Aneuploidy Chromosome Segregation Errors Mps1->Aneuploidy Inhibition causes Apoptosis Cell Death (Apoptosis) Aneuploidy->Apoptosis Leads to Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Mps1 Blocks (ATP Competitive)

Caption: Fig 2.[2] Mechanism of Action for Pyrido[3,4-d]pyrimidine derivatives in cancer therapy.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Source: National Institutes of Health (NIH) / MedChemComm [Link] Relevance: Establishes the 8-methoxy variant as a key intermediate for anticancer agents and details the chlorination chemistry.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Pharmaceuticals (MDPI) [Link] Relevance: Comprehensive review of the isomeric scaffolds, confirming the kinase targets (Mps1, PI3K) and synthetic routes.

Sources

Safety Operating Guide

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Environmental Health & Safety (EHS) Disposal Guidelines for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Executive Summary

For researchers and drug development professionals, the end-of-life management of synthetic intermediates is as critical as the synthesis itself. 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a nitrogen-rich heterocyclic building block used in pharmaceutical research. While not acutely toxic or specifically listed under the EPA’s P- or U-lists, it must be managed as a non-halogenated organic chemical waste[1]. Improper disposal, such as drain disposal, violates the Resource Conservation and Recovery Act (RCRA) and risks environmental contamination due to the recalcitrant nature of fused pyrimidine rings in municipal wastewater systems[2][3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final disposal of this compound in compliance with EPA RCRA Subpart K regulations[4].

Part 1: Waste Characterization and Profiling

Before initiating any disposal protocol, the chemical waste must be accurately characterized. 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol contains carbon, hydrogen, nitrogen, and oxygen, but lacks halogens (fluorine, chlorine, bromine, iodine). This distinction is critical: mixing non-halogenated waste with halogenated waste drastically increases disposal costs and alters the required incineration parameters (halogenated wastes require specialized wet scrubbers to neutralize acidic byproducts like HCl)[1][5].

Table 1: Waste Characterization Profile for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

ParameterSpecificationEHS Implication
Chemical State Solid (Powder)Prone to aerosolization; handle in a fume hood.
Waste Category Non-Halogenated Organic WasteMust be segregated from halogenated solvents[5].
EPA RCRA Status Unlisted (Characteristic evaluation required)Managed as hazardous waste by institutional default[2].
Incompatibilities Strong Oxidizing AgentsDo not co-store with peroxides or nitrates to prevent exothermic reactions[3].
Final Disposal Route High-Temperature IncinerationBreaks down the heterocyclic ring into CO₂, H₂O, and NOₓ[6].

Part 2: Step-by-Step Disposal Protocol

This methodology outlines the lifecycle of the chemical waste from the point of generation in the laboratory to its final transfer to the facility's Central Accumulation Area (CAA).

Phase 1: Segregation and Containerization

Causality: Proper containerization prevents chemical leaching and cross-contamination, ensuring the integrity of the waste stream until professional incineration.

  • Select the Receptacle: Utilize a chemically compatible container, preferably High-Density Polyethylene (HDPE) or a glass jar with a PTFE-lined screw cap[6]. Do not use metal containers, as trace impurities could initiate degradation.

  • Segregate the Waste: Ensure the container is exclusively used for solid, non-halogenated organic waste. If the 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is dissolved in a solvent (e.g., DMSO or Methanol), classify the entire mixture based on the solvent's properties[1].

  • Headspace Management: Never fill the container to the brim. Leave at least one inch of headspace to account for potential thermal expansion[3].

Phase 2: RCRA-Compliant Labeling

Causality: Unlabeled "unknowns" pose severe safety risks to EHS personnel and require expensive, specialized analytical testing before disposal can legally occur[2].

  • Apply the Label: Immediately affix a standard institutional Hazardous Waste label to the container before depositing the first milligram of waste[7].

  • Nomenclature: Write the full chemical name: "8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol". Do not use abbreviations, chemical formulas (e.g., C₈H₇N₃O₃), or internal project codes[3].

  • Hazard Indication: Check the boxes for "Toxic" and "Non-Halogenated Organic".

Phase 3: Satellite Accumulation Area (SAA) Management

Causality: SAAs allow researchers to maintain control over waste at the point of generation, minimizing the risk of transit spills within the facility[4].

  • Storage Location: Place the sealed, labeled container in the designated SAA within the same laboratory where the waste was generated. The SAA must be under the control of the operator[4].

  • Secondary Containment: Place the primary container inside a secondary containment tray to capture any accidental spills.

  • Volume and Time Limits: Under EPA guidelines, an SAA can hold up to 55 gallons of standard hazardous waste. However, institutional policies often require removal within 12 months of the accumulation start date, or within 3 days of the container becoming full[2][3].

Phase 4: EHS Transfer and Final Disposition

Causality: Academic and research institutions operate under EPA generator statuses (VSQG, SQG, or LQG) which dictate strict time limits for central waste storage before off-site shipment[7].

  • Initiate Pickup: Submit a waste collection request to your institutional EHS department.

  • Transfer to CAA: EHS personnel will transport the waste to the facility's Central Accumulation Area (CAA)[7].

  • Professional Incineration: EHS will contract a licensed hazardous waste disposal company. The compound will undergo high-temperature incineration, the standard and most environmentally sound method for destroying complex organic molecules[6].

Part 3: Waste Management Workflow Visualization

The following diagram maps the lifecycle of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol waste, illustrating the critical transition points between researcher responsibility and EHS oversight.

WasteWorkflow Gen Waste Generation (8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol) Seg Waste Segregation (Non-Halogenated Organic) Gen->Seg Label RCRA Labeling 'Hazardous Waste' + Full Name Seg->Label SAA Satellite Accumulation Area (SAA) Max 12 Months / 55 Gal Limit Label->SAA CAA Central Accumulation Area (CAA) EHS Managed & Consolidated SAA->CAA EHS Transfer Request Incineration High-Temp Incineration (Licensed Off-Site Facility) CAA->Incineration Final Regulatory Disposal

Caption: Lifecycle of laboratory chemical waste from generation to final high-temperature incineration.

References

  • Laboratory Waste Management Guidelines. Old Dominion University Environmental Health and Safety. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). United States Environmental Protection Agency (EPA). Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

  • Hazardous Materials Management Manual. Ohio University Environmental Health & Safety. Available at:[Link]

  • User's Guide for Chemical Waste Disposal. University of Zurich. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Precautionary Principle for Novel Compounds

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol belongs to the pyridopyrimidine class of fused heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry for its structural similarity to purines and its diverse pharmacological activities, including the potential to act as kinase inhibitors in anti-cancer research.[1][2]

Crucially, as a novel or sparsely studied chemical entity, 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol lacks a comprehensive, publicly available Safety Data Sheet (SDS) and detailed toxicological profile. Therefore, this guide is built upon the precautionary principle . All procedures herein are based on best practices for handling potentially potent, biologically active compounds of unknown toxicity.[3] A thorough and documented risk assessment by the user is the mandatory first step before any handling begins.[3]

Foundational Safety: Engineering Controls as Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions designed to contain the chemical at its source.

  • Primary Containment: All manipulations of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, especially those that can generate dust or aerosols, must be conducted within a certified chemical fume hood.[3] This includes weighing, preparing solutions, and sonicating. The fume hood's function is to draw airborne particles away from the operator's breathing zone, providing a critical safety margin.

  • Weighing Operations: For weighing the solid compound, a dedicated powder containment hood or a balance enclosure within the chemical fume hood is strongly recommended to minimize the dispersion of fine particles.

  • General Laboratory Environment: Ensure the laboratory is well-ventilated.[4] Furthermore, certified and unobstructed eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation where the compound is handled.[5]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A multi-layered PPE approach is essential to minimize the risk of dermal, ocular, and respiratory exposure.[3] The required level of PPE is dictated by the specific laboratory activity and its associated risk of exposure.

Table 1: PPE Recommendations by Activity Hazard Level
Hazard Level Example Activities Minimum Required PPE Enhanced Precautions
Low Handling sealed containers, transporting stock solutions in secondary containment.- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile glovesN/A
Moderate Weighing solid powder, preparing stock solutions, performing dilutions.- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Disposable sleeves- Face shield worn over goggles
High Large-scale synthesis, procedures with high potential for aerosolization (e.g., sonication, vortexing), cleaning spills.- Disposable, solid-front lab gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)
  • Eye and Face Protection: Chemical splash goggles are mandatory for moderate and high-hazard activities to provide a seal around the eyes.[5] For tasks with a significant splash or aerosolization risk, a face shield must be worn over the goggles for full facial protection.[6][7]

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier. The outer glove should be removed and disposed of immediately upon known or suspected contamination. Always inspect gloves for tears or punctures before and during use.[3] Use proper technique to remove gloves to avoid skin contact.[5]

  • Body Protection: Gowns and lab coats should be buttoned completely.[7] For moderate to high-hazard work, a disposable, solid-front gown made of a low-permeability fabric is superior to a standard cotton lab coat, as it provides better protection against splashes.[3][8] Contaminated gowns must not be worn outside the laboratory area.[9]

  • Respiratory Protection: If engineering controls are insufficient or during high-risk procedures, respiratory protection is required.[3][5] Use of a respirator, such as an N95, necessitates enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing to ensure efficacy.[6]

Operational Plan: Step-by-Step Handling Protocols

A systematic workflow is essential for safety and the prevention of contamination. The following protocols outline key procedures.

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE (See Table 1) risk_assessment->don_ppe eng_controls 3. Prepare Engineering Controls (Fume Hood) don_ppe->eng_controls weigh 4. Weigh Solid Compound (Containment Hood) eng_controls->weigh dissolve 5. Prepare Solution (In Fume Hood) weigh->dissolve decontaminate 6. Decontaminate Surfaces & Equipment dissolve->decontaminate Experiment Complete dispose_waste 7. Segregate Hazardous Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe 8. Doff PPE (Contaminated Waste) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.

Protocol for Weighing the Solid Compound
  • Don PPE: Wear the appropriate PPE for a moderate-hazard activity as outlined in Table 1.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[3]

  • Handling: Use anti-static weighing paper or a tared container to handle the solid.

  • Cleanup: After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Disposal: Treat all disposable materials, including wipes and weighing paper, as contaminated hazardous waste.[3]

Protocol for Preparing Stock Solutions
  • Don PPE: Wear PPE appropriate for a moderate-hazard activity.

  • Location: Conduct all solution preparation within a certified chemical fume hood.[3]

  • Procedure: To avoid splashing, add the solvent to the solid compound slowly. If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Labeling: Clearly label the final solution with the full chemical name, concentration, solvent, preparation date, and your initials.

Contingency and Disposal Plan

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[5]

  • Protect: Do not attempt to clean a spill without the appropriate high-hazard level PPE (See Table 1).

  • Cleanup (Solid Spill): Carefully sweep or wipe up the material to avoid generating dust.[5] Place it into a sealed, labeled container for hazardous waste.

  • Cleanup (Liquid Spill): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5]

  • Dispose: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[5]

Waste Disposal

All waste streams containing 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol must be treated as hazardous chemical waste.

  • Containers: Use designated, leak-proof, and sealed containers for all waste.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[5]

  • Contaminated Materials: This includes empty starting material vials, used pipette tips, contaminated gloves, bench paper, wipes, and disposable lab coats.

  • Disposal Pathway: Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[5] Complete all required waste disposal documentation. Never dispose of this chemical or its waste down the drain or in regular trash.

References

  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
  • Handling challenging questions in the management of chronic myeloid leukemia: when is it safe to stop tyrosine kinase inhibitors? | Blood Advances - ASH Publications. (2020-11-10). Available from: [Link]

  • Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Benchchem.
  • Managing common toxicities with new tyrosine kinase inhibitors. Cancer World Archive. (2015-12-01). Available from: [Link]

  • TKI safety. PMC - NIH. Available from: [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. Available from: [Link]

  • Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. CDC Stacks. (2018-01-01). Available from: [Link]

  • Safety monitoring practice during the initiation of tyrosine kinase inhibitors (TKIs) for NSCLC treatment. Journal of Clinical Oncology - ASCO Publications. (2022-06-02). Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Chemos GmbH&Co.KG. Available from: [Link]

  • Regulation of pyrimidine ribonucleoside salvage metabolism in Pseudomonas putida ATCC 17536 | Request PDF. ResearchGate. (2025-11-01). Available from: [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. (2025-01-23). Available from: [Link]

  • Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. PMC. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.